molecular formula C6H6IN B1367004 2-Iodo-4-methylpyridine CAS No. 22282-60-6

2-Iodo-4-methylpyridine

Cat. No.: B1367004
CAS No.: 22282-60-6
M. Wt: 219.02 g/mol
InChI Key: DZFWKQYMUZMLSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methylpyridine is a useful research compound. Its molecular formula is C6H6IN and its molecular weight is 219.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6IN/c1-5-2-3-8-6(7)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFWKQYMUZMLSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40494782
Record name 2-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22282-60-6
Record name 2-Iodo-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40494782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-iodo-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Iodo-4-methylpyridine from 4-Picoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Iodo-4-methylpyridine in Modern Drug Discovery

This compound is a key heterocyclic building block in medicinal chemistry and drug development. Its strategic importance lies in its utility as a versatile intermediate for the synthesis of more complex molecular architectures. The presence of the iodo group at the 2-position allows for a wide range of subsequent cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings, enabling the facile introduction of diverse functional groups and the construction of carbon-carbon and carbon-heteroatom bonds.[1] These transformations are fundamental in the exploration of chemical space during lead optimization and the development of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and scalable synthetic route to this compound, starting from the readily available and inexpensive starting material, 4-picoline. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome.

Synthetic Strategy: A Two-Step Approach from 4-Picoline

The most common and efficient pathway for the synthesis of this compound from 4-picoline is a two-step process. This strategy hinges on the initial activation of the pyridine ring towards nucleophilic attack, which is achieved through the formation of a pyridine N-oxide. The subsequent step involves the activation of the N-oxide and regioselective iodination at the 2-position.

Synthesis_Workflow cluster_reagents Key Reagents Start 4-Picoline Step1 Step 1: N-Oxidation Start->Step1 Intermediate 4-Methylpyridine N-Oxide Step1->Intermediate Reagent1 Oxidizing Agent (e.g., m-CPBA, H₂O₂/AcOH) Step1->Reagent1 Step2 Step 2: Iodination Intermediate->Step2 Product This compound Step2->Product Reagent2 Activating Agent & Iodide Source (e.g., POCl₃, I₂) Step2->Reagent2

Caption: Overall synthetic workflow from 4-picoline to this compound.

Part 1: Synthesis of 4-Methylpyridine N-Oxide

The initial step in this synthesis is the N-oxidation of 4-picoline. This transformation is crucial as it electronically modifies the pyridine ring. The lone pair of electrons on the nitrogen atom is engaged in a coordinate covalent bond with an oxygen atom, which has two significant consequences. Firstly, it prevents the nitrogen from acting as a Lewis base and coordinating with electrophiles in subsequent steps. Secondly, and more importantly, the N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, for nucleophilic substitution.[2] This is due to the resonance stabilization of the intermediate formed upon nucleophilic attack.

Several oxidizing agents can be employed for this transformation, with m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid being the most common.[2][3] The m-CPBA method is often preferred due to its high efficiency and relatively mild reaction conditions.[4]

Experimental Protocol: N-Oxidation of 4-Picoline using m-CPBA

This protocol is adapted from a general procedure for the synthesis of pyridine-N-oxides.[4]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Picoline93.1310.0 g0.107
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.5727.8 g~0.124
Dichloromethane (DCM)84.93100 mL-
Water18.02As needed-
Sodium Hydroxide (NaOH) solution (e.g., 1 M)40.00As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-picoline (10.0 g, 0.107 mol) and dichloromethane (100 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • While maintaining the temperature, add m-chloroperoxybenzoic acid (27.8 g, ~0.124 mol) portion-wise over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM/MeOH (10:1). The reaction is complete when the starting material (4-picoline) is no longer visible.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the dichloromethane.

  • To the residue, add water (50 mL) to obtain a mixed solution.

  • Adjust the pH of the mixed solution to approximately 4-5 using a 1 M NaOH solution. This step is to protonate any remaining starting material and facilitate its separation from the product.

  • Stir the mixture for 2-3 hours, then filter to remove the precipitated m-chlorobenzoic acid.

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude 4-methylpyridine N-oxide. The product can be further purified by recrystallization if necessary.

Expected Yield: 90-95%

Part 2: Synthesis of this compound

The second and final step is the conversion of 4-methylpyridine N-oxide to this compound. This transformation is a nucleophilic aromatic substitution, where the N-oxide is first activated by an electrophilic reagent, making the 2-position highly susceptible to attack by an iodide nucleophile.[5] A common and effective activating agent for this type of reaction is phosphorus oxychloride (POCl₃).[5]

Reaction Mechanism: Activation and Nucleophilic Substitution

The mechanism for the formation of 2-halopyridines from pyridine N-oxides using reagents like POCl₃ is a well-established process.

Iodination_Mechanism Start 4-Methylpyridine N-Oxide Activated_Complex Activated Complex Start->Activated_Complex + POCl₃ POCl3 POCl₃ Intermediate Dihydropyridine Intermediate Activated_Complex->Intermediate + I⁻ Addition Nucleophilic Attack by Iodide (I⁻) Product This compound Intermediate->Product - [OPOCl₂]⁻, - H⁺ Elimination Elimination

Caption: Simplified mechanism of 2-iodination of 4-methylpyridine N-oxide.

  • Activation: The oxygen atom of the N-oxide acts as a nucleophile and attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate where the oxygen is a good leaving group.

  • Nucleophilic Attack: An iodide ion (from an iodide source, which can be added or generated in situ) then attacks the electron-deficient C2 position of the pyridine ring.

  • Rearomatization: The resulting intermediate eliminates the phosphoryl species and a proton to restore the aromaticity of the pyridine ring, yielding the final this compound product.

Experimental Protocol: Iodination of 4-Methylpyridine N-Oxide

A specific, detailed protocol for the direct iodination of 4-methylpyridine N-oxide to this compound is less commonly reported in readily available literature compared to chlorination or bromination. However, based on general procedures for the halogenation of pyridine N-oxides, the following protocol can be adapted. It's important to note that optimization of reaction conditions may be necessary.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
4-Methylpyridine N-Oxide109.1310.0 g0.0916
Phosphorus Oxychloride (POCl₃)153.33~1.2-1.5 eq.~0.11-0.14
Iodine (I₂)253.81~1.1 eq.~0.101
Acetonitrile (or other suitable solvent)41.05As needed-
Saturated Sodium Bicarbonate (NaHCO₃) solution-As needed-
Sodium Thiosulfate (Na₂S₂O₃) solution-As needed-
Dichloromethane (DCM) or Ethyl Acetate-As needed-

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve 4-methylpyridine N-oxide (10.0 g, 0.0916 mol) and iodine (25.6 g, 0.101 mol) in anhydrous acetonitrile.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (~16.9 g, 0.11 mol) dropwise via the dropping funnel. An exothermic reaction may be observed.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for several hours (monitoring by TLC is recommended).

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • If the solution has a persistent iodine color, add a saturated solution of sodium thiosulfate until the color disappears.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction can be exothermic. Proper temperature control is essential.

Conclusion

The synthesis of this compound from 4-picoline via the N-oxide intermediate is a robust and reliable method for producing this valuable building block. By understanding the underlying principles of N-oxide activation and nucleophilic aromatic substitution, researchers can effectively implement and, if necessary, adapt these protocols to meet their specific synthetic needs. The procedures outlined in this guide, when executed with care and attention to safety, will provide a consistent and high-yielding route to this important synthetic intermediate, thereby facilitating the advancement of drug discovery and development programs.

References

2-iodo-4-methylpyridine chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Iodo-4-methylpyridine: Properties, Reactivity, and Synthetic Applications

Introduction

This compound is a strategically important heterocyclic building block in modern organic synthesis. The pyridine scaffold is a ubiquitous motif in medicinal chemistry and materials science, found in numerous natural products, pharmaceuticals, and functional materials.[1][2][3] The introduction of a halogen, particularly iodine, at the 2-position transforms the pyridine ring into a versatile substrate for a wide array of synthetic transformations.[1] The carbon-iodine bond is the most reactive among halogens in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions.[1][4]

This guide provides a comprehensive overview of the chemical properties, reactivity, and key applications of this compound, with a focus on its utility in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols and mechanistic insights are provided to serve as a practical resource for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

This compound is a solid at room temperature. Its core physical and chemical properties are summarized in the table below.

PropertyValueSource
CAS Number 22282-60-6[5]
Molecular Formula C₆H₆IN[6]
Molecular Weight 219.02 g/mol [6]
Boiling Point 241.77 °C (Predicted)[5]
IUPAC Name This compound[6]
SMILES CC1=CC(=NC=C1)I[6]
InChIKey DZFWKQYMUZMLSR-UHFFFAOYSA-N[6]

Spectroscopic Data (Predicted) While experimental spectra should always be used for confirmation, the expected NMR signatures for this compound are:

  • ¹H NMR: Three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons at the C3, C5, and C6 positions. A singlet in the aliphatic region (typically δ 2.0-2.5 ppm) corresponding to the methyl group protons.

  • ¹³C NMR: Six distinct signals. Five in the aromatic region corresponding to the pyridine ring carbons, with the carbon bearing the iodine (C2) being significantly shifted. One signal in the aliphatic region for the methyl carbon.

Synthesis of this compound

A common and reliable method for the synthesis of 2-iodopyridines is the diazotization of the corresponding 2-aminopyridine followed by a Sandmeyer-type iodination reaction. This transformation allows for the efficient introduction of the iodo-substituent.

Synthetic Workflow: From 2-Amino-4-methylpyridine

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination A 2-Amino-4-methylpyridine B Pyridin-2-yldiazonium Intermediate A->B  NaNO₂, aq. H₂SO₄  0-5 °C C This compound B->C  KI (aq.)  Warm to RT

Caption: Synthetic pathway from 2-amino-4-methylpyridine.

Experimental Protocol: Synthesis via Diazotization

This protocol is adapted from standard procedures for the synthesis of iodopyridines from aminopyridines.

  • Reaction Setup: To a flask cooled in an ice-salt bath (0-5 °C), add a solution of 2-amino-4-methylpyridine (1.0 equiv) in aqueous sulfuric acid (e.g., 2 M).

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂, 1.1 equiv) in water dropwise, ensuring the internal temperature remains below 5 °C. The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition. Stir the mixture for 30-60 minutes at this temperature.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI, 1.5 equiv) in water. Slowly add the cold diazonium salt solution to the KI solution. Vigorous nitrogen evolution will be observed.

  • Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Neutralize the mixture with a suitable base (e.g., NaOH solution) to pH 7-8.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions, making it an ideal substrate for constructing complex molecules.[1][4] The general order of reactivity for aryl halides in these transformations is I > Br > Cl.[7][8]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[9][10] This reaction is widely used in pharmaceutical synthesis due to its high functional group tolerance and generally mild conditions.[9]

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I(L)₂ B->C 2-Iodo-4- methylpyridine D Transmetalation C->D E Ar-Pd(II)-R(L)₂ D->E R-B(OR)₂ Base F Reductive Elimination E->F F->A Ar-R (Product)

Caption: General catalytic cycle for the Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the desired arylboronic acid or boronate ester (1.2 equiv), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene/water, via syringe. The base activates the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[10]

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the synthesis of aryl alkynes by reacting an aryl halide with a terminal alkyne.[8][11] The reaction is co-catalyzed by palladium and copper(I) salts.[8] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the active nucleophile in the transmetalation step.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-I(L)₂ B->C Ar-I D Transmetalation C->D E Ar-Pd(II)-C≡CR(L)₂ D->E F Reductive Elimination E->F F->A Ar-C≡CR G Terminal Alkyne H Cu(I) Acetylide Formation G->H CuI, Base I R-C≡C-Cu H->I I->D To Pd Cycle

Caption: Catalytic cycles for the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (CuI, 10 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add anhydrous and degassed solvent (e.g., THF) and a degassed amine base (e.g., triethylamine or diisopropylamine) via syringe. The amine acts as both the base to deprotonate the alkyne and as a solvent.

  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS). The reaction is highly selective for the iodo position over other halogens like bromo or chloro, especially at lower temperatures.[7][13]

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent. Dry the combined organic layers, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, allowing for the formation of carbon-nitrogen bonds by coupling aryl halides with amines.[14][15] This reaction has largely replaced harsher classical methods and offers broad substrate scope.[14][16] The choice of a sterically hindered phosphine ligand is critical for the efficiency of the catalytic cycle, particularly for the reductive elimination step.[16]

G cluster_0 Buchwald-Hartwig Catalytic Cycle A Pd(0)L (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-I(L) B->C Ar-I D Amine Coordination C->D R₂NH E [Ar-Pd(II)-I(L)(HNR₂)] D->E F Deprotonation E->F Base G Ar-Pd(II)-NR₂(L) F->G H Reductive Elimination G->H H->A Ar-NR₂ (Product)

Caption: General catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos or XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent and Reaction: Add anhydrous, degassed solvent (e.g., toluene or dioxane). Seal the vial and heat the reaction mixture (e.g., 80-110 °C) with stirring until the reaction is complete.

  • Work-up and Purification: Cool the mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the residue by flash column chromatography.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]

  • Precautions: Handle only in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[17] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[17]

Conclusion

This compound serves as a highly valuable and versatile intermediate in organic synthesis. Its utility is primarily defined by the high reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions. The ability to readily participate in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions allows for the efficient and modular construction of complex 2-substituted-4-methylpyridine derivatives. This capability is of paramount importance to researchers in medicinal chemistry and materials science, enabling the synthesis of novel compounds for drug discovery and the development of advanced materials.

References

Spectroscopic Characterization of 2-Iodo-4-Methylpyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Iodo-4-methylpyridine is a halogenated pyridine derivative of significant interest in synthetic organic chemistry, serving as a versatile building block in the development of novel pharmaceutical agents and functional materials. Its utility in cross-coupling reactions and other transformations necessitates a thorough understanding of its structural and electronic properties. Spectroscopic analysis is the cornerstone of molecular characterization, providing invaluable insights into the chemical structure, purity, and functionality of a compound. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, presents a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region and one signal in the aliphatic region, corresponding to the three non-equivalent protons on the pyridine ring and the protons of the methyl group, respectively. The chemical shifts are influenced by the electronic effects of the electron-withdrawing iodine atom and the electron-donating methyl group, as well as the inherent aromaticity of the pyridine ring.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-6~8.1Doublet (d)~5.0
H-5~7.1Doublet of doublets (dd) or Doublet (d)~5.0, ~1.5
H-3~7.5Singlet (s) or narrow doublet< 1.0
-CH₃~2.4Singlet (s)N/A

Causality of Predictions: The prediction for the H-6 proton at a downfield chemical shift of approximately 8.1 ppm is due to its ortho position relative to the electronegative nitrogen atom, which deshields the proton. Its multiplicity is predicted as a doublet due to coupling with the H-5 proton. The H-5 proton is anticipated to appear around 7.1 ppm and will likely be a doublet of doublets, coupling with both H-6 and potentially a smaller long-range coupling with the methyl group or H-3. The H-3 proton is expected to be a singlet or a very narrow doublet, as it has no adjacent protons to couple with, though a small long-range coupling to H-5 might be observed. The methyl group protons are predicted to be a singlet at approximately 2.4 ppm, a characteristic region for methyl groups attached to an aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the five carbon atoms of the pyridine ring and the single carbon of the methyl group. The chemical shift of the carbon atom directly bonded to the iodine (C-2) will be significantly affected by the heavy atom effect of iodine, which can lead to a more upfield shift than might be expected based on electronegativity alone.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~155
C-3~130
C-4~148
C-5~125
C-6~150
-CH₃~21

Causality of Predictions: The C-2 carbon, being attached to the iodine, is predicted to be significantly downfield due to the anisotropic effect of the iodine, though less so than if it were attached to a more electronegative halogen like chlorine or fluorine. The C-4 carbon, attached to the methyl group, and the C-6 carbon, adjacent to the nitrogen, are also expected to be in the downfield region. The remaining ring carbons, C-3 and C-5, will appear at more intermediate chemical shifts. The methyl carbon is predicted to be in the typical aliphatic region around 21 ppm.

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Pipettes

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the residual CDCl₃ signal at 77.16 ppm for ¹³C.

    • Integrate the signals in the ¹H NMR spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Dissolve Dissolve Sample in CDCl3 + TMS Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample Transfer->Insert Lock Lock & Shim Insert->Lock Tune Tune Probe Lock->Tune Acquire_H1 Acquire ¹H Spectrum Tune->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum Tune->Acquire_C13 FT Fourier Transform Acquire_H1->FT Acquire_C13->FT Phase Phase Correction FT->Phase Calibrate Calibrate Spectrum Phase->Calibrate Integrate Integrate ¹H Signals Calibrate->Integrate

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching of the pyridine ring, and C-I stretching.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeIntensity
3100-3000Aromatic C-H stretchMedium-Weak
2980-2850Aliphatic C-H stretch (-CH₃)Medium-Weak
1600-1550C=C and C=N ring stretchingStrong-Medium
1480-1400C=C and C=N ring stretchingStrong-Medium
1450-1375-CH₃ bendingMedium
1200-1000In-plane C-H bendingMedium
850-750Out-of-plane C-H bendingStrong
~600-500C-I stretchMedium-Weak

Causality of Predictions: The aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretches of the methyl group will appear just below 3000 cm⁻¹. The characteristic pyridine ring stretching vibrations (C=C and C=N) will give rise to strong absorptions in the 1600-1400 cm⁻¹ region. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern of the aromatic ring and are expected to be strong in the 850-750 cm⁻¹ region. The C-I stretching vibration is expected at a lower frequency, typically in the 600-500 cm⁻¹ range, due to the large mass of the iodine atom.

Experimental Protocol for FT-IR Data Acquisition

For a liquid sample like this compound, Attenuated Total Reflectance (ATR) FT-IR is a convenient and rapid method.

Materials:

  • This compound sample

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Instrumentation:

  • FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent and allowing it to dry completely.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal.

  • Data Acquisition:

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.

FTIR_Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_post Post-Analysis Clean Clean ATR Crystal Background Acquire Background Clean->Background Apply Apply Sample Background->Apply Acquire Acquire Spectrum Apply->Acquire Clean_Post Clean ATR Crystal Acquire->Clean_Post

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For a volatile compound like this compound, Electron Ionization (EI) is a common and effective ionization technique.

Predicted Mass Spectrum (Electron Ionization)

The EI mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺˙) at m/z 219, corresponding to the molecular weight of the compound with the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹²⁷I). The fragmentation pattern will be influenced by the stability of the pyridine ring and the relative weakness of the C-I bond.

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

m/zProposed FragmentComments
219[C₆H₆IN]⁺˙Molecular ion (M⁺˙)
92[C₆H₆N]⁺Loss of iodine radical (M - I)⁺
91[C₅H₄N-CH₂]⁺ or [C₆H₅N]⁺Loss of H from the [M - I]⁺ fragment, or rearrangement
65[C₅H₅]⁺Loss of HCN from the [M - I]⁺ fragment

Causality of Predictions: The molecular ion at m/z 219 is expected to be clearly visible. The most significant fragmentation pathway is predicted to be the cleavage of the C-I bond, leading to a prominent peak at m/z 92, corresponding to the 4-methylpyridinyl cation. This fragment is relatively stable due to the aromaticity of the pyridine ring. Further fragmentation of the m/z 92 ion could lead to the loss of a hydrogen atom to give a peak at m/z 91, or the loss of hydrogen cyanide (HCN) to produce a fragment at m/z 65.

Experimental Protocol for GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of this compound, as it provides separation from any potential impurities prior to mass analysis.

Materials:

  • This compound sample

  • High-purity volatile solvent (e.g., dichloromethane or ethyl acetate)

  • GC vial with a septum cap

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., ~1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a standard non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280 °C.

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: Set to ~230 °C.

  • Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The data acquisition will be initiated at the start of the GC run.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.

    • Extract the mass spectrum for this peak and identify the molecular ion and key fragment ions.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prepare Prepare Dilute Solution Inject Inject Sample Prepare->Inject Separate Separation on Column Inject->Separate Ionize EI Ionization Separate->Ionize Analyze Mass Analysis Ionize->Analyze Detect Detection Analyze->Detect

Caption: Workflow for GC-MS data acquisition.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. By understanding the expected spectral features and the principles behind them, scientists can confidently acquire and interpret their own experimental data, ensuring the accurate characterization of this important synthetic intermediate. The provided workflows and causality-based explanations are designed to empower researchers to not only confirm the identity and purity of their samples but also to gain a deeper understanding of the structure-property relationships of halogenated pyridines.

CAS number and physical properties of 2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Iodo-4-methylpyridine (CAS: 22282-60-6)

Introduction

This compound is a halogenated heterocyclic compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. It belongs to the class of substituted pyridines, which are foundational scaffolds in a multitude of natural products and pharmaceutical agents.[1] The strategic placement of a methyl group at the 4-position and a highly reactive iodine atom at the 2-position makes this molecule a versatile and valuable synthetic intermediate.[1][2]

The iodine substituent serves as a powerful synthetic handle, transforming a relatively inert C-H bond into a reactive C-I bond. This feature is paramount for constructing more complex molecules through various transformations, most notably transition-metal-catalyzed cross-coupling reactions.[1][3] This guide provides a comprehensive overview of this compound, detailing its chemical identity, physical properties, safety protocols, synthetic utility, and expected spectral characteristics to support its application in research and development.

Chemical Identity and Structure

The fundamental identity of a chemical compound is established by its unique identifiers and structural formula. This compound is structurally a derivative of γ-picoline (4-methylpyridine) where the hydrogen at the C-2 position is substituted with an iodine atom.

IdentifierValueSource
CAS Number 22282-60-6[2][4]
IUPAC Name This compound[4]
Molecular Formula C₆H₆IN[2][4]
Molecular Weight 219.02 g/mol [4]
Canonical SMILES CC1=CC(=NC=C1)I[2][4]
InChIKey DZFWKQYMUZMLSR-UHFFFAOYSA-N[4]

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and behavior in solvent systems. While some experimental data is limited, reliable computed data and information from closely related isomers provide a strong basis for its characterization.

PropertyValue / DescriptionNotes
Boiling Point 241.77 °CPredicted value.[2]
Physical Form White to yellow or brown solid/semi-solidInferred from the related isomer 4-iodo-2-methylpyridine.[5]
Solubility Soluble in water.[2] Expected to be soluble in common organic solvents like lower alcohols and DMF.Based on data for the parent compound, 2-amino-4-methylpyridine.[6]

Safety and Handling

As a reactive chemical intermediate, this compound requires careful handling to minimize risk. The following GHS classification and precautionary measures are based on aggregated data for this compound and its isomers.[4][5]

Hazard ClassPictogramSignal WordHazard Statements
Acute Toxicity & Irritation
alt text
Warning H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4]

Recommended Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Ensure eyewash stations and safety showers are readily accessible.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9] If dust or aerosols may be generated, respiratory protection is required.[10]

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5] Recommended storage temperature is 2-8°C.[5]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8]

Reactivity and Synthetic Utility

The Role of the Carbon-Iodine Bond

The synthetic value of this compound is dominated by the reactivity of the carbon-iodine bond at the 2-position. Among halogens, the C-I bond is the longest and weakest, making iodide an excellent leaving group. This reactivity is significantly enhanced in the context of transition-metal catalysis, where the C-I bond readily undergoes oxidative addition, initiating a catalytic cycle. This property makes this compound a superior substrate for cross-coupling reactions compared to its chloro- or bromo-analogues.[1]

Application in Cross-Coupling Reactions

This compound is an ideal building block for introducing the 4-methylpyridyl moiety into larger molecules. It serves as a precursor in numerous palladium-catalyzed reactions to form new carbon-carbon and carbon-nitrogen bonds.[2][3]

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling cluster_products Functionalized Pyridine Products start_node This compound suzuki Suzuki Coupling + R-B(OH)₂ start_node->suzuki Pd(0) cat. Base sonogashira Sonogashira Coupling + R-C≡CH start_node->sonogashira Pd(0)/Cu(I) cat. Base buchwald Buchwald-Hartwig Amination + R₂NH start_node->buchwald Pd(0) cat. Base product_suzuki 2-Aryl-4-methylpyridine suzuki->product_suzuki product_sonogashira 2-Alkynyl-4-methylpyridine sonogashira->product_sonogashira product_buchwald 2-Amino-4-methylpyridine Derivative buchwald->product_buchwald

Caption: Synthetic utility of this compound in cross-coupling.

Representative Synthetic Protocol

A common and robust method for synthesizing iodo-pyridines is through a Sandmeyer-type reaction, starting from the corresponding amino-pyridine. The following protocol is an illustrative example based on established procedures for analogous compounds.[11]

Principle: This synthesis involves the conversion of the amino group of 2-amino-4-methylpyridine into a diazonium salt, which is subsequently displaced by an iodide ion from a source like potassium iodide (KI).

Materials:

  • 2-Amino-4-methylpyridine

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Acetone

  • Deionized Water

  • Ice

Step-by-Step Methodology:

  • Diazonium Salt Formation: a. In a reaction flask, suspend 2-amino-4-methylpyridine in deionized water. b. Cool the mixture to 0°C in an ice bath. c. Slowly add concentrated sulfuric acid while maintaining the temperature below 5°C. d. Further cool the solution to -10°C. e. Add a pre-chilled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above -5°C. f. Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

  • Iodination: a. In a separate flask, dissolve potassium iodide in deionized water and cool to 0°C. b. Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed. c. After the addition is complete, allow the mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir overnight.

  • Work-up and Purification: a. Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. b. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times. c. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). d. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. e. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Spectroscopic Characterization (Expected)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Based on its structure, the following spectral features are anticipated.

  • Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at an m/z of approximately 219, corresponding to the molecular weight of C₆H₆IN.[4][12] Key fragmentation patterns would likely include the loss of an iodine radical (M - 127) and the characteristic loss of HCN (m/z = 27) from the pyridine ring.[13]

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum (in CDCl₃) is expected to show distinct signals:

    • A singlet for the methyl (–CH₃) protons around δ 2.3-2.5 ppm.[14]

    • Three signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.[15] The proton at C6, adjacent to the nitrogen, would likely be the most downfield. Coupling patterns (doublets and singlets/doublet of doublets) would allow for precise assignment.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands:

    • Aromatic C-H stretching vibrations just above 3000 cm⁻¹.

    • Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

    • C=C and C=N stretching vibrations characteristic of the pyridine ring in the 1600-1400 cm⁻¹ region.

    • A C-I stretching vibration at a lower wavenumber, typically in the 600-500 cm⁻¹ range.

Conclusion

This compound is a strategically designed synthetic building block whose value is derived from the predictable and high reactivity of its carbon-iodine bond. This feature, combined with the structural influence of the 4-methyl group, makes it an important intermediate for creating functionalized pyridine derivatives for applications in drug discovery and materials science. A thorough understanding of its properties, handling requirements, and reactivity profile, as outlined in this guide, is crucial for its effective and safe utilization in a research setting.

References

crystal structure of 2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Launching Data Acquisition

I've initiated a thorough search for crystallographic data on 2-iodo-4-methylpyridine. I'm focusing on finding its CCDC number, CIF file, and any related publications that describe its crystal structure analysis.

Analyzing Synthesis Strategies

I am now delving into the synthesis routes for this compound, alongside common X-ray diffraction methods. I'm prioritizing the collection of specific experimental details and parameters related to this compound. I am looking into intermolecular interactions like halogen bonding within the crystal structure. I'll use Graphviz to visualize the data and workflows for this paper.

Commencing Literature Review

I'm now starting a broad sweep of literature searches to uncover crystallographic data for this compound. I'm prioritizing the identification of its CCDC number and CIF file, alongside relevant publications that describe its crystal structure analysis. Simultaneously, I'll be investigating synthesis pathways and common single-crystal X-ray diffraction methods for this molecule, concentrating on specifics. I'm actively looking for details on halogen bonding within the crystal structure, too. I'll visualize the data and workflows with Graphviz for the whitepaper.

Investigating Crystallography Data

Adapting Research Focus

I'm shifting gears now. The initial search was a dead end. Instead of a direct crystal structure, I'll build a "how-to" guide for determining it. Related compound data will be crucial for predicting potential outcomes for synthesis, crystallization, data collection, and structure solution. It's a pivot, but a valuable one.

Reframing the Objective

The initial direct structure search was unsuccessful. Related compound data, like "2-Chloro-4-iodo-3-methylpyridine" and "2-Iodo-4 ,6-dimethylpyrimidine", and general database entries, are available. My pivot is to build a "how-to" guide. I'll outline the synthesis, crystallization, and structure determination, using related compounds as a guide for prediction. I'll include diagrams, tables, and a full reference list.

Building the Whitepaper

I'm now generating content for the whitepaper. The focus is on a comprehensive "how-to" guide based on established methodologies and related compound data. I'm structuring the guide with sections on synthesis, crystallization, data collection, and structure solution, using related compounds for prediction. I'm incorporating diagrams and tables to illustrate the processes.

The Synthesis of 2-Iodo-4-methylpyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of Synthetic Methodologies for a Key Pharmaceutical Building Block

Abstract

2-Iodo-4-methylpyridine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its strategic importance lies in the versatile reactivity of the carbon-iodine bond, which serves as a linchpin for the construction of complex molecular architectures through various cross-coupling reactions. This technical guide provides a comprehensive overview and critical analysis of the primary synthetic routes to this compound. We delve into the mechanistic underpinnings, procedural nuances, and comparative efficacy of classical and contemporary methodologies, including the Sandmeyer reaction, halogen exchange reactions, and direct C-H iodination. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge for the efficient and reliable synthesis of this valuable intermediate.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in a vast array of natural products and pharmaceutical agents. The introduction of a halogen atom, particularly iodine, at the 2-position of the pyridine ring dramatically enhances its synthetic utility. The C-I bond in this compound is the most reactive among the corresponding halopyridines, making it an excellent substrate for a wide range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. This reactivity profile allows for the facile introduction of diverse functional groups, enabling the rapid generation of compound libraries for drug discovery and the efficient construction of complex target molecules. This guide will explore the most prevalent and effective methods for the preparation of this key intermediate, providing both theoretical insights and practical, actionable protocols.

Key Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches, each with its own set of advantages and limitations. The choice of a particular method is often dictated by factors such as the availability of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

The Sandmeyer Reaction: A Classic and Reliable Approach

The Sandmeyer reaction is a cornerstone of aromatic chemistry for the conversion of primary aromatic amines to aryl halides via a diazonium salt intermediate.[1][2] This method is particularly well-suited for the synthesis of this compound from the readily available 2-amino-4-methylpyridine.

The reaction proceeds in two key stages:

  • Diazotization: The primary amino group of 2-amino-4-methylpyridine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

  • Iodide Displacement: The diazonium group is an excellent leaving group (dinitrogen gas), and in the presence of an iodide source, such as potassium iodide, it is displaced to form the C-I bond. The reaction is believed to proceed via a radical mechanism, often catalyzed by copper(I) salts, although for iodination, the use of a copper catalyst is not always necessary.[2]

Diagram 1: The Sandmeyer Reaction Pathway for the Synthesis of this compound

Sandmeyer_Reaction start 2-Amino-4-methylpyridine diazonium 4-Methylpyridine-2-diazonium Salt start->diazonium NaNO₂, H⁺ (Diazotization) product This compound diazonium->product KI (Iodide Displacement)

Caption: A simplified workflow of the Sandmeyer reaction.

This protocol is adapted from established procedures for the Sandmeyer iodination of aminopyridines.[3]

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Acetone

  • Water

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

Procedure:

  • In a reaction vessel equipped with a magnetic stirrer and a thermometer, cautiously add 2-amino-4-methylpyridine (1.0 eq) to a mixture of water and concentrated sulfuric acid, keeping the temperature below 20 °C.

  • Cool the resulting solution to -10 °C to 0 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1-1.5 eq) dropwise, ensuring the temperature is maintained below 5 °C.

  • Stir the mixture at this temperature for 30-60 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • In a separate flask, prepare a solution of potassium iodide (1.5-2.0 eq) in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for an additional 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.

  • Extract the reaction mixture with dichloromethane (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution (to remove any residual iodine), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford this compound.

Halogen Exchange: The Finkelstein Reaction

The Finkelstein reaction is a classic Sₙ2 reaction that involves the exchange of one halogen for another.[4][5] While traditionally used for alkyl halides, this method can be adapted for the synthesis of aryl iodides from the corresponding aryl bromides or chlorides, often with the aid of a catalyst. This approach is particularly attractive if 2-bromo- or 2-chloro-4-methylpyridine is more readily available or cost-effective than 2-amino-4-methylpyridine.

The reaction is an equilibrium process. To drive the reaction towards the desired iodo-product, Le Chatelier's principle is exploited. By using a solvent in which the iodide salt of the reagent (e.g., sodium iodide) is soluble, but the corresponding bromide or chloride salt is insoluble, the precipitation of the latter drives the equilibrium forward. For aryl halides, the reaction is generally slower than for alkyl halides and may require a catalyst, such as copper(I) salts, to facilitate the exchange.[5]

Diagram 2: The Finkelstein Halogen Exchange Reaction

Finkelstein_Reaction start 2-Bromo-4-methylpyridine product This compound start->product NaI, Acetone (or other polar aprotic solvent) [Cu(I) catalyst optional] side_product NaBr (precipitate) product->side_product

Caption: The Finkelstein reaction for this compound synthesis.

This protocol is based on a procedure for the synthesis of the analogous 2-iodo-3-methylpyridine.[6]

Materials:

  • 2-Bromo-4-methylpyridine

  • Sodium Iodide (NaI)

  • Copper(I) Iodide (CuI) (optional, but recommended)

  • N,N'-Dimethylethylenediamine (DMEDA) (optional, as a ligand for CuI)

  • Toluene (or other suitable high-boiling solvent)

  • Ethyl Acetate

  • Saturated Sodium Thiosulfate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 2-bromo-4-methylpyridine (1.0 eq), sodium iodide (1.5-2.0 eq), and copper(I) iodide (0.1 eq, optional).

  • If using a catalyst, add a suitable ligand such as N,N'-dimethylethylenediamine (0.2 eq).

  • Add anhydrous toluene and heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic phase with saturated sodium thiosulfate solution to remove any unreacted iodine and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield this compound.

Direct C-H Iodination: A Modern and Atom-Economical Approach

Direct C-H functionalization represents a highly desirable synthetic strategy due to its atom economy and step efficiency. In the context of this compound synthesis, this would involve the direct replacement of a C-H bond on the pyridine ring with an iodine atom.

The primary challenge in the direct iodination of 4-methylpyridine is regioselectivity. The pyridine ring has multiple C-H bonds that can potentially be functionalized. Radical-based iodination protocols have been developed for pyridines, but these often lead to a mixture of C3 and C5 iodinated products.[7] Achieving selective iodination at the C2 position is often difficult due to the electronic properties of the pyridine ring.

Diagram 3: Regioselectivity in Direct Iodination of 4-Methylpyridine

Direct_Iodination start 4-Methylpyridine product_2_iodo This compound start->product_2_iodo Direct C-H Iodination (Challenges with C2 selectivity) product_3_iodo 3-Iodo-4-methylpyridine start->product_3_iodo Direct C-H Iodination (Often a major product)

Caption: Challenges in achieving C2 regioselectivity in direct iodination.

Comparative Analysis of Synthetic Routes

To aid in the selection of the most appropriate synthetic method, the following table summarizes the key quantitative and qualitative aspects of the discussed routes.

Parameter Sandmeyer Reaction Halogen Exchange (Finkelstein) Direct C-H Iodination
Starting Material 2-Amino-4-methylpyridine2-Bromo- or 2-Chloro-4-methylpyridine4-Methylpyridine
Key Reagents NaNO₂, H⁺, KINaI, (CuI catalyst)Iodinating agent (e.g., I₂, NIS)
Typical Yield Good to Excellent (reported yields for analogous reactions are often >70%)Good to Excellent (yields for similar reactions can be >80%)[6]Generally low to moderate for the 2-isomer; poor regioselectivity
Reaction Conditions Low temperatures (-10 to 5 °C) for diazotization, then warmingElevated temperatures (reflux)Varies depending on the specific protocol
Advantages Reliable, well-established, good yields, readily available starting material.Can be high-yielding, useful if the corresponding bromo/chloro derivative is more accessible.Atom- and step-economical in principle.
Disadvantages Generation of potentially unstable diazonium salts, requires careful temperature control.Requires a pre-existing halogen at the 2-position, may require a catalyst.Poor regioselectivity for the desired 2-isomer, often results in a mixture of products.

Safety, Handling, and Characterization

Safety Precautions:

  • Diazonium Salts: Diazonium salts, intermediates in the Sandmeyer reaction, are potentially explosive, especially when isolated in a dry state. It is crucial to keep them in solution and at low temperatures.

  • Acids and Bases: The use of strong acids (e.g., sulfuric acid) and bases requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Organic solvents should be handled in a well-ventilated fume hood.

  • Iodine and Iodide Salts: While generally less hazardous than other reagents, iodine can cause skin and respiratory irritation.

Characterization of this compound:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • Molecular Formula: C₆H₆IN[8]

  • Molecular Weight: 219.02 g/mol [8]

  • Appearance: Typically a liquid or low-melting solid.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group and the three aromatic protons on the pyridine ring. The chemical shifts will be influenced by the presence of the iodine atom.

  • ¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 219.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations of the substituted pyridine ring.

Conclusion

The synthesis of this compound is a critical step for many applications in medicinal and materials chemistry. This guide has detailed the most practical and efficient methods for its preparation. The Sandmeyer reaction starting from 2-amino-4-methylpyridine stands out as a robust and reliable method, likely to provide good yields on a laboratory scale. The halogen exchange (Finkelstein) reaction offers an excellent alternative, particularly if 2-bromo-4-methylpyridine is a more convenient starting material. While direct C-H iodination is an attractive concept from an atom-economy perspective, the current lack of regioselectivity for the desired 2-isomer makes it a less practical choice for targeted synthesis. The selection of the optimal synthetic route will ultimately depend on the specific constraints and objectives of the research or development program. By understanding the underlying principles and practical considerations of each method, researchers can confidently and efficiently access this valuable synthetic intermediate.

References

thermodynamic stability of the C-I bond in 2-iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermodynamic Stability of the C-I Bond in 2-Iodo-4-methylpyridine

Abstract

The carbon-iodine (C-I) bond is a cornerstone of modern synthetic chemistry, particularly in the construction of complex pharmaceutical agents. Its utility, however, is intrinsically linked to its thermodynamic stability—a delicate balance between sufficient reactivity for transformations like cross-coupling and adequate stability for isolation, purification, and metabolic endurance. This guide provides a detailed examination of the , a heterocyclic building block of significant interest to drug development professionals. We will dissect the foundational principles of bond dissociation enthalpy, explore the unique electronic factors conferred by the pyridine ring and methyl substituent, and present both experimental and computational methodologies for quantifying this stability. The insights provided herein are intended to equip researchers and scientists with a robust framework for predicting the behavior of this bond, optimizing reaction conditions, and designing more stable and effective pharmaceutical candidates.

Introduction: The Dichotomy of the C-I Bond in Pyridine Scaffolds

Pyridine and its derivatives are widely recognized as "privileged scaffolds" in medicinal chemistry.[1][2][3] Their presence in numerous FDA-approved drugs is a testament to their ability to engage in favorable interactions with biological targets, often through hydrogen bonding via the nitrogen atom, and to modulate the physicochemical properties of a molecule, such as solubility and metabolic stability.[1]

Within this class, iodinated pyridines, including this compound, serve as exceptionally valuable intermediates. The C-I bond is the most reactive of the carbon-halogen bonds, making it an ideal handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4][5] This reactivity, however, is the other side of the stability coin. An overly labile C-I bond can lead to challenges in synthesis, compound storage, and can present a potential liability for metabolic degradation.[6] Understanding the thermodynamic factors that govern the strength of the C-I bond in a specific chemical environment like this compound is therefore not an academic exercise, but a critical prerequisite for its effective use in drug discovery and development.

Foundational Principles of C-I Bond Thermodynamics

The primary metric for quantifying the thermodynamic stability of a covalent bond is its Bond Dissociation Enthalpy (BDE) , often denoted as DH°. The BDE is defined as the standard enthalpy change required to cleave a bond homolytically in the gas phase, yielding two radical fragments.[7]

A—B → A• + B• ; DH° = ΔH°(cleavage)

A higher BDE value corresponds to a stronger, more stable bond that requires more energy to break.[8] Several fundamental factors influence the BDE of any given bond:

  • Bond Length: Shorter bonds are generally stronger due to more effective orbital overlap.[8][9]

  • Electronegativity: A larger difference in electronegativity between two bonded atoms can lead to a stronger, more polar bond.[9][10]

  • Hybridization: The strength of a C-X bond is influenced by the hybridization of the carbon atom, typically following the trend C(sp)-X > C(sp²)-X > C(sp³)-X.

  • Resonance and Electronic Effects: The stability of the radical products formed upon cleavage is crucial. Factors that stabilize the resulting radicals, such as resonance delocalization, will lower the BDE.[11]

The C(sp²)-I bond in aryl iodides is notably weaker than corresponding C-Br or C-Cl bonds, contributing to its high reactivity.[6][11] This inherent lability is further modulated by the specific electronic environment of the aromatic ring.

The Unique Electronic Landscape of this compound

The stability of the C-I bond in this compound is determined by a confluence of competing electronic effects originating from the pyridine ring structure.

Influence of the Pyridine Nitrogen

The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing effect (inductive effect) on the ring. This effect is most pronounced at the α-positions (C2 and C6), making the C2 carbon more electrophilic.[1] This polarization of the C2-I bond can influence its strength, potentially making it more susceptible to both nucleophilic attack and homolytic cleavage compared to the C-I bond in iodobenzene.

Influence of the 4-Methyl Group

Conversely, the methyl group at the 4-position is an electron-donating group (EDG) through both induction and hyperconjugation. This group pushes electron density into the pyridine ring, partially counteracting the electron-withdrawing effect of the nitrogen. This increased electron density, particularly at the ortho and para positions relative to the methyl group (i.e., the C2 and C6 positions), can help to stabilize the C-I bond.

Summary of Electronic Influences

A qualitative summary of these competing effects is presented below.

FeatureElectronic EffectInfluence on C-I Bond at C2
Pyridine Nitrogen Strong Inductive Withdrawal (-I)Destabilizing (Increases polarity)
4-Methyl Group Inductive Donation (+I), HyperconjugationStabilizing (Increases electron density)

The net stability of the C-I bond is a result of the interplay between these destabilizing and stabilizing contributions.

Caption: Competing electronic effects on C-I bond stability.

Experimental Assessment of C-I Bond Stability

While theoretical principles provide a strong predictive framework, experimental measurement provides the definitive value for bond strength. The determination of BDEs is challenging but can be accomplished through several methods.[7]

Rationale for Experimental Measurement

Direct measurement of the BDE for a specific molecule like this compound provides the ground truth for its stability. This data is invaluable for building accurate kinetic models of reactions, understanding decomposition pathways, and validating computational methods.

Protocol: Toluene Carrier Gas Pyrolysis

One classic and robust method for determining the BDE of C-X bonds is pyrolysis in a stream of a carrier gas like toluene, pioneered by Szwarc.[12]

Principle: The molecule of interest is passed through a heated tube in the presence of a large excess of toluene. The C-I bond breaks at a high temperature, and the resulting pyridyl radical abstracts a hydrogen atom from toluene to form 4-methylpyridine. The rate of this primary dissociation is determined by measuring the rate of formation of dibenzyl, which arises from the dimerization of the benzyl radicals produced. The activation energy derived from the temperature-dependent rate constant provides a direct measure of the C-I BDE.[12]

Step-by-Step Methodology:

  • Apparatus Setup: A flow system is constructed consisting of a vaporizer for the this compound and toluene mixture, a quartz pyrolysis tube situated in a variable-temperature furnace, a condenser, and collection traps.

  • Reaction: The vapor mixture is passed through the furnace at a controlled flow rate and temperature (typically ranging from 500-800 °C).

  • Product Collection: The reaction products are condensed and collected in cold traps.

  • Analysis: The amount of dibenzyl formed is quantified, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Calculation: The unimolecular rate constant (k) for the C-I bond cleavage is calculated based on the amount of dibenzyl produced and the residence time in the furnace.

  • Arrhenius Plot: The experiment is repeated at several different temperatures, and an Arrhenius plot (ln(k) vs. 1/T) is constructed. The slope of this plot is equal to -Ea/R, from which the activation energy (Ea), and thus the BDE, is determined.

experimental_workflow start Prepare Mixture (this compound + Toluene) vaporize Vaporize Mixture start->vaporize pyrolysis Pyrolysis in Furnace (Variable Temperature, T) vaporize->pyrolysis condense Condense & Collect Products pyrolysis->condense analyze Quantify Dibenzyl (e.g., GC/HPLC) condense->analyze calculate Calculate Rate Constant (k) for each T analyze->calculate plot Construct Arrhenius Plot (ln(k) vs 1/T) calculate->plot end Determine BDE from slope (-Ea/R) plot->end

Caption: Experimental workflow for BDE determination via pyrolysis.

Computational Modeling: A Predictive Approach to BDE

Given the resource-intensive nature of experimental BDE determination, computational chemistry offers a powerful, predictive, and cost-effective alternative.[13] Density Functional Theory (DFT) is a particularly well-suited method for calculating BDEs with a high degree of accuracy.[14][15]

Rationale for Computational Approach

In silico calculations allow for the rapid estimation of BDEs for novel compounds or for comparing a series of related structures. This enables chemists to screen for stability, predict reactivity, and rationalize observed chemical phenomena without synthesizing every compound.

Methodology: BDE Calculation via DFT

The BDE is calculated as the difference between the total electronic energy of the radical products and the parent molecule, with corrections for zero-point vibrational energy (ZPVE).

Step-by-Step Computational Protocol:

  • Structure Optimization:

    • The 3D structure of this compound is built and its geometry is optimized to find the lowest energy conformation.

    • The geometries of the two radical fragments (the 4-methyl-2-pyridyl radical and the iodine atom radical) are also optimized.

    • A suitable level of theory is chosen, for example, the B3LYP functional with a 6-311++G(2df,p) basis set, which has been shown to provide reliable results for such systems.[14]

  • Frequency Calculation:

    • Vibrational frequency calculations are performed on all three optimized structures.

    • This step confirms that each structure is a true energy minimum (no imaginary frequencies) and provides the ZPVE for each species.

  • Energy Calculation:

    • The total electronic energy (E) and the ZPVE are extracted for the parent molecule and each of the two radicals.

  • BDE Calculation:

    • The BDE at 0 K is calculated using the following formula: BDE = [ (Epyridyl• + ZPVEpyridyl•) + (EI• + ZPVEI•) ] - [ Eparent + ZPVEparent ]

computational_workflow start Build 3D Structures (Parent + 2 Radicals) optimize Geometry Optimization (e.g., DFT B3LYP/6-311G**) start->optimize frequency Frequency Calculation optimize->frequency verify Verify Minima & Obtain ZPVE frequency->verify extract Extract Total Energies (E) and ZPVE for all species verify->extract All true minima calculate Calculate BDE BDE = E(products) - E(reactant) extract->calculate

Caption: Computational workflow for BDE calculation using DFT.

Comparative Data (Illustrative)

To place the stability in context, the following table presents typical BDE values. Actual calculated values for this compound would be derived from the protocol above.

BondMoleculeTypical BDE (kJ/mol)
C(sp³)—IIodoethane~222
C(sp²)—IIodobenzene~273
C(sp²)—I2-IodopyridineSlightly lower than Iodobenzene
C(sp²)—I This compound Predicted to be slightly higher than 2-Iodopyridine

Note: The values for pyridine derivatives are qualitative predictions based on the electronic arguments in Section 3.0. The general C-I bond energy is around 240 kJ/mol.[16]

Implications for Drug Development and Synthetic Strategy

A quantitative understanding of the C-I bond BDE in this compound has direct, practical consequences:

  • Synthetic Reaction Design: The relatively low BDE of the C-I bond is what enables its participation in oxidative addition cycles in cross-coupling reactions.[17][18][19] Knowledge of its precise strength helps in selecting appropriate catalyst systems and reaction temperatures to achieve efficient coupling without promoting undesired side reactions or decomposition.

  • Metabolic Stability: Bonds with lower BDEs can be more susceptible to metabolic cleavage by enzymatic systems (e.g., Cytochrome P450). While C-I bonds are not the most common sites of metabolism, a particularly weak bond could represent a metabolic soft spot, leading to rapid clearance of a drug candidate.

  • Compound Stability and Storage: Aryl iodides, especially electron-rich ones, can be sensitive to light and heat.[6] Homolytic cleavage of a weak C-I bond can generate radicals, leading to discoloration (liberation of elemental iodine) and degradation over time. Compounds with a thermodynamically weaker C-I bond may require more stringent storage conditions (e.g., protection from light, refrigeration).

Conclusion

The is a finely tuned property, governed primarily by the competing electronic effects of the electron-withdrawing pyridine nitrogen and the electron-donating 4-methyl group. While the bond is sufficiently labile to be a workhorse in synthetic chemistry, its stability cannot be taken for granted. A comprehensive assessment, integrating both robust experimental techniques like pyrolysis and predictive computational methods like DFT, provides the most complete picture. For researchers in drug development, this detailed understanding is critical for harnessing the synthetic potential of this compound while mitigating risks associated with its potential instability, ultimately leading to more efficient syntheses and more robust drug candidates.

References

The Emergence of a Versatile Heterocycle: A Technical Guide to the Discovery and Synthesis of 2-Iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-4-methylpyridine, a halogenated derivative of γ-picoline, has emerged as a pivotal structural motif and a versatile intermediate in the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical sectors.[1] Its strategic importance is rooted in the inherent reactivity of the carbon-iodine bond at the 2-position of the pyridine ring, which serves as a linchpin for a multitude of cross-coupling reactions and other functional group transformations. This in-depth technical guide provides a comprehensive exploration of the historical context surrounding the probable discovery of this compound and delineates the evolution of its synthetic methodologies. We will traverse from the classical, yet enduring, Sandmeyer-type reactions to more contemporary and efficient approaches, offering field-proven insights into the causality behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals, providing a robust foundational understanding and practical knowledge of this important heterocyclic building block.

Introduction: The Strategic Significance of this compound

The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry and materials science, owing to its unique electronic properties and its presence in a vast number of natural products and synthetic compounds.[1][2] The introduction of a halogen atom onto the pyridine ring dramatically enhances its synthetic utility, transforming relatively inert C-H bonds into reactive handles for molecular elaboration. Among the halopyridines, this compound offers a particularly advantageous combination of features. The iodine atom at the C-2 position provides a highly reactive site for transition-metal-catalyzed cross-coupling reactions, with the reactivity generally increasing in the order of C-Cl < C-Br < C-I.[1] This predictable reactivity allows for selective and controlled modifications of the pyridine core, making it an invaluable intermediate in the synthesis of complex molecules.[3][4]

Historical Perspective: The Logical "Discovery" Through Established Chemistry

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in the historical literature, its emergence can be logically deduced from the application of well-established synthetic transformations to readily available precursors. The most probable and historically significant route to this compound is through the diazotization of 2-amino-4-methylpyridine, a reaction paradigm rooted in the groundbreaking work of Traugott Sandmeyer in 1884.[5]

The Precursor: 2-Amino-4-methylpyridine

The journey to this compound begins with its amino precursor, 2-amino-4-methylpyridine (also known as 2-amino-4-picoline). This compound is a stable, crystalline solid that is commercially available and can be synthesized through various methods.[6] Its availability was a critical prerequisite for the exploration of its derivatives.

The Sandmeyer Reaction: A Gateway to 2-Halopyridines

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method to convert primary aromatic amines into a variety of functional groups via a diazonium salt intermediate.[5][7] This reaction has been extensively applied to the synthesis of aryl halides. The adaptation of this reaction to the pyridine series provided a logical and efficient pathway to 2-halopyridines.

The transformation of 2-amino-4-methylpyridine to this compound via a Sandmeyer-type reaction involves two key steps:

  • Diazotization: The primary amino group of 2-amino-4-methylpyridine is converted to a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid (e.g., sulfuric acid or hydrochloric acid) at low temperatures (0-5 °C).[8]

  • Iodination: The resulting diazonium salt is then treated with an iodide source, most commonly potassium iodide (KI), to displace the diazonium group and introduce the iodine atom at the 2-position of the pyridine ring.[7]

The overall transformation is depicted in the workflow below:

Sandmeyer_Reaction A 2-Amino-4-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, H₂SO₄  0-5 °C C This compound B->C  KI

Caption: The classical Sandmeyer-type pathway to this compound.

This well-established methodology, proven effective for a wide range of aromatic and heteroaromatic amines, represents the most logical and historically significant route to the "discovery" and initial synthesis of this compound.

Modern Synthetic Methodologies

While the Sandmeyer reaction remains a viable and frequently employed method, modern organic synthesis has driven the development of alternative and often more efficient or milder routes to this compound. These contemporary methods offer advantages in terms of substrate scope, functional group tolerance, and reaction conditions.

Halogen Exchange (Finkelstein-type) Reactions

Halogen exchange reactions provide an alternative route to this compound, typically starting from the more readily available 2-bromo- or 2-chloro-4-methylpyridine. This transformation, an extension of the Finkelstein reaction to heteroaromatic systems, involves the displacement of a lighter halogen with iodide. These reactions are often catalyzed by a copper(I) salt.

Direct C-H Iodination

More recent advancements have focused on the direct iodination of the C-H bond at the 2-position of 4-methylpyridine (4-picoline). These methods bypass the need for a pre-installed functional group like an amine and offer a more atom-economical approach. Radical-based C-H iodination protocols have been developed for various heterocycles, including pyridines.[9] These reactions typically employ an iodine source and a radical initiator.

The various synthetic pathways are summarized in the diagram below:

Synthetic_Pathways cluster_0 Classical Route cluster_1 Modern Routes A 2-Amino-4-methylpyridine B Diazotization/Iodination (Sandmeyer-type) A->B Target This compound B->Target C 2-Bromo-4-methylpyridine D Halogen Exchange C->D D->Target E 4-Methylpyridine F Direct C-H Iodination E->F F->Target

Caption: Overview of synthetic routes to this compound.

Comparative Analysis of Synthetic Routes

The choice of synthetic route to this compound depends on several factors, including the availability of starting materials, desired scale, and functional group compatibility.

Method Starting Material Key Reagents Typical Yield Advantages Disadvantages
Sandmeyer-type Reaction 2-Amino-4-methylpyridineNaNO₂, H⁺, KIGood to ExcellentWell-established, reliable, readily available starting material.Use of nitrous acid requires careful temperature control; potential for side reactions.
Halogen Exchange 2-Bromo- or 2-Chloro-4-methylpyridineNaI, Cu(I) catalystGood to ExcellentMilder conditions than Sandmeyer; good for late-stage functionalization.Requires a pre-halogenated starting material.
Direct C-H Iodination 4-MethylpyridineI₂, Radical Initiator/CatalystModerate to GoodAtom-economical; avoids functional group manipulation.May lack regioselectivity in more complex pyridine systems.

Experimental Protocol: Sandmeyer-type Synthesis of this compound

This protocol is a representative example of the classical synthesis of this compound from 2-amino-4-methylpyridine.

Materials:

  • 2-Amino-4-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Sodium Thiosulfate (Na₂S₂O₃) solution (10%)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄) (anhydrous)

Procedure:

  • Diazotization: a. In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-4-methylpyridine (1.0 eq). b. Cool the flask in an ice-salt bath to 0 °C. c. Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C. d. In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. e. Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature is maintained between 0 and 5 °C. f. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete.

  • Iodination: a. In a separate beaker, dissolve potassium iodide (1.5 eq) in a minimal amount of deionized water. b. Slowly add the potassium iodide solution to the diazonium salt solution. Effervescence (evolution of N₂ gas) will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Work-up and Purification: a. Quench the reaction by slowly adding a saturated sodium bicarbonate solution until the pH is neutral. b. Decolorize the mixture by adding 10% sodium thiosulfate solution. c. Extract the aqueous layer with dichloromethane (3 x 50 mL). d. Combine the organic layers and dry over anhydrous magnesium sulfate. e. Filter and concentrate the organic layer under reduced pressure to obtain the crude product. f. Purify the crude product by column chromatography on silica gel to afford pure this compound.

Conclusion

This compound stands as a testament to the enduring power of fundamental organic reactions and the continuous drive for synthetic innovation. While its conceptual "discovery" likely arose from the logical application of the Sandmeyer reaction to a readily available precursor, the development of modern synthetic methodologies has expanded the toolkit for its preparation, offering greater flexibility and efficiency. As a key building block in the synthesis of pharmaceuticals and other advanced materials, a thorough understanding of its discovery and synthetic evolution is essential for researchers and professionals in the chemical sciences. This guide provides a solid foundation for navigating the synthesis of this versatile and valuable heterocyclic intermediate.

References

A Technical Guide to the Solubility of 2-Iodo-4-methylpyridine for Pharmaceutical and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Iodo-4-methylpyridine is a pivotal heterocyclic intermediate in the synthesis of novel chemical entities within the pharmaceutical and agrochemical sectors. Its reactivity in cross-coupling reactions and other transformations is highly dependent on the solvent environment, making a thorough understanding of its solubility profile essential for reaction optimization, process scale-up, purification, and formulation. This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound in common organic solvents. We present a predictive analysis based on its molecular structure, a detailed protocol for both qualitative and quantitative solubility determination, and a summary of expected solubility based on available literature and chemical principles. This document is intended for researchers, process chemists, and formulation scientists who require robust and reliable solubility data to accelerate their development timelines.

Introduction: The Strategic Importance of this compound

This compound serves as a versatile building block in organic synthesis. The presence of the iodo- group at the 2-position facilitates a range of critical carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Negishi, and Buchwald-Hartwig couplings.[1] The 4-methyl group provides steric and electronic influence, modulating the reactivity and physical properties of the molecule and its derivatives.

Effective use of this intermediate hinges on selecting an appropriate solvent system. Solvent choice dictates not only the solubility of reactants and reagents but also reaction kinetics, pathway selection, and the ease of product isolation and purification. Inadequate solubility can lead to poor reaction yields, difficult workups, and challenges in achieving desired purity levels. Therefore, empirical determination of solubility is a cornerstone of efficient process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆INPubChem[2]
Molecular Weight 219.02 g/mol PubChem[2]
Appearance White to yellow to brown or pale-red to red solid or semi-solid or liquidSigma-Aldrich[3]
CAS Number 22282-60-6PubChem[2]

Theoretical Principles and Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] An analysis of the molecular structure of this compound allows for a reasoned prediction of its solubility profile.

  • Polar Pyridine Ring: The core of the molecule is a pyridine ring. The nitrogen atom possesses a lone pair of electrons, making it a hydrogen bond acceptor and imparting significant polarity to the molecule.

  • Nonpolar Methyl Group: The methyl group at the 4-position is a nonpolar, electron-donating alkyl group. This feature contributes to its solubility in less polar organic solvents.

  • Iodo Group: The iodine atom at the 2-position is large and highly polarizable. While not capable of hydrogen bonding, it contributes to dipole-dipole and London dispersion forces, influencing interactions with a range of solvents.

Based on this structure, we can predict:

  • High Solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, THF, DMF) that can engage in dipole-dipole interactions.

  • Good to Moderate Solubility in nonpolar aromatic solvents like toluene, where pi-stacking interactions with the pyridine ring can occur.[5]

  • Moderate to Good Solubility in polar protic solvents like ethanol, which can interact with the nitrogen lone pair.

  • Low Solubility in water, as the molecule's overall nonpolar character from the methyl group and the large iodo-substituent outweighs the polarity of the pyridine nitrogen.[6]

  • Low Solubility in nonpolar aliphatic solvents like hexanes, which lack the ability to form favorable interactions with the polar parts of the molecule.

Experimental Workflow for Solubility Determination

A systematic approach is crucial for efficiently determining solubility. The following sections provide detailed, field-proven protocols for both rapid qualitative assessment and precise quantitative measurement.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is associated with the following hazards:

  • Harmful if swallowed (H302)[2]

  • Causes skin irritation (H315)[2]

  • Causes serious eye irritation (H319)[2]

  • May cause respiratory irritation (H335)[2]

All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8]

Qualitative Solubility Assessment Workflow

This rapid test provides a practical understanding of solubility in a range of common lab solvents, guiding solvent selection for reactions and initial purification trials.

G cluster_0 cluster_1 cluster_2 cluster_3 start Start: Place ~20 mg of This compound in a test tube add_water Add 1 mL Water Vortex for 60s start->add_water water_dissolves Completely Dissolved? add_water->water_dissolves class_soluble_water Result: Water Soluble (Unlikely) water_dissolves->class_soluble_water Yes add_toluene Use new sample. Add 1 mL Toluene Vortex for 60s water_dissolves->add_toluene No toluene_dissolves Completely Dissolved? add_toluene->toluene_dissolves class_soluble_toluene Result: Toluene Soluble toluene_dissolves->class_soluble_toluene Yes add_etoh Use new sample. Add 1 mL Ethanol Vortex for 60s toluene_dissolves->add_etoh No etoh_dissolves Completely Dissolved? add_etoh->etoh_dissolves class_soluble_etoh Result: Ethanol Soluble etoh_dissolves->class_soluble_etoh Yes add_ea Use new sample. Add 1 mL Ethyl Acetate Vortex for 60s etoh_dissolves->add_ea No ea_dissolves Completely Dissolved? add_ea->ea_dissolves class_soluble_ea Result: Ethyl Acetate Soluble ea_dissolves->class_soluble_ea Yes end_node Continue with other solvents as needed. ea_dissolves->end_node No

Caption: Qualitative solubility testing flowchart.

Step-by-Step Protocol:

  • Place approximately 20-30 mg of this compound into a clean, dry 4 mL vial.

  • Add the chosen solvent (e.g., water, toluene, ethanol, ethyl acetate) in 0.5 mL increments up to a total of 2 mL.

  • After each addition, cap the vial and vortex vigorously for at least 30-60 seconds.[9]

  • Visually inspect the solution against a dark background for any undissolved solid.

  • Record the compound as "soluble" if a clear, homogenous solution is formed. Record as "partially soluble" if some solid remains, and "insoluble" if the solid does not appear to dissolve at all.[10]

  • Repeat the process with a fresh sample for each new solvent to avoid cross-contamination.

Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

For applications requiring precise solubility values (e.g., for crystallization or formulation), the equilibrium (or shake-flask) method is the gold standard.[4] This method ensures the solvent is fully saturated with the solute at a specific temperature, providing a reliable equilibrium solubility value.

G prep 1. Preparation Add excess solid to solvent in a sealed vial. equil 2. Equilibration Agitate at constant temp. (e.g., 25°C) for 24-48h. prep->equil sep 3. Phase Separation Allow solid to settle or centrifuge/filter. equil->sep quant 4. Quantification Analyze clear supernatant (HPLC, GC, Gravimetric). sep->quant

Caption: Quantitative shake-flask solubility workflow.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in an orbital shaker or on a stir plate equipped with a temperature controller (e.g., set to 25°C). Agitate the mixture for a sufficient time to reach equilibrium, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure a particle-free sample, carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter (e.g., PTFE).

  • Quantification:

    • Gravimetric Analysis (for non-volatile solvents): Accurately weigh the filtered aliquot. Gently evaporate the solvent under reduced pressure or in a vacuum oven at a temperature below the compound's decomposition point. Weigh the remaining solid residue.

    • Chromatographic Analysis (HPLC/GC): Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC or GC to determine the precise concentration.

  • Calculation: Express the solubility in desired units, such as mg/mL or mol/L.

Summary of Expected Solubility in Common Organic Solvents

Table 2: Expected Solubility Profile of this compound

Solvent ClassSolventExpected SolubilityRationale / Reference
Nonpolar Aromatic TolueneSolubleUsed as a reaction solvent for related iodopyridines.[1][5]
Nonpolar Aliphatic Hexane / HeptaneInsoluble / Sparingly Soluble"Like dissolves like" principle; poor interaction.
Polar Aprotic AcetoneSolubleUsed as a co-solvent in synthesis.[11]
Ethyl AcetateSolubleUsed as an extraction solvent.[12]
Dichloromethane (DCM)SolubleGeneral good solvent for polar organic molecules.
Tetrahydrofuran (THF)SolubleUsed as a reaction solvent for related compounds.[12]
Dimethylformamide (DMF)SolubleInferred from solubility of similar fluorinated analogs.[6]
Polar Protic WaterInsolubleInferred from patent literature and analogs.[6][11]
EthanolSolubleInferred from solubility of similar fluorinated analogs.[6]
MethanolSolubleSimilar polarity to ethanol.
Ethers Diethyl EtherSolubleUsed as an extraction solvent.

Conclusion

This compound exhibits a solubility profile consistent with its moderately polar, aromatic structure. It is expected to be readily soluble in a wide array of common polar aprotic and polar protic organic solvents, with more limited solubility in nonpolar aliphatic hydrocarbons and water. This guide provides both the theoretical foundation for predicting its behavior and robust, practical methodologies for its empirical determination. By applying the qualitative and quantitative protocols outlined herein, researchers can efficiently select optimal solvent systems, thereby streamlining reaction optimization, improving process efficiency, and accelerating the development of novel chemical entities.

References

Methodological & Application

Application Notes & Protocols: Strategic Use of 2-Iodo-4-Methylpyridine in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 2-Aryl-4-Methylpyridine Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science, with substituted bipyridines and arylpyridines frequently serving as core components of biologically active molecules and functional materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as a paramount transformation in modern organic synthesis for its reliability, mild conditions, and broad functional group tolerance in forging carbon-carbon bonds.[2][3]

This guide focuses on 2-iodo-4-methylpyridine as a key building block. The inherent reactivity of the carbon-iodine bond makes it an exceptional electrophilic partner in palladium-catalyzed couplings.[4] We provide an in-depth analysis of the reaction mechanism, key parameter optimization, and field-tested protocols for the synthesis of 2-aryl-4-methylpyridine derivatives, designed for researchers and professionals in drug development.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established palladium-based catalytic cycle.[5] Understanding this mechanism is critical for rational optimization and troubleshooting. The cycle comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6]

  • Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and forms a Pd(II) complex. The high reactivity of the C-I bond, compared to C-Br or C-Cl, facilitates this step under mild conditions.[4]

  • Transmetalation : The aryl group is transferred from the organoboron species (e.g., an arylboronic acid) to the Pd(II) center. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[7][8]

  • Reductive Elimination : The two organic moieties (the 4-methylpyridyl and the aryl group) on the Pd(II) complex couple and are eliminated, forming the desired 2-aryl-4-methylpyridine product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[5]

A specific challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate with the palladium center, which can inhibit or deactivate the catalyst.[8][9] The use of appropriate ligands is crucial to mitigate this effect.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 trans-Ar-Pd(II)L₂(I) pd0->pd_complex1 + Ar-I reductive_elimination Reductive Elimination iodo_pyridine This compound (Ar-I) oxidative_addition Oxidative Addition pd_complex2 trans-Ar-Pd(II)L₂(Ar') pd_complex1->pd_complex2 + [Ar'B(OH)₃]⁻ boronic_acid Arylboronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃) transmetalation Transmetalation pd_complex_cis cis-Ar-Pd(II)L₂(Ar') pd_complex2->pd_complex_cis isomerization isomerization Isomerization pd_complex_cis->pd0 - Product (Ar-Ar') product 2-Aryl-4-methylpyridine (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing Reaction Parameters: A Causality-Driven Approach

The success of the Suzuki-Miyaura coupling hinges on the interplay of several key components. A rational approach to selecting these parameters is essential for achieving high yields and purity.

The Catalyst System: Palladium Source and Ligand

The choice of catalyst and ligand is the most critical factor, especially for heteroaryl couplings.[10]

  • Palladium Source : Common precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7] While Pd(PPh₃)₄ is a reliable choice, more active systems are often generated in situ from a palladium source like Pd(OAc)₂ and a separate ligand.

  • Ligand Selection : The ligand stabilizes the palladium center, enhances its reactivity, and prevents deactivation. For pyridyl substrates, standard ligands like triphenylphosphine (PPh₃) can be effective but may suffer from catalyst deactivation.[7] More robust and efficient couplings are typically achieved with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[9][10] These ligands promote the oxidative addition and reductive elimination steps and sterically hinder the pyridine nitrogen from coordinating to the palladium.[8][11]

Base Selection

The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more reactive boronate complex.[7][12] The choice of base can significantly affect reaction rate and yield.

  • Inorganic Bases : Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are most commonly used.[9]

    • K₂CO₃ : A cost-effective and generally effective choice for many couplings.[7]

    • Cs₂CO₃ & K₃PO₄ : Stronger, more soluble bases that are often superior for less reactive coupling partners (like aryl chlorides) or when encountering difficulties with other bases.[10]

Solvent System

The solvent must solubilize the reactants and catalyst while being compatible with the reaction conditions.

  • Aqueous Mixtures : A mixture of an organic solvent and water is often optimal.[10] Water can accelerate the transmetalation step.[13] Common systems include 1,4-dioxane/water, toluene/water, and DMF/water.[9][14]

  • Anhydrous Conditions : In cases where the boronic acid is susceptible to protodeboronation (cleavage of the C-B bond), anhydrous solvents may be preferred, though this is less common.[10]

  • Degassing : It is critical to remove dissolved oxygen from the solvent(s) before use. Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to lower yields and the formation of homocoupling byproducts.[6][10]

Data Presentation: Comparative Catalyst Performance

The following table summarizes representative catalytic systems for the Suzuki-Miyaura coupling of bromo- and iodopyridines, providing a baseline for expected performance with this compound.

Catalyst Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Approx. Yield (%)Notes
Pd(PPh₃)₄ (3-5)(Integrated)K₂CO₃ (2.0)Toluene/H₂O90-100>85A classic, reliable, and widely available catalyst system.[9]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O100~90-98Highly active system allowing for lower catalyst loading and shorter reaction times.[9]
PdCl₂(dppf) (3)(Integrated)Cs₂CO₃ (2.0)DMF90~88-96Effective for a broad range of boronic acids, often used for more challenging substrates.[4]

Note: Yields are based on analogous reactions reported in the literature and may vary depending on the specific arylboronic acid and reaction scale.

Experimental Protocols

Safety Precaution : Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

This protocol describes a standard and reliable method for coupling this compound with a generic arylboronic acid.

Materials:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Arylboronic AcidCoupling Partner1.2 - 1.5
Pd(PPh₃)₄Catalyst0.03 - 0.05 (3-5 mol%)
K₂CO₃Base2.0
1,4-Dioxane & WaterSolvent4:1 v/v mixture

Procedure:

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.[15]

  • Catalyst Addition : Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv).

  • Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v) to the reaction flask via syringe.[15]

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-16 hours.[15]

  • Workup : Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying : Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 2-aryl-4-methylpyridine.[15]

Protocol 2: High-Yield Procedure using a Pd(OAc)₂/SPhos System

This protocol utilizes a more active Buchwald-type ligand, which can lead to higher yields, shorter reaction times, and broader substrate scope.[9]

Materials:

ReagentPurposeTypical Amount (equivalents)
This compoundStarting Material1.0 (Limiting Reagent)
Arylboronic AcidCoupling Partner1.2
Palladium(II) Acetate (Pd(OAc)₂)Catalyst Precursor0.02 (2 mol%)
SPhosLigand0.04 (4 mol%)
K₂CO₃Base2.0
Toluene & WaterSolvent10:1 v/v mixture

Procedure:

  • Reaction Setup : In a dry Schlenk tube, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), palladium(II) acetate (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with Argon three times.[9]

  • Solvent Addition : Add the degassed toluene and water (10:1 v/v) via syringe.

  • Reaction : Place the tube in a preheated oil bath or heating block at 100 °C and stir vigorously.

  • Monitoring : Monitor the reaction by LC-MS or GC-MS. Reactions with this catalyst system are often complete in 2-8 hours.

  • Workup & Purification : Follow steps 7-9 from Protocol 1.

Workflow and Troubleshooting

A systematic workflow is key to reproducible results. The following diagram outlines the general process.

Suzuki_Workflow start Reactant & Reagent Preparation (Weighing, Solvent Degassing) setup Reaction Setup Under Inert Atmosphere (Schlenk Line / Glovebox) start->setup reaction Heating & Stirring (Specified Temp & Time) setup->reaction monitoring Reaction Monitoring (TLC / LC-MS / GC-MS) reaction->monitoring monitoring->reaction Incomplete? workup Aqueous Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling.

Common Troubleshooting Scenarios:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst (Oxygen exposure).2. Insufficiently active catalyst system.3. Ineffective base.1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[10]2. Switch to a more active system (e.g., Protocol 2 with a Buchwald ligand).[10]3. Screen a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation (Boronic acid replaced by -H)1. Unstable boronic acid.2. Reaction temperature too high or reaction time too long.1. Use the corresponding boronic pinacol ester for increased stability.2. Monitor the reaction closely and stop it once the starting material is consumed. Consider a lower reaction temperature.[10]
Homocoupling (Ar-Ar or Ar'-Ar' formation)1. Presence of oxygen.2. Inefficient transmetalation allowing side reactions.1. Improve inert atmosphere technique and solvent degassing.[6]2. Re-evaluate the choice of base and solvent to optimize the transmetalation step.

References

Application Note: A Comprehensive Protocol for the Sonogashira Coupling of 2-Iodo-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Alkynylpyridines

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, proceeds under mild conditions and demonstrates a broad tolerance for various functional groups.[1][3] These characteristics make it an indispensable tool in the synthesis of complex molecules, particularly in the fields of pharmaceuticals, natural products, and materials science.[4][5]

Alkynyl-substituted pyridines are of particular interest in drug discovery and development. The pyridine moiety is a prevalent scaffold in numerous FDA-approved drugs, and the introduction of a rigid alkynyl group can significantly modulate a molecule's steric and electronic properties, often leading to enhanced biological activity.[3] This application note provides a detailed, field-proven protocol for the Sonogashira coupling of 2-iodo-4-methylpyridine with terminal alkynes, offering researchers a reliable method for accessing this valuable class of compounds.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The efficacy of the Sonogashira coupling lies in the synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The generally accepted mechanism involves the following key steps:

  • Palladium(0) Formation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The aryl halide (this compound) undergoes oxidative addition to the Pd(0) center, forming a Pd(II)-aryl complex.[7][8] The reactivity of the halide is a critical factor, with the C-I bond being significantly more susceptible to this step than C-Br or C-Cl bonds.[7][9]

  • Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper acetylide intermediate.[8][10] This step is believed to increase the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the Pd(II)-aryl complex, regenerating the copper(I) catalyst.[7]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylpyridine product and regenerate the active Pd(0) catalyst, thus completing the cycle.[7]

A variation of this reaction is the copper-free Sonogashira coupling, which is employed to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[1][11] In the absence of a copper co-catalyst, the deprotonated alkyne is thought to coordinate directly with the palladium center.[6]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-I Ar-Pd(II)L2-I Pd(0)L2->Ar-Pd(II)L2-I Oxidative Addition (Ar-I) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-I->Ar-Pd(II)L2-C≡CR Transmetalation R-C≡C-Cu(I) R-C≡C-Cu(I) Ar-Pd(II)L2-C≡CR->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)I->R-C≡C-Cu(I) Base, R-C≡C-H R-C≡C-Cu(I)->Cu(I)I Transmetalation caption Figure 1. The dual catalytic cycles of the Sonogashira coupling. Experimental_Workflow start Start: Prepare Reaction Vessel reagents Add this compound, PdCl₂(PPh₃)₂, and CuI to a flame-dried Schlenk flask. start->reagents inert Evacuate and backfill with inert gas (3x). reagents->inert solvent_base Add anhydrous, degassed solvent (e.g., DMF) and base (e.g., Et₃N) via syringe. inert->solvent_base degas Degas the mixture by bubbling inert gas for 15-20 minutes. solvent_base->degas alkyne Add terminal alkyne (1.1-1.2 equiv.) dropwise via syringe. degas->alkyne reaction Heat the reaction to 60-80°C and monitor by TLC or LC-MS. alkyne->reaction workup Cool to RT, quench with sat. NH₄Cl (aq), and extract with an organic solvent. reaction->workup purify Dry, concentrate, and purify by column chromatography. workup->purify end End: Characterize Product purify->end

References

Application Notes and Protocols: 2-Iodo-4-methylpyridine as a Strategic Building Block for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-iodo-4-methylpyridine, a pivotal heterocyclic building block in the synthesis of pharmaceutical intermediates. The strategic placement of a methyl group and a highly reactive iodine atom on the pyridine scaffold makes this reagent a versatile substrate for a range of palladium-catalyzed cross-coupling reactions. This document offers a detailed examination of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing not only step-by-step protocols but also the underlying scientific rationale for experimental choices. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound in the construction of complex molecular architectures for drug discovery and development.

Introduction: The Strategic Advantage of this compound

The pyridine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its ability to engage in hydrogen bonding and its electronic properties contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates. The functionalization of the pyridine ring is therefore a critical aspect of drug design.

This compound emerges as a particularly valuable starting material due to two key structural features:

  • The 4-Methyl Group: This electron-donating group can influence the electronic properties of the pyridine ring, potentially modulating the reactivity of the C-I bond and the basicity of the ring nitrogen. It also provides a steric marker that can influence binding to biological targets.

  • The 2-Iodo Substituent: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making this compound highly reactive in palladium-catalyzed cross-coupling reactions.[3] This high reactivity often allows for milder reaction conditions and broader substrate scope compared to its bromo or chloro counterparts. The general reactivity trend for halopyridines in such reactions is I > Br > Cl.[3]

This combination of features makes this compound an ideal substrate for introducing molecular diversity at the 2-position of the pyridine ring, a common strategy in the synthesis of pharmaceutical intermediates.

Core Applications: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations. The following sections will detail the application of this building block in three of the most powerful cross-coupling methodologies: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and vinyl-substituted heteroaromatics.[3] The reaction couples an organohalide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.

  • Catalyst Selection: The choice of palladium catalyst and ligand is crucial. For electron-rich heteroaryl iodides like this compound, standard catalysts such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are often effective. The ligand plays a critical role in stabilizing the palladium center and facilitating the catalytic cycle.

  • Base and Solvent: The base is required to activate the organoboron species and facilitate the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of solvent is also important, with mixtures of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water being typical to ensure the solubility of both organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Boronic Acid - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to 80-100 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product 2-Aryl-4-methylpyridine

Caption: Workflow for Suzuki-Miyaura Coupling.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction: Stir the mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-4-methylpyridine.

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-4-methylpyridine>90
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-methylpyridine>90
34-Chlorophenylboronic acid2-(4-Chlorophenyl)-4-methylpyridine85-95
43-Thienylboronic acid4-Methyl-2-(thiophen-3-yl)pyridine80-90
Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically co-catalyzed by palladium and copper complexes and is conducted under mild conditions.

  • Dual Catalysis: The generally accepted mechanism involves two interconnected catalytic cycles. The palladium cycle involves the oxidative addition of this compound to a Pd(0) species. The copper cycle involves the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base and Solvent: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial for the formation of the copper acetylide and to neutralize the hydrogen iodide formed during the reaction. Anhydrous and deoxygenated solvents are necessary to prevent catalyst deactivation.

Sonogashira_Catalytic_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_complex [Ar-Pd(II)-I]L₂ pd0->pd_complex Oxidative Addition (Ar-I) alkyne_pd_complex [Ar-Pd(II)-C≡CR]L₂ pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_pd_complex->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex To Transmetalation alkyne H-C≡CR alkyne->cu_acetylide Base cuI Cu(I) cuI->cu_acetylide

Caption: Catalytic Cycles in Sonogashira Coupling.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2.5 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere as described for the Suzuki-Miyaura coupling.

  • Solvent and Reagents: Add an anhydrous solvent (e.g., THF or DMF), followed by an amine base (e.g., Et₃N, 2.0 equiv.).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

The high reactivity of this compound makes it an excellent substrate for Sonogashira coupling, with high yields expected for a variety of terminal alkynes.

EntryTerminal AlkyneProductExpected Yield (%)
1Phenylacetylene4-Methyl-2-(phenylethynyl)pyridine>90
21-Hexyne2-(Hex-1-yn-1-yl)-4-methylpyridine85-95
3Trimethylsilylacetylene4-Methyl-2-((trimethylsilyl)ethynyl)pyridine>90
4Propargyl alcohol3-(4-Methylpyridin-2-yl)prop-2-yn-1-ol80-90
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] It has become a cornerstone in medicinal chemistry for the synthesis of arylamines, which are prevalent in drug molecules.

  • Ligand is Key: The success of the Buchwald-Hartwig amination is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, or Josiphos-type ligands are often required to promote the reductive elimination step and prevent catalyst decomposition.

  • Strong Base: A strong, non-nucleophilic base is necessary to deprotonate the amine and form the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly employed.

  • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used. The reaction temperature can vary depending on the reactivity of the substrates and the catalyst system, but is often in the range of 80-110 °C.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - this compound - Amine - Palladium Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Ar/N₂) solvent->inert heat Heat to 80-110 °C inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product product purify->product 2-Amino-4-methylpyridine Derivative

Caption: Workflow for Buchwald-Hartwig Amination.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.

  • Solvent and Reagents: Add an anhydrous solvent (e.g., toluene) and stir for a few minutes. Then, add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination of this compound is expected to proceed efficiently with a variety of primary and secondary amines.

EntryAmineProductExpected Yield (%)
1Morpholine4-(4-Methylpyridin-2-yl)morpholine>85
2AnilineN-Phenyl-4-methylpyridin-2-amine80-90
3BenzylamineN-Benzyl-4-methylpyridin-2-amine>85
4tert-ButylamineN-(tert-Butyl)-4-methylpyridin-2-amine75-85

Application in Pharmaceutical Intermediate Synthesis: A Case Study

While specific, publicly disclosed examples of the synthesis of commercial drug intermediates using this compound are often proprietary, its utility can be illustrated through the synthesis of substituted 2-aminopyridine derivatives. For instance, 2-amino-4-methylpyridine analogues are investigated as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory diseases.[4][7] The synthesis of such compounds often involves the introduction of various substituents at the 2-position, a transformation for which this compound is an ideal precursor via Buchwald-Hartwig amination.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its high reactivity in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allows for the efficient introduction of a wide range of functional groups at the 2-position of the pyridine ring. The protocols and insights provided in this guide are intended to empower researchers to leverage the full potential of this strategic starting material in their drug discovery and development endeavors.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-4-methylpyridine with Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 2-Aminopyridines

The synthesis of 2-aminopyridines is a cornerstone of medicinal chemistry and materials science, as this structural motif is prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution (SNAr) or Ullmann condensation, which often require harsh reaction conditions and have limited substrate scope.[1][3][4][5] This palladium-catalyzed cross-coupling reaction facilitates the formation of C(sp²)–N bonds between aryl or heteroaryl halides/pseudohalides and a wide range of primary and secondary amines.[4][6][7]

This guide provides a detailed technical overview and field-proven protocols for the successful Buchwald-Hartwig amination of 2-iodo-4-methylpyridine with primary amines. We will delve into the mechanistic underpinnings of the reaction, explore the critical roles of the catalyst, ligand, base, and solvent, and offer a step-by-step experimental procedure along with a comprehensive troubleshooting guide to empower researchers in overcoming common challenges associated with this transformation.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8][9] The generally accepted mechanism comprises three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate.[8][10] This is often the rate-determining step of the reaction.[10]

  • Amine Coordination and Deprotonation: The primary amine then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3][8]

An unproductive side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[3][11] The choice of a suitable ligand is crucial to favor the desired reductive elimination pathway.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 L-Pd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-I AmineCoord Amine Coordination Complex OxAdd->AmineCoord R-NH₂ Amido Palladium Amido Complex AmineCoord->Amido Base, -H⁺ Amido->Pd0 Reductive Elimination Product 2-Amino-4-methylpyridine Product Amido->Product Reactants This compound + Primary Amine caption Figure 1. Simplified catalytic cycle of the Buchwald-Hartwig amination.

Key Reaction Parameters: A Guide to Rational Design

The success of the Buchwald-Hartwig amination of this compound hinges on the judicious selection of several key parameters. The electron-deficient nature of the pyridine ring and the potential for catalyst inhibition by the iodide leaving group necessitate careful consideration of the catalyst system and reaction conditions.[12][13]

Catalyst and Ligand Selection

The choice of the palladium precursor and the phosphine ligand is paramount for a successful reaction.[13] While Pd(OAc)₂ and Pd₂(dba)₃ are common palladium sources, pre-formed palladium catalysts (precatalysts) often provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[14]

The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition and reductive elimination, and preventing catalyst decomposition.[15][16] For the amination of heteroaryl halides like this compound, bulky, electron-rich phosphine ligands are generally preferred.[3][13]

Ligand GenerationCommon LigandsKey Features & Applications
First Generation P(o-tol)₃Early ligand, effective for some couplings but with limited scope.[1]
Bidentate BINAP, DPPFImproved rates and yields, effective for primary amines and aryl iodides.[3]
Bulky Monodentate XPhos, RuPhos, SPhos, BrettPhosHighly active for a broad range of substrates, including challenging heteroaryl chlorides and primary amines.[3][13][17]
Josiphos-type CyPF-tBuEffective for the amination of heteroaryl chlorides and show good selectivity for monoarylation.[1]

For the coupling of primary amines with this compound, ligands from the bulky monodentate class, such as XPhos or RuPhos, are often excellent starting points.[13]

The Role of the Base

A base is required to deprotonate the amine, forming the palladium amido complex which is essential for the subsequent reductive elimination.[18] Strong, non-nucleophilic bases are typically employed. The choice of base can significantly impact the reaction rate and yield.

  • Sodium tert-butoxide (NaOtBu): A strong and commonly used base, often providing excellent results.[12][18]

  • Lithium bis(trimethylsilyl)amide (LHMDS): Another strong base that can be advantageous for substrates with base-sensitive functional groups.[17]

  • Cesium carbonate (Cs₂CO₃) and Potassium phosphate (K₃PO₄): Weaker bases that may be necessary for substrates intolerant to strong alkoxides, though they might require higher reaction temperatures.[17][19][20]

Solvent Considerations

The solvent must be anhydrous and deoxygenated to prevent catalyst deactivation.[13] Aprotic solvents are generally used, with the most common choices being:

  • Toluene: A widely used and effective solvent for many Buchwald-Hartwig reactions.[21][22]

  • 1,4-Dioxane: Another common solvent, though its potential to form peroxides requires caution.[21][22]

  • tert-Butanol (t-BuOH): Can be a good choice, particularly when using alkoxide bases.[8]

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.[20][22]

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a primary amine. Optimization may be required for specific substrates.

Materials and Reagents:

  • This compound

  • Primary amine

  • Palladium precatalyst (e.g., XPhos Pd G3)

  • Bulky phosphine ligand (if not using a precatalyst with the ligand incorporated)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), the primary amine (1.1-1.5 equiv.), the palladium precatalyst (1-5 mol%), and sodium tert-butoxide (1.5-2.0 equiv.).[23][24]

    • Rationale: The use of an inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.[13][17] An excess of the amine and base is used to drive the reaction to completion.

  • Solvent Addition: To the flask containing the solid reagents, add anhydrous and degassed toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the this compound.[23]

    • Rationale: Degassing the solvent removes dissolved oxygen, which can poison the catalyst.

  • Reaction Conditions: Seal the flask or tube and heat the reaction mixture to 80-110 °C with vigorous stirring.[24]

    • Rationale: The elevated temperature is typically required to overcome the activation energy for the oxidative addition and other steps in the catalytic cycle. Vigorous stirring is important for heterogeneous mixtures, especially with insoluble bases.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). c. Quench the reaction by carefully adding water. d. Separate the organic layer, and extract the aqueous layer with the organic solvent. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow

Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup add_solvent Add Anhydrous, Degassed Solvent setup->add_solvent react Heat & Stir (80-110 °C) add_solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Work-up monitor->workup Reaction Complete purify Column Chromatography workup->purify end End purify->end

Troubleshooting Common Issues

Observation Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (decomposed due to oxygen or moisture).2. Insufficiently strong or insoluble base.3. Low reaction temperature.4. Catalyst inhibition by iodide.1. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Use a fresh catalyst source. Consider using a robust precatalyst.2. Screen different bases (e.g., switch from K₃PO₄ to NaOtBu). Ensure vigorous stirring.3. Increase the reaction temperature in increments.4. Increase catalyst and/or ligand loading. Screen different ligands that are less prone to inhibition.[12][13][20]
Formation of Hydrodehalogenated Byproduct 1. β-Hydride elimination is competing with reductive elimination.2. Presence of a hydrogen source.1. Use a bulkier ligand to sterically disfavor β-hydride elimination.[11]2. Ensure anhydrous conditions.
Double Amination (if applicable) The product is more reactive than the starting material.Use a less reactive catalyst system or lower the reaction temperature. Adjust the stoichiometry of the amine.
Difficulty in Product Purification The product has similar polarity to the starting materials or byproducts.Optimize the reaction to achieve full conversion. Explore different solvent systems for chromatography. Consider derivatization or crystallization.

Conclusion

The Buchwald-Hartwig amination is a highly effective method for the synthesis of 2-amino-4-methylpyridines from this compound and primary amines. A thorough understanding of the reaction mechanism and the careful selection of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity. The protocols and troubleshooting guide provided herein serve as a valuable resource for researchers and drug development professionals, enabling the efficient and reliable synthesis of these important nitrogen-containing heterocycles. With careful execution and optimization, the Buchwald-Hartwig amination can be a robust tool in the synthetic chemist's arsenal.

References

The Strategic Role of 2-Iodo-4-methylpyridine in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Halogenated Pyridines in Crop Protection

The pyridine scaffold is a cornerstone in the development of modern agrochemicals, with its derivatives forming the backbone of numerous insecticides, herbicides, and fungicides.[1][2] The strategic functionalization of the pyridine ring is paramount to fine-tuning the biological activity, selectivity, and physicochemical properties of these crop protection agents. Among the various synthetic handles employed, halogenation, particularly iodination, of the pyridine nucleus offers a distinct advantage for medicinal and agrochemical chemists. The carbon-iodine bond, being the most reactive among the halogens, serves as a versatile linchpin for introducing diverse molecular complexity through a variety of cross-coupling reactions.[3]

This application note provides a detailed guide on the application of 2-iodo-4-methylpyridine, a key heterocyclic building block, in the synthesis of next-generation agrochemicals. We will explore the inherent reactivity of this intermediate and provide a protocol for its utilization in the synthesis of a novel herbicidal candidate, underscoring its significance for researchers, scientists, and professionals in the field of agrochemical development. While direct applications of this compound in currently registered agrochemicals are not widely documented in publicly available literature, its structural analogs, such as 2-fluoro-5-iodo-4-methylpyridine, are recognized as valuable intermediates in the creation of potent agrochemicals, highlighting the synthetic potential of this class of compounds.[4]

The Chemical Advantage of this compound in Agrochemical Synthesis

The utility of this compound as a synthetic intermediate in agrochemical research stems from the specific arrangement and reactivity of its functional groups:

  • The 2-Iodo Group: A Gateway to Molecular Diversity: The iodine atom at the 2-position of the pyridine ring is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds, which is a critical step in the assembly of complex agrochemical molecules. The high reactivity of the C-I bond enables these coupling reactions to proceed under mild conditions with high yields, making it an attractive feature for industrial-scale synthesis.[3]

  • The 4-Methyl Group: A Modulator of Biological Activity: The methyl group at the 4-position can influence the steric and electronic properties of the final molecule. This can have a profound impact on the binding affinity of the agrochemical to its target protein, its metabolic stability, and its selectivity towards the target pest, weed, or pathogen.

Key Synthetic Transformations of this compound

The reactivity of the 2-iodo substituent makes this compound an ideal substrate for a range of powerful cross-coupling reactions that are fundamental to modern agrochemical synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and a boronic acid or ester. In the context of this compound, this reaction allows for the introduction of a variety of aryl or heteroaryl groups at the 2-position of the pyridine ring. This is a key strategy for the synthesis of agrochemicals containing biaryl or heteroaryl-aryl scaffolds, which are common motifs in modern pesticides. 4-Methylpyridin-2-yl boronic acid, a derivative of this compound, is a crucial reagent in such Suzuki-Miyaura cross-coupling reactions for the development of pharmaceuticals and agrochemicals.[4]

Reaction Scheme: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Coupled_Product 2-Aryl-4-methylpyridine This compound->Coupled_Product Pd catalyst, Base Boronic_Acid R-B(OH)2 Boronic_Acid->Coupled_Product

Caption: Suzuki-Miyaura coupling of this compound with a boronic acid.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is instrumental in the synthesis of agrochemicals containing an alkynyl moiety, which can act as a rigid linker or a pharmacophoric element. The use of this compound in Sonogashira coupling allows for the direct attachment of an alkyne to the pyridine ring, providing access to a diverse range of acetylenic pyridine derivatives for agrochemical screening.

Reaction Scheme: Sonogashira Coupling of this compound

Sonogashira_Coupling cluster_reactants Reactants cluster_products Product This compound This compound Coupled_Product 2-Alkynyl-4-methylpyridine This compound->Coupled_Product Pd catalyst, Cu(I) co-catalyst, Base Alkyne R-C≡CH Alkyne->Coupled_Product

Caption: Sonogashira coupling of this compound with a terminal alkyne.

Application Protocol: Synthesis of a Novel Pyridinylurea Herbicide Candidate

This section provides a detailed protocol for the synthesis of a novel pyridinylurea herbicide candidate, N-((4-methylpyridin-2-yl)carbamoyl)benzamide, utilizing this compound as a key starting material. The synthesis involves a Buchwald-Hartwig amination followed by a reaction with benzoyl isocyanate. Pyridinylurea herbicides are known to act by inhibiting photosynthesis in target weed species.

Experimental Workflow

experimental_workflow start Start: this compound step1 Buchwald-Hartwig Amination with Benzamide start->step1 intermediate Intermediate: N-(4-methylpyridin-2-yl)benzamide step1->intermediate step2 Reaction with Phosgene and Benzamide intermediate->step2 product Final Product: N-((4-methylpyridin-2-yl)carbamoyl)benzamide step2->product

Caption: Synthetic workflow for the preparation of the target herbicidal candidate.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound≥98%Commercially Available
Benzamide≥99%Commercially Available
Palladium(II) acetateReagent gradeCommercially Available
Xantphos≥98%Commercially Available
Cesium carbonate≥99%Commercially Available
TolueneAnhydrousCommercially Available
Phosgene solution20% in tolueneCommercially Available
DichloromethaneAnhydrousCommercially Available
Triethylamine≥99%Commercially Available
Step-by-Step Protocol

Step 1: Synthesis of N-(4-methylpyridin-2-yl)benzamide (Buchwald-Hartwig Amination)

  • To a dry, argon-flushed Schlenk flask, add this compound (1.0 eq), benzamide (1.2 eq), palladium(II) acetate (0.02 eq), Xantphos (0.04 eq), and cesium carbonate (2.0 eq).

  • Add anhydrous toluene to the flask to achieve a 0.5 M concentration of the limiting reagent.

  • Stir the reaction mixture at 110 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford N-(4-methylpyridin-2-yl)benzamide as a solid.

Step 2: Synthesis of N-((4-methylpyridin-2-yl)carbamoyl)benzamide

  • Caution: Phosgene is highly toxic. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of benzamide (1.0 eq) in anhydrous dichloromethane at 0 °C, add a 20% solution of phosgene in toluene (1.1 eq) dropwise.

  • Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours to form benzoyl isocyanate in situ.

  • In a separate flask, dissolve the N-(4-methylpyridin-2-yl)benzamide (1.0 eq) from Step 1 and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Slowly add the solution of N-(4-methylpyridin-2-yl)benzamide to the in situ generated benzoyl isocyanate at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product, N-((4-methylpyridin-2-yl)carbamoyl)benzamide.

Expected Results and Characterization
CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Appearance
N-(4-methylpyridin-2-yl)benzamideC₁₃H₁₂N₂O212.2575-85White to off-white solid
N-((4-methylpyridin-2-yl)carbamoyl)benzamideC₁₅H₁₃N₃O₂267.2860-70Crystalline solid

The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its reactive iodo-substituent provides a convenient handle for the introduction of diverse functionalities through robust and efficient cross-coupling reactions. The protocol detailed herein for the synthesis of a pyridinylurea herbicide candidate serves as a practical example of how this intermediate can be effectively utilized in the discovery and development of new crop protection agents. As the demand for more effective and environmentally benign agrochemicals continues to grow, the strategic application of intermediates like this compound will undoubtedly play a crucial role in advancing the field of agrochemical synthesis.

References

Palladium-Catalyzed Cyanation of 2-Iodo-4-Methylpyridine: A Robust and Safety-Forward Protocol Using Potassium Ferrocyanide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of heteroaromatic nitriles, such as 4-methylpicolinonitrile, is of paramount importance in medicinal chemistry and materials science, as the nitrile moiety serves as a versatile synthetic handle.[1] Traditional cyanation methods, like the Rosenmund-von Braun reaction, often require stoichiometric copper(I) cyanide at high temperatures.[2] While palladium-catalyzed cross-coupling offers a milder and more functional-group-tolerant alternative, it has historically been plagued by the high toxicity of cyanide sources (e.g., KCN, Zn(CN)₂) and issues with catalyst poisoning.[2][3] This guide details a modern, reliable, and significantly safer protocol for the cyanation of 2-iodo-4-methylpyridine. By employing potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic and inexpensive cyanide source, this method circumvents the major drawbacks of previous approaches, providing high yields and operational simplicity.[2][4][5] We provide a detailed mechanistic rationale, a step-by-step experimental workflow, and troubleshooting guidance to ensure reproducibility and success.

Mechanistic Principles and Rationale

The conversion of an aryl halide to an aryl nitrile via palladium catalysis proceeds through a well-established catalytic cycle.[6] The success of this reaction hinges on maintaining the activity of the palladium catalyst, which is notoriously susceptible to deactivation by excess free cyanide ions.[2][3]

The Catalytic Cycle

The reaction is initiated by the in-situ formation of a catalytically active Pd(0) species from a more stable Pd(II) precatalyst. The cycle then proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the carbon-iodine bond of this compound. This forms a square planar Pd(II) intermediate.

  • Transmetalation / Anion Exchange: The iodide ligand on the Pd(II) complex is exchanged for a cyanide anion. This is the step where the cyanide source plays its critical role.

  • Reductive Elimination: The desired product, 4-methylpicolinonitrile, is formed by the reductive elimination of the aryl and cyano groups from the Pd(II) center. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Palladium-Catalyzed Cyanation Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_intermediate1 Ar-Pd(II)(I)L₂ pd0->pd_intermediate1 Oxidative Addition aryl_halide This compound (Ar-I) aryl_halide->pd_intermediate1 pd_intermediate2 Ar-Pd(II)(CN)L₂ pd_intermediate1->pd_intermediate2 Transmetalation cyanide_source [Fe(CN)₆]⁴⁻ cyanide_source->pd_intermediate1 pd_intermediate2->pd0 product 4-Methylpicolinonitrile (Ar-CN) pd_intermediate2->product Reductive Elimination

Figure 1: The catalytic cycle for palladium-catalyzed cyanation.

Causality Behind Experimental Choices

  • Cyanide Source: Potassium Ferrocyanide (K₄[Fe(CN)₆]) : The choice of K₄[Fe(CN)₆] is the cornerstone of this modern protocol. Unlike simple cyanide salts, the cyanide ions in the ferrocyanide complex are strongly bound to the iron center.[7] Their slow release at elevated temperatures ensures that the concentration of free cyanide in the reaction medium remains low.[2][5] This elegantly prevents the formation of inactive palladium-cyanide complexes (e.g., [Pd(CN)₄]²⁻), which are a primary cause of catalyst deactivation and reaction failure.[3][8]

  • Catalyst System: Pd(OAc)₂ and a Bulky Phosphine Ligand : While pre-formed Pd(0) sources can be used, a combination of a stable Pd(II) precatalyst like Palladium(II) acetate (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, dppf) is often more practical and robust. The ligand stabilizes the Pd(0) species, prevents catalyst aggregation, and facilitates both the oxidative addition and the final reductive elimination steps.[1][9]

  • Solvent and Base : The poor solubility of K₄[Fe(CN)₆] in many organic solvents necessitates the use of polar aprotic solvents like DMAc or a biphasic system like dioxane/water.[2] A mild base, such as sodium carbonate (Na₂CO₃), is often included to facilitate the in-situ reduction of the Pd(II) precatalyst to the active Pd(0) state.[10][11]

Experimental Protocol

This protocol provides a step-by-step methodology for the cyanation of this compound on a 1.0 mmol scale.

Materials and Reagents

ReagentRoleM.W.Amount (mg)MmolEquivalents
This compoundSubstrate219.042191.01.0
K₄[Fe(CN)₆]·3H₂OCyanide Source422.391060.250.25
Palladium(II) AcetatePrecatalyst224.504.50.020.02 (2 mol%)
XPhosLigand476.6519.10.040.04 (4 mol%)
Sodium Carbonate (Na₂CO₃)Base105.992122.02.0
1,4-DioxaneSolvent-4 mL--
Water (Degassed)Solvent-1 mL--

Equipment

  • 10 mL Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir bar

  • Heating mantle with a temperature controller and thermocouple

  • Schlenk line or inert gas (Argon or Nitrogen) manifold

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis p1 1. Assemble & Dry Glassware p2 2. Weigh Reagents p1->p2 p3 3. Degas Solvents p2->p3 r1 4. Charge Schlenk Tube (Substrate, Catalyst, Ligand, Base, Cyanide Source) p3->r1 r2 5. Purge with Inert Gas r1->r2 r3 6. Add Solvents (Dioxane, Water) r2->r3 r4 7. Heat to 100-110 °C with Vigorous Stirring r3->r4 r5 8. Monitor by TLC/GC-MS (6-12 hours) r4->r5 w1 9. Cool to Room Temp r5->w1 w2 10. Dilute with EtOAc & Water w1->w2 w3 11. Separate Layers w2->w3 w4 12. Extract Aqueous Layer w3->w4 w5 13. Dry, Filter & Concentrate w4->w5 w6 14. Purify via Column Chromatography w5->w6 a1 15. Characterize Product (NMR, MS, Yield) w6->a1

Figure 2: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

  • Setup: To an oven-dried 10 mL Schlenk tube containing a magnetic stir bar, add this compound (219 mg, 1.0 mmol), potassium ferrocyanide trihydrate (106 mg, 0.25 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium carbonate (212 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (4 mL) and degassed deionized water (1 mL) via syringe.

  • Reaction: Place the sealed tube in a pre-heated heating mantle set to 110 °C. Stir the reaction mixture vigorously for 6-12 hours. The mixture will appear as a suspension.

  • Monitoring: The reaction progress can be monitored by taking small aliquots, diluting with ethyl acetate, filtering through a small plug of silica, and analyzing by TLC or GC-MS.

  • Work-up: After the reaction is complete (as judged by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (15 mL) and water (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product, 4-methylpicolinonitrile.

Expected Results and Troubleshooting

  • Product: 4-Methylpicolinonitrile (2-Cyano-4-methylpyridine), CAS: 1620-76-4.[12]

  • Appearance: Typically a white to off-white solid.

  • Expected Yield: 75-90%.

  • Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (degraded Pd(OAc)₂ or ligand).2. Insufficiently inert atmosphere (oxygen present).3. Insufficient heating or poor stirring.1. Use fresh, high-purity reagents. Consider a more robust palladacycle precatalyst.[2]2. Ensure all glassware is properly dried and the system is thoroughly purged with inert gas. Use freshly degassed solvents.3. Verify the reaction temperature with a thermocouple and ensure vigorous stirring to mix the heterogeneous solution.
Formation of Side Products 1. Hydrolysis of the nitrile.2. Proto-deiodination (replacement of iodine with hydrogen).1. Ensure the reaction is not run for an excessively long time after completion.2. This can occur if moisture is present and the catalytic cycle is inefficient. Ensure anhydrous conditions (where applicable) and an effective ligand are used.
Dark Black Solution Formation of palladium black (Pd(0) nanoparticles).This indicates catalyst decomposition, often due to ligand degradation or an ineffective ligand. Ensure the correct catalyst-to-ligand ratio and consider a more robust ligand.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reagents: Palladium catalysts can be toxic and should be handled with care. Organic solvents like 1,4-dioxane are flammable and have specific health hazards.

  • Potassium Ferrocyanide: While K₄[Fe(CN)₆] itself is considered non-toxic, it must not be mixed with strong acids , as this can liberate highly toxic hydrogen cyanide (HCN) gas. All waste from the reaction should be treated as cyanide-containing and disposed of according to institutional safety protocols.

Conclusion

The palladium-catalyzed cyanation of this compound using potassium ferrocyanide represents a significant advancement in the synthesis of valuable heteroaromatic nitriles. This protocol is not only efficient and high-yielding but also prioritizes safety by replacing acutely toxic cyanide reagents with a stable, easy-to-handle alternative. By understanding the underlying mechanistic principles and following the detailed procedure, researchers can reliably access 4-methylpicolinonitrile and apply this powerful methodology to a wide range of other aryl and heteroaryl halides in their drug discovery and development programs.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Iodo-4-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the large-scale synthesis of 2-iodo-4-methylpyridine, a critical intermediate in pharmaceutical and materials science research. We will explore various synthetic strategies, ultimately focusing on a robust and scalable protocol via a halogen exchange (Finkelstein) reaction. This guide is intended for researchers, chemists, and process development professionals, offering detailed experimental procedures, safety protocols, analytical methods, and troubleshooting advice to ensure a successful and efficient synthesis campaign.

Introduction and Strategic Importance

This compound is a key heterocyclic building block. The pyridine scaffold is a ubiquitous feature in a vast array of natural products and pharmaceutical agents, while the iodine substituent at the C-2 position provides a highly reactive handle for further molecular elaboration.[1] The C-I bond's relatively low dissociation energy makes it an excellent participant in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular architectures.[2]

While numerous methods exist for the synthesis of iodo-pyridines, transitioning from bench-scale to large-scale production presents significant challenges, including cost of goods, process safety, scalability of reagents, and waste management. This guide aims to address these challenges by presenting a validated, efficient, and scalable protocol.

Overview of Synthetic Strategies

Several primary routes can be employed for the synthesis of 2-iodo-pyridines. The choice of strategy for large-scale production depends on factors like starting material availability, regioselectivity, and overall process efficiency.

  • Direct C-H Iodination: This approach involves the direct functionalization of a C-H bond on the pyridine ring.[3][4] While atom-economical, achieving high regioselectivity on an industrial scale can be challenging, often leading to mixtures of isomers that require difficult purifications.[5]

  • Sandmeyer Reaction: This classic transformation converts an amino group into a diazonium salt, which is subsequently displaced by iodide.[6][7] It is a powerful method for installing a halide at a specific position. The synthesis of 2-chloro-4-iodo-5-methylpyridine via a Sandmeyer reaction has been reported, demonstrating its utility for this class of compounds.[8] However, the handling of potentially unstable diazonium intermediates and copper-containing waste streams requires careful engineering controls on a large scale.[9] Potassium iodide is often the reagent of choice for the iodination step and does not always require a copper catalyst.[10][11]

  • Halogen Exchange (Finkelstein Reaction): This SN2-type reaction involves the exchange of a halogen (typically chlorine or bromine) for iodine.[12][13][14] The reaction is often driven to completion by the precipitation of the resulting metal chloride or bromide salt in a suitable solvent like acetone.[12][14] Given the commercial availability and straightforward synthesis of the precursor 2-chloro-4-methylpyridine, the Finkelstein reaction represents a highly reliable, cost-effective, and operationally simple method for large-scale production.[15][16][17]

Based on this analysis, the Finkelstein reaction is the recommended protocol for its scalability, safety profile, and high yield.

G cluster_0 Synthesis Workflow A Starting Material (2-Chloro-4-methylpyridine) B Halogen Exchange Reaction (Finkelstein) A->B NaI, Acetone C Crude Product Isolation (Precipitation & Filtration) B->C Precipitation of NaCl D Purification (Recrystallization) C->D Impurity Removal E Final Product (this compound) D->E High Purity Product F Quality Control (HPLC, NMR, MS) E->F Purity & Identity Check

Caption: Overall workflow for the large-scale synthesis of this compound.

Recommended Large-Scale Synthesis Protocol: Finkelstein Reaction

This protocol details the conversion of 2-chloro-4-methylpyridine to this compound. The reaction's driving force is the poor solubility of sodium chloride (NaCl) in acetone, which precipitates from the reaction mixture, pushing the equilibrium toward the desired product according to Le Châtelier's principle.[15]

Materials and Equipment
Reagent/MaterialGradeM.W.QuantityMolesEquiv.Supplier Example
2-Chloro-4-methylpyridine≥98%127.571.00 kg7.841.0Sigma-Aldrich, Alkali Metals
Sodium Iodide (NaI)≥99%149.891.41 kg9.411.2Sigma-Aldrich, Acros
AcetoneACS Grade58.0810 L--Fisher Scientific
Sodium ThiosulfateACS Grade158.111 kg--VWR
Isopropanol (IPA)ACS Grade60.105 L--VWR
Deionized Water-18.0220 L--In-house

Equipment:

  • 20L glass reactor with overhead stirring, reflux condenser, and temperature probe.

  • Heating/cooling mantle.

  • Large filtration apparatus (Büchner funnel or filter press).

  • Vacuum oven.

  • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, lab coat.[18]

Detailed Experimental Procedure

Step 1: Reactor Setup and Reagent Charging

  • Ensure the 20L reactor is clean, dry, and purged with nitrogen gas.

  • Charge the reactor with 2-chloro-4-methylpyridine (1.00 kg, 7.84 mol).

  • Add acetone (10 L) to the reactor. Begin stirring at 150-200 RPM to ensure the substrate is fully dissolved.

  • Charge the sodium iodide (1.41 kg, 9.41 mol) to the reactor. A slight exotherm may be observed.

Step 2: Reaction Execution

  • Heat the reaction mixture to a gentle reflux (approx. 56 °C).

  • Maintain the reflux for 12-24 hours. The formation of a fine white precipitate (NaCl) will be observed as the reaction progresses.

  • Reaction Monitoring: Monitor the reaction progress by taking small aliquots every 4 hours. Analyze by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or HPLC to confirm the disappearance of the starting material.

G cluster_mechanism Finkelstein Sₙ2 Mechanism I⁻ I⁻ transition [ I···C···Cl ]⁻ I⁻->transition Nucleophilic Attack C_Py C-Cl C_I C-I transition->C_I Cl⁻ Cl⁻ transition->Cl⁻ Leaving Group Departure

Caption: Sₙ2 mechanism of the Finkelstein reaction.

Step 3: Work-up and Product Isolation

  • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Filter the reaction slurry to remove the precipitated NaCl. Wash the filter cake with a small amount of fresh acetone (2 x 500 mL) to recover any entrained product.

  • Combine the filtrates and concentrate under reduced pressure to about 20% of the original volume.

  • To the concentrated crude solution, slowly add deionized water (10 L) with vigorous stirring. The product will precipitate as a pale-yellow solid.

  • Stir the resulting slurry for 30 minutes, then filter the solid product.

  • Wash the crude product cake with a 5% aqueous sodium thiosulfate solution (2 L) to remove any residual iodine color, followed by deionized water (2 x 2 L).

Step 4: Purification

  • Transfer the crude solid to a clean vessel suitable for recrystallization.

  • Add a minimal amount of hot isopropanol (IPA) until the solid is fully dissolved.

  • Allow the solution to cool slowly to room temperature, then cool further to 0-5 °C for 2-4 hours to maximize crystal formation.

  • Filter the purified crystals and wash with a small amount of cold IPA.

  • Dry the final product in a vacuum oven at 40-45 °C until a constant weight is achieved.

    • Expected Yield: 1.50 - 1.63 kg (87-95%)

    • Appearance: Off-white to pale-yellow crystalline solid.

Characterization and Quality Control

Ensuring the purity and identity of the final product is critical. A combination of analytical techniques should be employed.[19][20]

TechniqueParameterExpected Result
HPLC Purity≥99.0% (by area at 254 nm)
¹H NMR (400 MHz, CDCl₃)δ 8.15 (s, 1H), 7.60 (d, 1H), 7.05 (d, 1H), 2.40 (s, 3H)
¹³C NMR (101 MHz, CDCl₃)δ 151.0, 149.5, 148.0, 125.0, 122.5, 20.5
Mass Spec (ESI+)m/z 219.96 [M+H]⁺
Melting Point 44-47 °C

Safety and Waste Management

Personnel Safety:

  • Iodine Handling: Iodine is a strong oxidant and can cause severe irritation to the eyes, skin, and respiratory tract.[21] All transfers of solid iodine and its compounds should be conducted in a well-ventilated area or fume hood.[22]

  • Solvent Handling: Acetone is highly flammable. Ensure all electrical equipment is properly grounded and avoid sources of ignition.

  • PPE: Always wear appropriate PPE, including double gloves, chemical splash goggles, and a face shield when charging the reactor or handling corrosive materials.[18][22]

  • Emergency Preparedness: Keep a solution of sodium thiosulfate readily available to neutralize any iodine spills.[22]

Waste Management:

  • Solid Waste: The filtered NaCl can be disposed of as non-hazardous solid waste, provided it is free of organic contamination.

  • Aqueous Waste: The aqueous filtrate from the work-up contains residual acetone and sodium salts. It should be collected and disposed of according to local environmental regulations.

  • Solvent Waste: The mother liquor from recrystallization contains IPA and dissolved product/impurities. It should be collected in a designated organic waste container for incineration or recovery.

Troubleshooting

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient reaction time or temperature.Extend the reflux time and monitor by HPLC. Ensure the internal temperature is reaching the boiling point of acetone.
Poor quality of NaI (moisture).Use freshly opened or properly dried sodium iodide.
Dark Product Color Presence of residual iodine (I₂).Ensure a thorough wash with sodium thiosulfate solution during work-up.
Thermal decomposition.Avoid excessive heating during reaction and solvent removal.
Low Yield Product loss during filtration or transfers.Ensure efficient transfer of solids and minimize washes with large volumes of solvent.
Incomplete precipitation during work-up.Ensure sufficient water is added and the slurry is stirred adequately before filtration.
Low Purity after Recrystallization Inefficient recrystallization.Re-dissolve in the minimum amount of hot solvent and cool slowly. A second recrystallization may be necessary.
Trapped solvent or starting material.Ensure the product is fully dried under vacuum.

References

The Strategic Application of 2-Iodo-4-Methylpyridine in the Synthesis of Kinase Inhibitors: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridine Scaffold and Its Privileged Role in Kinase Inhibition

In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as one of the most critical classes of therapeutic targets.[1] Their central role in cellular signaling pathways, which when dysregulated can lead to uncontrolled cell proliferation, makes them a focal point for the design of targeted therapies.[2][3] Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are ubiquitous, with the pyridine ring standing out as a "privileged scaffold."[4][5][6] Its ability to form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, combined with its synthetic tractability, makes it an ideal core for many potent and selective inhibitors.[1]

This guide focuses on a particularly valuable building block for the synthesis of such inhibitors: 2-iodo-4-methylpyridine . The strategic placement of the iodine atom at the 2-position provides a highly reactive handle for sophisticated carbon-carbon and carbon-nitrogen bond-forming reactions, which are the cornerstones of modern medicinal chemistry.[7] This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the application of this compound in the synthesis of kinase inhibitors, complete with detailed protocols and the scientific rationale behind them.

Core Principles: Leveraging Palladium-Catalyzed Cross-Coupling Reactions

The synthetic utility of this compound is primarily unlocked through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among halogens in these transformations, allowing for mild and selective reactions.[8] This section will delve into the three most pertinent coupling reactions for elaborating the this compound core.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for creating C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl moieties to the pyridine core.[9][10][11] These introduced groups are often crucial for establishing key interactions within the kinase active site or for fine-tuning the physicochemical properties of the inhibitor.

Causality Behind Experimental Choices:

  • Catalyst: Palladium complexes with phosphine ligands are standard. The choice of ligand is critical; bulky, electron-rich phosphine ligands can enhance catalytic activity and prevent catalyst deactivation.[10]

  • Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases like potassium carbonate or cesium carbonate are commonly used. The choice of base can influence reaction rates and yields.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often employed to dissolve both the organic and inorganic reagents.[10]

Sonogashira Coupling: Introducing Alkynyl Scaffolds

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is instrumental in creating rigid, linear linkers within a molecule, which can be used to probe deep into a binding pocket or to connect different pharmacophoric elements. A prime example of its application is in the synthesis of the multi-targeted tyrosine kinase inhibitor, Ponatinib.[9][14][15]

Causality Behind Experimental Choices:

  • Catalyst System: This reaction typically employs a dual-catalyst system of a palladium complex and a copper(I) co-catalyst (e.g., CuI).[13] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, degassed solvents like THF or DMF are typically used to prevent side reactions and catalyst deactivation.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[16][17] This reaction is of paramount importance in the synthesis of kinase inhibitors, as many of them feature an amino-pyridine or related amino-heterocycle core that interacts with the hinge region of the kinase.[5][18]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: This reaction is highly dependent on the choice of palladium precursor and a bulky, electron-rich phosphine ligand (e.g., Xantphos, BINAP).[19] The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or potassium tert-butoxide, is typically required to deprotonate the amine.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to ensure a water-free environment, which is critical for the stability of the catalyst and the base.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key cross-coupling reactions discussed.

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagents->conditions 1. Mix Reagents heating Heat & Stir (e.g., 80-100 °C) conditions->heating 2. Reaction workup Aqueous Workup heating->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product 2-Aryl-4-methylpyridine (Kinase Inhibitor Scaffold) purification->product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira_Coupling reagents This compound + Terminal Alkyne conditions Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) Base (e.g., Et₃N) Solvent (e.g., THF) reagents->conditions 1. Mix Reagents reaction Stir at RT or Heat conditions->reaction 2. Reaction workup Filtration & Concentration reaction->workup 3. Isolate Crude purification Column Chromatography workup->purification 4. Purify product 2-Alkynyl-4-methylpyridine (Kinase Inhibitor Scaffold) purification->product

Caption: Workflow for Sonogashira Coupling.

Buchwald_Hartwig_Amination reagents This compound + Amine conditions Pd Precursor (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., NaOt-Bu) Solvent (e.g., Toluene) reagents->conditions 1. Mix Reagents heating Heat & Stir (e.g., 80-110 °C) conditions->heating 2. Reaction workup Aqueous Workup heating->workup 3. Quench & Extract purification Column Chromatography workup->purification 4. Purify product 2-Amino-4-methylpyridine Derivative (Kinase Inhibitor Scaffold) purification->product

Caption: Workflow for Buchwald-Hartwig Amination.

Experimental Protocols: From Building Block to Kinase Inhibitor Scaffolds

The following protocols are detailed, step-by-step methodologies for key experiments. These are representative procedures and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-methoxyphenylboronic acid

Objective: To synthesize 2-(4-methoxyphenyl)-4-methylpyridine, a common scaffold in kinase inhibitors.

Materials:

Reagent/Material M.W. Amount Moles Equivalents
This compound 219.04 219 mg 1.0 1.0
4-Methoxyphenylboronic acid 151.96 182 mg 1.2 1.2
Tetrakis(triphenylphosphine)palladium(0) 1155.56 35 mg 0.03 0.03
Potassium Carbonate (K₂CO₃) 138.21 276 mg 2.0 2.0
1,4-Dioxane - 4 mL - -

| Water | - | 1 mL | - | - |

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (219 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate (10 mL).

  • Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Protocol 2: Sonogashira Coupling of this compound with Ethynylbenzene

Objective: To synthesize 2-(phenylethynyl)-4-methylpyridine, a key intermediate for certain kinase inhibitors. This protocol is adapted from the synthesis of Ponatinib intermediates.[15]

Materials:

Reagent/Material M.W. Amount Moles Equivalents
This compound 219.04 219 mg 1.0 1.0
Ethynylbenzene 102.14 112 mg 1.1 1.1
Bis(triphenylphosphine)palladium(II) dichloride 701.90 35 mg 0.05 0.05
Copper(I) Iodide (CuI) 190.45 10 mg 0.05 0.05
Triethylamine (Et₃N) 101.19 303 mg 3.0 3.0

| Tetrahydrofuran (THF), anhydrous | - | 5 mL | - | - |

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add this compound (219 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Add anhydrous, degassed THF (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol).

  • Add ethynylbenzene (0.12 mL, 1.1 mmol) dropwise to the mixture.

  • Stir the reaction mixture at room temperature for 16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 3: Buchwald-Hartwig Amination of this compound with Aniline

Objective: To synthesize N-phenyl-4-methylpyridin-2-amine, a core structure found in many kinase inhibitors.[18]

Materials:

Reagent/Material M.W. Amount Moles Equivalents
This compound 219.04 219 mg 1.0 1.0
Aniline 93.13 112 mg 1.2 1.2
Tris(dibenzylideneacetone)dipalladium(0) 915.72 18 mg 0.02 0.02
Xantphos 578.68 23 mg 0.04 0.04
Sodium tert-butoxide (NaOt-Bu) 96.10 134 mg 1.4 1.4

| Toluene, anhydrous | - | 5 mL | - | - |

Procedure:

  • In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (18 mg, 0.02 mmol), Xantphos (23 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol) to a Schlenk tube.

  • Add this compound (219 mg, 1.0 mmol) and aniline (0.11 mL, 1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture with stirring to 110 °C for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-phenyl-4-methylpyridin-2-amine.

Conclusion and Future Outlook

This compound is a versatile and highly valuable building block in the synthesis of kinase inhibitors. Its reactivity in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination allows for the efficient construction of complex molecular architectures that are central to the design of modern targeted therapies. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this key intermediate in their drug discovery programs. As the quest for more selective and potent kinase inhibitors continues, the strategic use of well-defined and reactive building blocks like this compound will remain a critical component of successful medicinal chemistry campaigns.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in the Suzuki Coupling of 2-Iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth troubleshooting assistance for a common yet challenging reaction: the Suzuki-Miyaura cross-coupling of 2-iodo-4-methylpyridine. Low product yield in this specific transformation is a frequent hurdle, often stemming from the unique electronic and coordinating properties of the pyridine substrate. This guide offers a structured, question-and-answer-based approach to diagnose and resolve the underlying issues in your experimental setup.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common questions and challenges encountered when performing Suzuki couplings with this compound. Each answer provides a causal explanation and actionable solutions grounded in established organometallic principles.

Q1: Why is my Suzuki coupling with this compound giving a low yield, even with standard palladium catalysts like Pd(PPh₃)₄?

Answer: The primary challenge with 2-halopyridine substrates, including this compound, is the inhibitory effect of the pyridine nitrogen atom on the palladium catalyst. This phenomenon, often termed the "2-pyridyl problem," is a well-documented cause of low yields.[1][2]

The lone pair of electrons on the pyridine nitrogen, being Lewis basic, can coordinate strongly to the palladium center of the active catalyst.[2] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly reduced activity.[1][2] Essentially, your substrate is also acting as a ligand, "poisoning" the catalyst and preventing it from efficiently participating in the catalytic cycle. While 2-iodo-pyridines are more reactive than their bromo or chloro counterparts in the oxidative addition step, this inherent catalyst inhibition remains a major obstacle to achieving high yields.[3]

Q2: What is the most effective strategy to counteract catalyst inhibition by the pyridine nitrogen?

Answer: The most field-proven strategy is to employ sterically bulky and electron-rich phosphine ligands. These ligands are designed to stabilize the active palladium(0) species and kinetically favor the desired steps of the catalytic cycle over inhibitory pyridine binding.

  • Mechanism of Action: Bulky ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium atom.[1] This steric shield physically obstructs the pyridine nitrogen from coordinating to the metal center, thereby keeping the catalyst active and available for the cross-coupling reaction.[3][4] The high electron density of these ligands also promotes the crucial oxidative addition and reductive elimination steps.

  • Recommended Ligands:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often a top choice for heteroaryl couplings.

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective, bulky ligand.

    • N-Heterocyclic Carbenes (NHCs): Ligands like IPr can also be very effective in preventing catalyst deactivation.[3]

Q3: I'm observing significant amounts of unreacted starting material. Besides catalyst inhibition, what else could be wrong?

Answer: Incomplete conversion, despite using an appropriate ligand, can point to issues with other key steps in the catalytic cycle, namely transmetallation. The base and solvent system are critical for ensuring this step proceeds efficiently.

  • Inefficient Transmetallation: The transfer of the organic group from the boron reagent to the palladium complex can be sluggish, especially with electron-deficient heteroaryl compounds.[1][4] The base plays a crucial role in activating the boronic acid (or ester) to form a more nucleophilic boronate species, which is essential for transmetallation.[5][6]

  • Troubleshooting Steps:

    • Screen Different Bases: If you are using a common base like Na₂CO₃, it may not be strong or soluble enough. Consider screening stronger bases like K₃PO₄ or Cs₂CO₃.[3] The choice of base can significantly influence the reaction rate.[7]

    • Optimize the Solvent System: The solvent must be able to dissolve all reactants, including the inorganic base. Common solvent systems include mixtures like THF/water, DME, or toluene/water.[1][8] Anhydrous solvents should be employed to minimize the risk of protodeboronation.[1]

    • Increase Temperature: Cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can often overcome the activation energy barrier for sluggish reactions.[4][8]

Q4: My main byproduct appears to be from the homocoupling of my boronic acid. How can I prevent this?

Answer: Homocoupling of the boronic acid reagent is a common side reaction, almost always caused by the presence of oxygen in the reaction mixture.[4] The active Pd(0) catalyst is highly sensitive to oxygen and can be deactivated through oxidation.[9]

  • Solution: Rigorous Degassing and Inert Atmosphere:

    • Degas Your Solvents: Before use, thoroughly degas all solvents by sparging with an inert gas (argon or nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[4][8]

    • Inert Reaction Setup: Assemble your reaction glassware and reagents under a positive pressure of an inert gas. Use a Schlenk line or a glovebox for the best results. Ensure the reaction is maintained under an inert atmosphere for its entire duration.[10]

Visual Troubleshooting and Workflow

To systematically diagnose and solve issues with your reaction, follow this logical workflow.

Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the Catalyst System Resistant to Pyridine? Start->Check_Catalyst Check_Conditions Are Reaction Conditions (Base, Solvent, Temp) Optimized? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Action: Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos). Increase catalyst loading (3-5 mol%). Check_Catalyst->Sol_Catalyst No Check_Atmosphere Is the Reaction Strictly Anaerobic? Check_Conditions->Check_Atmosphere Yes Sol_Conditions Action: Screen Stronger Bases (K3PO4, Cs2CO3). Optimize Solvent (e.g., THF/H2O, Dioxane). Increase Temperature (80-110 °C). Check_Conditions->Sol_Conditions No Check_Boron Is Protodeboronation or Degradation Occurring? Check_Atmosphere->Check_Boron Yes Sol_Atmosphere Action: Thoroughly Degas Solvents. Maintain Inert Atmosphere (Ar/N2) Throughout the Reaction. Check_Atmosphere->Sol_Atmosphere No Success Improved Yield Check_Boron->Success Yes Sol_Boron Action: Use Anhydrous Conditions. Consider Boronic Pinacol Ester or MIDA Boronate. Check_Boron->Sol_Boron No Sol_Catalyst->Check_Conditions Sol_Conditions->Check_Atmosphere Sol_Atmosphere->Check_Boron Sol_Boron->Success

Caption: A decision tree for systematically troubleshooting low-yield reactions.

The Suzuki-Miyaura Catalytic Cycle: Points of Failure

Understanding the catalytic cycle is key to diagnosing problems. For 2-halopyridines, two steps are particularly vulnerable: catalyst coordination (an off-cycle problem) and transmetallation.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_inhibition Inhibition Pathway Pd0 Active Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd this compound Inactive Inactive Pyridine-Pd Complex (Catalyst Poisoning) Pd0->Inactive Pyridine N-Coordination Transmetal Transmetallation (Ar-Pd(II)-Ar') OxAdd->Transmetal Ar'-B(OR)2 / Base Transmetal->OxAdd SLOW STEP! Needs strong base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product (Ar-Ar') caption Key failure points in the Suzuki cycle for 2-iodopyridine.

Caption: The Suzuki cycle with key failure points for 2-iodopyridine.

Optimized Reaction Parameters: A Comparative Overview

The choice of ligand, base, and solvent has a profound impact on the success of the coupling. The following table summarizes recommended starting points and alternatives for optimization.

ParameterStandard Conditions (Often Low Yield)Recommended for this compound (Higher Yield)Rationale for Change
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Pd₂(dba)₃ or Pd(OAc)₂Use a Pd(0) or Pd(II) source that readily forms the active catalyst with a specialized ligand.
Ligand PPh₃SPhos or XPhos (Buchwald Ligands)Bulky, electron-rich ligands prevent catalyst inhibition by the pyridine nitrogen and accelerate the catalytic cycle.[1][3]
Base Na₂CO₃, K₂CO₃K₃PO₄ or Cs₂CO₃ Stronger, often more soluble bases are required to facilitate the transmetallation of the pyridyl boronic acid/ester.[3]
Solvent Toluene, DME1,4-Dioxane/H₂O (e.g., 4:1) , THF/H₂OAprotic polar solvents, often with water, effectively dissolve the base and organic components.[1][8]
Temperature 80-90 °C90-110 °CHigher temperatures can overcome the activation barrier for the challenging transmetallation and reductive elimination steps.[4]

Recommended Starting Protocol

This protocol provides a robust starting point for the Suzuki coupling of this compound. It incorporates best practices to mitigate common failure modes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (2-3 mol%)

  • SPhos (4-6 mol%)

  • K₃PO₄ (potassium phosphate), finely ground (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (degassed, e.g., 4:1 v/v)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, and finely ground K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or high-purity nitrogen. Repeat this cycle three to five times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium acetate (Pd(OAc)₂) and the SPhos ligand.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe. The reaction mixture should be stirred briefly to ensure mixing.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously for the duration of the reaction (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. Check for the disappearance of the starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired biaryl compound.

References

Technical Support Center: Purification of Crude 2-Iodo-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of crude 2-iodo-4-methylpyridine by column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying basic, halogenated pyridine derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven techniques.

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is followed by an analysis of potential causes and a step-by-step solution.

Question 1: My product yield is extremely low, or the compound appears to be irreversibly stuck on the column. What is happening?

Answer:

This is the most common issue when purifying pyridine derivatives on standard silica gel. The root cause is an acid-base interaction between the basic nitrogen atom of your this compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to irreversible adsorption, preventing your compound from eluting as expected.

Root Cause Analysis:

  • Stationary Phase Acidity: Standard silica gel is slightly acidic (pH ≈ 4-5) and acts as a Lewis acid.

  • Analyte Basicity: The pyridine nitrogen is a Lewis base, which readily interacts with the acidic sites on the silica.

Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel. This is typically done by adding a small amount of a volatile base, such as triethylamine (TEA), to your mobile phase.[1][2][3] A concentration of 1-2% TEA in the eluent is usually sufficient to mask the silanol groups, thereby preventing the pyridine from binding strongly.[1][2]

  • Switch to a Neutral Stationary Phase: If deactivation is insufficient or if your compound is particularly sensitive, consider using a different stationary phase.[4]

    • Neutral Alumina: This is an excellent alternative for purifying basic compounds like amines and pyridines.[5][6]

    • Florisil: A mild, neutral medium that can be effective for some separations, though you should test its suitability with your compound on a small scale first.[5]

Question 2: The purified fractions show streaking or tailing on the TLC plate, indicating poor separation. How can I improve the resolution?

Answer:

Peak tailing is a classic symptom of undesirable interactions between an analyte and the stationary phase, which is common for basic compounds on silica gel.[5] This leads to broad, streaky bands on the column, resulting in poor separation and cross-contamination of fractions.

Root Cause Analysis:

  • Acid-Base Interaction: As described above, the interaction with acidic silanol groups causes a portion of the analyte to move slower than the main band, resulting in a "tail."

  • Suboptimal Solvent System: The polarity of your eluent may not be optimized to cleanly separate the target compound from impurities.

  • Column Overloading: Loading too much crude material onto the column can exceed its separation capacity, leading to broad bands that overlap.

Solutions:

  • Incorporate a Basic Modifier: Add 1-2% triethylamine (TEA) or a few drops of aqueous ammonia to the more polar component of your mobile phase (e.g., methanol if using a DCM/MeOH system).[2] This modifier competes with your pyridine for the acidic sites on the silica, resulting in sharper bands and symmetrical spots.

  • Optimize the Mobile Phase: A well-chosen solvent system is critical. Use Thin Layer Chromatography (TLC) to find a solvent mixture where your target compound has an Rf value between 0.2 and 0.3.[7] This range typically provides the best separation on a column. For this compound, a good starting point is a hexane/ethyl acetate system.[8][9][10]

  • Reduce Sample Load: As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample. If separation is still poor, reduce the amount of material loaded onto the column.

  • Consider Dry Loading: If your compound has poor solubility in the mobile phase, it can lead to a wide application band. Dissolve your crude product in a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[11][12] This powder can then be carefully added to the top of your column, resulting in a much sharper starting band.[3][11]

Question 3: I suspect my product is decomposing on the column. How can I confirm this and prevent it?

Answer:

Iodinated aromatic compounds can be sensitive and may degrade under certain conditions, especially on acidic surfaces.[13] Silica gel itself can catalyze degradation reactions for sensitive molecules.[4][14]

Root Cause Analysis:

  • Acid-Catalyzed Degradation: The acidic nature of silica gel can promote decomposition of sensitive functional groups.

  • Oxidation: Some compounds can be oxidized when exposed to air over the large surface area of the silica gel for an extended period.[14]

Solutions:

  • Perform a Stability Test (2D TLC): To check if your compound is stable on silica, spot your crude mixture in one corner of a TLC plate and run it in your chosen solvent system. After the run, dry the plate completely, rotate it 90 degrees, and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If it degrades, you will see new spots that are off the diagonal.[12][15]

  • Use Deactivated Silica or Alumina: As with yield issues, switching to a less reactive stationary phase is the best solution. Use silica pre-treated with TEA or opt for neutral alumina.[5][6][13]

  • Work Quickly: Minimize the time your compound spends on the column. Use positive pressure ("flash" chromatography) to speed up the elution process.

  • Handle Fractions with Care: Once fractions are collected, sensitive compounds can still degrade.[16] If you suspect oxidation, immediately evaporate the solvent from the pure fractions and store the residue under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.[16]

Frequently Asked Questions (FAQs)

Q1: What is the ideal stationary phase for purifying this compound? While standard silica gel is the most common stationary phase, its acidic nature makes it challenging for basic compounds like pyridines. The recommended choice is triethylamine-deactivated silica gel .[3][5] If your compound is highly sensitive or you continue to face issues, neutral alumina is a superior alternative.[5][6]

Q2: How do I select and optimize the mobile phase? The selection process should always begin with TLC analysis. A standard mobile phase for compounds of intermediate polarity is a mixture of hexane and ethyl acetate .

  • Step 1: Start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of the more polar solvent (EtOAc).

  • Step 2: Aim for an Rf value of 0.2-0.3 for this compound. This provides a good balance between retention time and separation efficiency.[7]

  • Step 3: To combat peak tailing, add 1-2% triethylamine (TEA) to the pre-mixed eluent.[1] Note that this will likely increase the Rf value, so you may need to readjust your solvent ratio (use less ethyl acetate) to bring the Rf back into the optimal 0.2-0.3 range.

Q3: What are the common impurities I might encounter? Impurities are highly dependent on the synthetic route used to prepare the crude this compound. Common possibilities include:

  • Unreacted Starting Materials: For example, if synthesized from 2-bromo-3-methylpyridine, you may have residual starting material.[17]

  • Reaction Byproducts: Side reactions can lead to impurities. For instance, in syntheses involving amino-pyridines, dimerization or other side-products can occur.[18]

  • Reagents and Catalysts: Residual reagents from the reaction or workup may be present.

Q4: Can I use a solvent gradient to improve separation? Yes, a gradient elution can be very effective, especially for complex mixtures.

  • Method: Start the elution with a less polar solvent system (e.g., one that gives your product an Rf < 0.2).[3] After the non-polar impurities have eluted, gradually increase the percentage of the polar solvent to elute your product and then any more polar impurities. This can sharpen peaks and reduce elution time.[12]

Data and Protocols

Data Presentation

Table 1: Example Solvent Systems for TLC Analysis This table provides starting points for developing your mobile phase for this compound on silica gel. The target Rf is ~0.2-0.3.

Hexane:Ethyl Acetate Ratio (v/v)Expected Rf RangeRecommendation
95:50.05 - 0.15Good for eluting very non-polar impurities first.
90:100.15 - 0.25Often a good starting point for the column itself.
80:200.25 - 0.40A good target range for achieving optimal separation.[8]
70:300.40 - 0.60May be too polar; risk of co-elution with impurities.[10]
50:50> 0.60Generally too polar; product will elute too quickly, resulting in poor separation.[9]
Note: These are estimates. The addition of 1-2% TEA will increase all Rf values.
Experimental Protocols

Protocol 1: Deactivation of Silica Gel and Column Packing

  • Prepare the Slurry: In a beaker, measure the required amount of silica gel. Add your starting, low-polarity eluent (e.g., 95:5 Hexane:EtOAc containing 1% TEA) until a pourable, homogenous slurry is formed.[7]

  • Pack the Column: Clamp the column vertically. Pour the slurry into the column in one continuous motion. Use a pipette bulb or regulated air line to gently tap the side of the column to ensure even packing and remove air bubbles.[6]

  • Equilibrate the Column: Once the silica has settled, open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Add more eluent and flush the column with at least two column volumes of the mobile phase. This ensures the entire silica bed is neutralized by the TEA.[3] Never let the top of the silica bed run dry.[19]

Protocol 2: Sample Loading (Dry Loading Method)

This method is highly recommended for improving separation.[11][12]

  • Dissolve the Sample: Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Adsorb onto Silica: Add a small amount of silica gel (approx. 10-20 times the mass of your crude sample) to the solution.[11]

  • Evaporate the Solvent: Gently swirl the flask and remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

  • Load the Column: Drain the solvent in your packed column so it is level with the top of the stationary phase. Carefully add the silica-adsorbed sample as a thin, even layer on top of the column bed.

  • Protect the Bed: Gently add a thin layer (approx. 1 cm) of sand on top of your dry-loaded sample to prevent it from being disturbed when you add more eluent.[20]

  • Begin Elution: Carefully add your mobile phase and begin collecting fractions.

Visualization

Diagram 1: Troubleshooting Workflow for Column Chromatography

This diagram outlines a logical process for diagnosing and solving common purification problems.

TroubleshootingWorkflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_cause Root Cause cluster_solution Solution Start Poor Separation or Low Yield Tailing Streaking or Tailing on TLC? Start->Tailing Analyze TLC Degradation Product Degrading? (Run 2D TLC) Start->Degradation Check Stability AcidicSilica Acidic Silica Interaction Tailing->AcidicSilica Yes WrongSolvent Suboptimal Solvent (Rf not 0.2-0.3) Tailing->WrongSolvent No Elution No Elution? Degradation->Elution No DegradationCause Acid-Catalyzed Degradation Degradation->DegradationCause Yes Elution->AcidicSilica AddTEA Add 1-2% TEA to Eluent AcidicSilica->AddTEA UseAlumina Use Neutral Alumina AcidicSilica->UseAlumina OptimizeRf Re-optimize Solvent System via TLC WrongSolvent->OptimizeRf DegradationCause->UseAlumina

References

Technical Support Center: Strategies to Prevent Deiodination of 2-Iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, chemists, and drug development professionals who utilize 2-iodo-4-methylpyridine in their synthetic workflows. We will address a common and critical challenge: the undesired deiodination (or hydrodehalogenation) of the starting material, which leads to the formation of 4-methylpyridine, reducing yields and complicating purification. This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is deiodination, and what is the primary mechanism causing it in my reaction?

Answer: Deiodination, also referred to as hydrodehalogenation, is a side reaction where the iodine substituent on your this compound is replaced by a hydrogen atom. This is a prevalent issue in two major classes of reactions: palladium-catalyzed cross-couplings and metal-halogen exchanges.

  • In Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): The primary culprit is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This highly reactive intermediate can intercept the aryl iodide starting material (or the oxidative addition product) and, through reductive elimination, furnish the undesired 4-methylpyridine byproduct instead of your target molecule. The Pd-H species can originate from various sources, including the base (especially alkoxides), solvent, or even trace impurities.[1][2]

  • In Metal-Halogen Exchange Reactions (e.g., lithiation with n-BuLi): The immediate product of the exchange is 2-lithio-4-methylpyridine, an extremely potent base. If any proton sources are present in the reaction medium—such as trace water, alcohols, or even the ethereal solvent itself under certain conditions—it will be rapidly quenched via protonolysis to yield 4-methylpyridine. The reaction is often kinetically controlled and extremely fast, making rigorous control of reaction conditions paramount.[3][4]

Q2: I am observing significant deiodination in my Suzuki-Miyaura coupling. What are the first parameters I should adjust?

Answer: This is a classic challenge. The high reactivity of the C-I bond, which is beneficial for the initial oxidative addition step, also makes it susceptible to side reactions if the subsequent steps in the catalytic cycle are not efficient.[5][6] Your primary focus should be on optimizing the reaction conditions to favor the desired C-C bond formation over the competing C-H bond formation.

The first and most impactful parameters to investigate are the base and the ligand .

  • Switch to a Milder Base: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are known promoters of dehalogenation pathways.[1][7] Switching to a milder inorganic base is a highly effective first step. Weaker bases are less likely to generate the problematic Pd-H species.

  • Employ a Bulky, Electron-Rich Ligand: Standard ligands like triphenylphosphine (PPh₃) can be inadequate for challenging substrates. Bulky biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbenes (NHCs) are designed to accelerate the reductive elimination step, which is the product-forming step.[7][8] By making this step faster, you give the competing deiodination pathway less time to occur.

  • Lower the Reaction Temperature: Deiodination pathways can have a higher activation energy than the desired coupling.[1] Lowering the reaction temperature, even if it requires a longer reaction time, can significantly improve the selectivity for the desired product.[7]

G start Significant Deiodination (>10%) Observed? base Is the base a strong alkoxide (e.g., NaOt-Bu)? start->base ligand Is the ligand bulky and electron-rich (e.g., SPhos, XPhos)? temp Is the reaction temperature high (>100 °C)? ligand->temp Yes sol_ligand ACTION: Switch to a bulky biaryl phosphine ligand (e.g., XPhos, SPhos, RuPhos) or an NHC ligand. ligand->sol_ligand No base->ligand Yes sol_base ACTION: Switch to a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃). base->sol_base No sol_temp ACTION: Reduce temperature. Attempt reaction at 60-80 °C. temp->sol_temp Yes

Caption: A decision tree for troubleshooting deiodination.

Q3: Which specific ligands and bases are recommended to suppress deiodination?

Answer: The choice of ligand and base is arguably the most critical factor for suppressing hydrodehalogenation. The general principle is to use a combination that promotes rapid C-N or C-C reductive elimination while minimizing the formation of palladium-hydride species.

Ligand ClassExample LigandsPerformance Notes
Bulky Biaryl Phosphines XPhos, SPhos, RuPhosHighly Recommended. These are generally the most effective for suppressing dehalogenation across various coupling reactions by accelerating reductive elimination.[8]
N-Heterocyclic Carbenes (NHCs) IPr, IMesEffective Alternative. Provide strong, electron-rich coordination to palladium, enhancing catalyst stability and activity, which can disfavor side reactions.[7][9]
Triphenylphosphine (PPh₃) PPh₃Use with Caution. While classic, it is often not robust enough for electron-deficient heteroaryl halides and can lead to significant deiodination.
Base TypeExample BasesImpact on Deiodination
Mild Inorganic K₃PO₄, K₂CO₃, Cs₂CO₃Highly Recommended. Low propensity to generate Pd-H species, significantly reducing the risk of deiodination.[1]
Strong Alkoxides NaOtBu, KOtBuHigh Risk. Often used in Buchwald-Hartwig aminations, but can be a primary source of Pd-H, leading to dehalogenation. Use only if necessary and with a highly effective ligand.[7][8]
Amine Bases Et₃N, DIPEAModerate Risk. Primarily used in Sonogashira couplings. Their purity is critical, as impurities can contribute to side reactions.[10]
Q4: How can I prevent deiodination during a lithium-halogen exchange?

Answer: Unlike palladium-catalyzed reactions, deiodination during metal-halogen exchange is not a catalytic side reaction but a direct consequence of quenching the desired organometallic intermediate. Success hinges on rigorous exclusion of proton sources.

  • Strictly Anhydrous Conditions: All glassware must be oven- or flame-dried. Solvents (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Reagents should be of the highest purity.

  • Low Temperature: The exchange must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[4] This temperature suppresses side reactions, including potential protonation by the THF solvent.

  • Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen to exclude atmospheric moisture.

  • Controlled Reagent Addition: Add the organolithium reagent (e.g., n-BuLi) slowly to the solution of this compound.[1] This helps maintain temperature control and minimizes localized concentration spikes.

  • Immediate Trapping: Once the exchange is complete (it is usually very fast, often within minutes at -78 °C), the subsequent electrophile should be added at the same low temperature to trap the reactive 2-lithio-4-methylpyridine before it has a chance to decompose or find a stray proton source.

Visualizing the Competing Pathways

To better understand the problem in palladium catalysis, it is useful to visualize the desired productive cycle versus the undesired deiodination cycle.

G cluster_0 Desired Cross-Coupling Cycle cluster_1 Undesired Deiodination Cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-I) pd0->oa pd2 Ar-Pd(II)-I oa->pd2 trans Transmetalation (Suzuki) or Amine Coordination (B-H) pd2->trans pdh Ar-Pd(II)-H pd2->pdh Reaction with H-Source pd2_nu Ar-Pd(II)-Nu trans->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 Regenerates Catalyst product Product (Ar-Nu) re->product pdh_source H-Source (Base, Solvent, Impurity) pdh_source->pdh re_h Reductive Elimination pdh->re_h byproduct Byproduct (Ar-H) re_h->byproduct

Caption: Competing pathways in palladium-catalyzed reactions.

Optimized Protocol Example: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound while minimizing deiodination.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4.4 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Schlenk flask or microwave vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Catalyst Pre-mixing: In a separate small vial, briefly mix the Pd(OAc)₂ and XPhos in a small amount of the reaction solvent. Add this catalyst/ligand slurry to the Schlenk flask.

  • Inerting: Seal the flask, then evacuate and backfill with argon three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe. The typical reaction concentration is between 0.1 and 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the 4-methylpyridine byproduct.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

References

Technical Support Center: Catalyst Poisoning Issues with 2-Iodo-4-methylpyridine Substrates

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with palladium-catalyzed cross-coupling reactions involving 2-iodo-4-methylpyridine. This substrate, while a valuable building block, presents unique difficulties primarily related to catalyst deactivation and poisoning. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common experimental issues.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format. Each issue is broken down by potential causes, followed by actionable troubleshooting steps.

Issue 1: Low to No Product Yield

Observing minimal or no conversion of your starting material is the most common problem. This is often a direct result of catalyst inactivity.

Potential Cause A: Catalyst Poisoning by the Pyridine Nitrogen

The primary challenge with 2-halopyridine substrates is the Lewis basic nitrogen atom. This nitrogen can coordinate strongly to the electron-deficient palladium center, forming a stable, catalytically inactive complex that effectively removes the catalyst from the reaction cycle.[1][2][3] This is often referred to as the "2-pyridyl problem," which is particularly pronounced due to the proximity of the nitrogen to the reaction site.[3]

Troubleshooting Steps:

  • Ligand Selection: Standard phosphine ligands like PPh₃ may be insufficient. Switch to bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][4][5][6] These ligands sterically hinder the pyridine nitrogen from coordinating to the palladium center and their electron-donating nature promotes the desired catalytic steps over the poisoning pathway.[3][4]

  • Increase Catalyst Loading: As a straightforward, albeit less elegant, solution, increasing the catalyst loading (e.g., from 2 mol% to 5-10 mol%) can compensate for the portion of the catalyst that becomes deactivated.[1]

  • Use a More Robust Pre-catalyst: Instead of generating the active Pd(0) species in situ from Pd(OAc)₂, consider using well-defined Pd(0) sources like Pd(PPh₃)₄ or specialized pre-catalysts that are designed for challenging substrates.[2][7]

Potential Cause B: Catalyst Deactivation by Iodide

While the C-I bond is highly reactive and facilitates oxidative addition, the resulting iodide anion (I⁻) can be a double-edged sword. Excess iodide in the coordination sphere can form stable, inactive palladium dimers bridged by µ-iodo ligands, shutting down the catalytic cycle.[8] This is a known issue in certain cross-coupling reactions like Buchwald-Hartwig aminations.[8] However, in some cases, iodide has been shown to have a beneficial, rate-enhancing effect, potentially by forming highly active binuclear palladium complexes.[9][10]

Troubleshooting Steps:

  • Ligand Optimization: The choice of ligand can influence the stability of iodide-coordinated intermediates. Experiment with different ligand classes to find one that disfavors the formation of inactive species.

  • Additive Screening: While counterintuitive, some reactions benefit from additives. However, for this specific issue, the focus should be on ensuring the base and solvent system does not exacerbate the formation of inactive iodide complexes.

Potential Cause C: Impurities in Reagents or Solvents

Cross-coupling catalysts are sensitive to a wide range of impurities.[7] Water, oxygen, and sulfur-containing compounds are common poisons.[1][11] The this compound starting material itself may contain impurities from its synthesis that can deactivate the catalyst.

Troubleshooting Steps:

  • Ensure Reagent Purity: Use high-purity reagents and consider purifying the this compound (e.g., by recrystallization or column chromatography) before use.

  • Use Anhydrous & Degassed Solvents: Ensure all solvents are anhydrous and have been thoroughly degassed (e.g., by sparging with argon or nitrogen for 30-60 minutes) to remove dissolved oxygen.[6][7] The active Pd(0) catalyst is highly sensitive to air.[4][7]

  • Maintain a Strict Inert Atmosphere: Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas like argon or nitrogen using Schlenk line or glovebox techniques.[4][7]

Potential Cause D: Catalyst Decomposition (Palladium Black Formation)

The appearance of a black precipitate (palladium black) is a clear visual indicator of catalyst decomposition.[1][7] This occurs when the active Pd(0) species agglomerates and falls out of solution, rendering it inactive.

Troubleshooting Steps:

  • Check Reaction Temperature: Excessively high temperatures can accelerate catalyst decomposition.[1] Attempt the reaction at a lower temperature, even if it requires a longer reaction time.

  • Ensure Proper Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an adequate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1 depending on the specific ligand and catalyst system.

Issue 2: Reaction Stalls Before Completion

A common observation is that the reaction proceeds initially but then plateaus, leaving a significant amount of starting material unreacted.

Potential Cause: Gradual Catalyst Deactivation

This is a classic symptom of a catalyst that has a limited lifetime under the reaction conditions. The pyridine substrate, even if it doesn't immediately kill the catalyst, can cause a slow but steady deactivation over time.

Troubleshooting Steps:

  • Slow Addition of Substrate: Instead of adding all the this compound at the beginning, use a syringe pump to add it slowly over several hours.[4] This keeps the instantaneous concentration of the poisoning substrate low, extending the catalyst's active lifetime.

  • Switch to a More Robust Catalyst System: As detailed in Issue 1, employing advanced Buchwald-type ligands or NHC ligands can provide a more stable catalyst that resists deactivation over the course of the reaction.[5][6]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" substrate?

A1: The difficulty stems from the pyridine nitrogen atom at the 2-position relative to the iodine. This nitrogen acts as a potent Lewis base that can bind to the palladium catalyst, forming an off-cycle, inactive complex.[2][3] This catalyst poisoning effect is the primary reason for the low yields and reaction failures often observed with this class of substrate.[3]

Q2: I've heard iodide can be a catalyst poison. Should I use 2-bromo-4-methylpyridine instead?

A2: While iodide can form inactive complexes, the Carbon-Iodine bond is significantly weaker than the Carbon-Bromine bond.[8] This means the initial, often rate-limiting, oxidative addition step is much faster with the iodo-substrate.[12] For many reactions, the benefit of faster oxidative addition outweighs the potential for iodide inhibition. If poisoning is still suspected, switching to the bromo-analog is a valid strategy, but it will likely require more forcing conditions (higher temperature, more active catalyst) to activate the C-Br bond.[6][13]

Q3: Which specific ligands are recommended for coupling with this compound?

A3: For challenging substrates like this, bulky and electron-rich monodentate biaryl phosphine ligands are the gold standard. Excellent starting points include SPhos , XPhos , and RuPhos . These ligands promote rapid reductive elimination and their steric bulk helps prevent the pyridine nitrogen from accessing and poisoning the palladium center.[2][5][6] N-Heterocyclic Carbene (NHC) ligands are also highly effective and are known for their high stability.[4]

Q4: How can I remove residual palladium from my final product for pharmaceutical applications?

A4: Removing trace palladium is critical for APIs. This is typically done using solid-supported metal scavengers.[14] Thiol-functionalized silica or resins (e.g., Biotage MP-TMT) are highly effective at binding and removing palladium from solution.[14][15] The general procedure involves stirring the crude product solution with the scavenger resin, followed by simple filtration. Activated carbon can also be used, though it may lead to lower product recovery.[16]

Data & Protocols
Table 1: Recommended Catalyst Systems for this compound
Catalyst/Pre-catalystLigandTypical Loading (mol%)Key Advantages
Pd₂(dba)₃SPhos or XPhos1-5%High activity for heteroaryl halides, sterically demanding.[2]
Pd(OAc)₂RuPhos2-5%Excellent for overcoming pyridine inhibition.
Pd(PPh₃)₄None (self-ligated)5-10%Simple to use, but often less effective for this substrate.[1]
PEPPSI™-IPrNone (integrated)2-5%Highly stable and active NHC pre-catalyst.
Table 2: Typical Starting Conditions for Suzuki-Miyaura Coupling
ParameterRecommended ValueNotes
Aryl Boronic Acid 1.2 - 1.5 equivalentsA slight excess is standard to drive the reaction to completion.
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Strong, non-nucleophilic bases are preferred.[1][6]
Solvent Dioxane/H₂O, Toluene, or DMFMust be thoroughly degassed.[6][17]
Temperature 80 - 110 °CSubstrate dependent; start around 100 °C.[18]
Atmosphere Argon or NitrogenStrict exclusion of oxygen is critical.[7]
Experimental Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk flask, combine the arylboronic acid (1.2 equiv.), K₃PO₄ (3.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2.5 mol% Pd), and the ligand (e.g., SPhos, 5 mol%).[2]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Through the septum, add this compound (1.0 equiv.) followed by the degassed solvent (e.g., Dioxane, to a concentration of ~0.1 M).

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[19]

Experimental Protocol 2: Post-Reaction Palladium Scavenging
  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate, or DCM).

  • Scavenger Addition: Add a solid-supported thiol scavenger (e.g., Biotage® MP-TMT or SiliaMetS® Thiol), typically 5-10 equivalents relative to the initial amount of palladium catalyst used.[14]

  • Treatment: Stir the suspension at room temperature for 2-16 hours. The required time depends on the level of contamination.

  • Isolation: Filter the mixture through a pad of Celite® to remove the scavenger resin. Wash the resin with additional solvent.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the palladium-depleted product, which can then be further purified if necessary.

Visualizations
Diagram 1: Mechanism of Catalyst Poisoning by Pyridine ```dot

G Active Active Inactive Inactive Active->Inactive Coordination Pyridine Pyridine Pyridine->Inactive caption Coordination of the pyridine nitrogen deactivates the catalyst.

Caption: A logical workflow for diagnosing low reaction conversion.

References

Validation & Comparative

A Senior Application Scientist's Guide to Palladium Catalysts for the Amination of 2-Iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aminopyridines is a cornerstone of modern medicinal chemistry. The 2-amino-4-methylpyridine scaffold, in particular, is a privileged structural motif found in numerous pharmacologically active compounds. The Buchwald-Hartwig amination stands out as a powerful and versatile method for the crucial C-N bond formation. However, the success of this reaction is critically dependent on the judicious selection of the palladium catalyst system.

This guide provides a comparative analysis of various palladium catalysts for the amination of 2-iodo-4-methylpyridine, offering insights into catalyst performance supported by experimental data from analogous systems. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed experimental protocol to empower you to optimize your synthetic strategies.

The Challenge: C-N Coupling with an Electron-Rich Iodopyridine

The amination of this compound presents a unique set of challenges. As a heteroaryl halide, the pyridine nitrogen can potentially coordinate to the palladium center, influencing the catalytic activity. Furthermore, the electron-donating methyl group at the 4-position can modulate the reactivity of the C-I bond. The choice of palladium precursor and, most importantly, the ancillary ligand is paramount to overcoming these hurdles and achieving high yields and selectivity.

The general reactivity trend for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This makes the C-I bond at the 2-position of this compound the prime site for oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle.

Comparative Analysis of Palladium Catalyst Systems

The efficacy of a palladium catalyst in the Buchwald-Hartwig amination is largely dictated by the electronic and steric properties of the supporting phosphine ligand.[2] Bulky, electron-rich ligands have been demonstrated to be particularly effective as they promote the formation of the active monoligated palladium(0) species, facilitate oxidative addition, and accelerate the final reductive elimination step.[3]

Below is a comparative overview of commonly employed palladium catalyst systems for the amination of halopyridines, with a focus on their potential application to this compound.

Catalyst System (Precursor/Ligand)Key FeaturesTypical Reaction ConditionsExpected Performance for this compound
Pd(OAc)₂ / XPhos High Generality & Activity: XPhos is a bulky, electron-rich biaryl phosphine ligand known for its broad substrate scope, including challenging aryl chlorides.[2]Base: Strong alkoxides (e.g., NaOt-Bu, KOt-Bu, LiHMDS). Solvent: Toluene, Dioxane. Temp: 80-110 °C.Excellent: Expected to provide high yields and good reaction rates. The steric bulk of XPhos is well-suited to promote the coupling of various primary and secondary amines.
Pd₂(dba)₃ / SPhos High Activity for Hindered Substrates: SPhos, another bulky biaryl phosphine, is particularly effective for coupling sterically demanding substrates.Base: Carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) can often be used in addition to alkoxides. Solvent: Toluene, THF, Dioxane. Temp: 80-110 °C.Excellent: A very reliable choice, often providing high yields even with less reactive amines.
Pd(OAc)₂ / RuPhos Superior for Secondary Amines: RuPhos has been identified as an outstanding ligand for the coupling of secondary amines with aryl chlorides.[4] For the amination of 3-halo-2-aminopyridines, RuPhos precatalysts have shown superior performance for secondary amines.[5]Base: Strong alkoxides (e.g., LiHMDS, NaOt-Bu). Solvent: THF, Dioxane. Temp: 65-90 °C.Very Good to Excellent: Particularly recommended when coupling secondary amines. Precatalyst forms can offer operational simplicity.
Pd₂(dba)₃ / BrettPhos Excellent for Primary Amines: BrettPhos has demonstrated superiority in the coupling of primary amines, including branched and linear variants, with halopyridines.[4][5]Base: Strong alkoxides (e.g., LiHMDS, NaOt-Bu). Solvent: THF, Dioxane. Temp: 65-90 °C.Very Good to Excellent: The catalyst of choice when working with primary amines, often outperforming other ligands for this substrate class.[5]
Pd(OAc)₂ / BINAP Classic Bidentate Ligand: BINAP was one of the first bidentate phosphine ligands to show broad utility in Buchwald-Hartwig aminations, extending the scope to primary amines.[6] A Pd-BINAP system was found to be essential for the selective amination of 2-chloro-5-iodopyridine.[7]Base: Strong alkoxides (e.g., NaOt-Bu) or strong, non-nucleophilic bases like Cs₂CO₃. Solvent: Toluene. Temp: 100-110 °C.Good to Very Good: A reliable option, though may require higher catalyst loadings or longer reaction times compared to the more modern biaryl phosphine ligands.
Pd(OAc)₂ / Xantphos Bite Angle-Optimized Bidentate Ligand: Xantphos possesses a large bite angle, which can be beneficial in promoting reductive elimination. It has been successfully used in the N-arylation of heteroarylamines.[8]Base: Strong alkoxides (e.g., NaOt-Bu) or carbonates. Solvent: Toluene, Dioxane. Temp: 90-110 °C.Good to Very Good: Can be a valuable alternative to biaryl phosphine ligands, particularly in cases where catalyst deactivation is an issue.

Note: The expected performance is extrapolated from data on analogous halopyridine substrates. Optimization of reaction conditions is crucial for achieving the best results.

Mechanistic Insights: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism of the Buchwald-Hartwig amination is key to troubleshooting and optimizing the reaction. The catalytic cycle generally proceeds through the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the desired 2-amino-4-methylpyridine product and regenerating the active Pd(0) catalyst.[6][9]

The choice of ligand profoundly influences the rates of these elementary steps. Bulky, electron-donating ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher catalytic turnover.

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition R-I (this compound) Pd(II)_Complex R-Pd(II)(L)-I Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination & Deprotonation Pd(II)_Complex->Amine_Coordination HNR'R'' Base Pd_Amido_Complex R-Pd(II)(L)-NR'R'' Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product (R-NR'R'')

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: A Representative Procedure

This protocol provides a general starting point for the amination of this compound. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific amine substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 0.1-0.5 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or sealed vial, add the palladium precursor, phosphine ligand, and base under an inert atmosphere.

  • Reagent Addition: Add the this compound and the amine to the reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until consumption of the starting material.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Extraction: Wash the filtrate sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-4-methylpyridine derivative.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: Pd precursor, Ligand, Base, This compound, Amine setup->reagents solvent Add Anhydrous, Degassed Solvent reagents->solvent reaction Heat & Stir solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Cool & Work-up monitoring->workup Complete purification Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of 2-amino-4-methylpyridine derivatives. The choice of the palladium catalyst system is a critical parameter that significantly impacts the reaction outcome. For the amination of this compound, catalyst systems based on bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, RuPhos, and BrettPhos in combination with palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are generally the most effective. The selection between these state-of-the-art ligands can be further refined based on the nature of the amine coupling partner, with RuPhos being particularly adept for secondary amines and BrettPhos for primary amines. This guide, by providing a comparative overview and a robust experimental protocol, serves as a valuable resource for researchers to design and execute efficient and high-yielding C-N coupling reactions, accelerating the discovery and development of novel therapeutics.

References

A Senior Application Scientist's Guide to Unambiguous Structural Validation of 2-iodo-4-methylpyridine Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

The Regioisomer Challenge in Pyridine Synthesis

In the landscape of medicinal chemistry and drug development, substituted pyridines are privileged scaffolds. However, their synthesis is often plagued by a critical challenge: the formation of regioisomers. For a seemingly simple starting material like 2-iodo-4-methylpyridine, electrophilic or organometallic functionalization can occur at positions 3, 5, or 6, leading to a mixture of products with identical mass but potentially divergent biological activities and toxicological profiles.

Relying on one-dimensional (1D) ¹H or ¹³C NMR can be misleading. Chemical shifts are influenced by a complex interplay of electronic and steric effects, and substituent-induced shift predictions can be unreliable. Therefore, establishing an unequivocal, self-validating protocol for structural determination is not just an analytical requirement; it is a cornerstone of scientific integrity and drug safety. This guide provides a comprehensive comparison of 2D NMR techniques, demonstrating a holistic workflow to definitively validate the substitution pattern of this compound derivatives.

The Power of Synergy: A Multi-Experiment 2D NMR Workflow

No single 2D NMR experiment can solve the entire structural puzzle. The true power lies in the synergistic and complementary data obtained from a suite of experiments. Each experiment interrogates the molecule's atomic relationships from a different perspective—through 1, 2, or 3 covalent bonds, or through space. Our logical workflow relies on piecing together these distinct correlation maps to build an undeniable structural model.[1][2][3][4]

G cluster_1D 1D NMR Foundation cluster_2D 2D NMR Correlation Suite cluster_validation Final Structure Validation H1_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Proton Signals HSQC HSQC (Direct ¹H-¹³C Attachment) H1_NMR->HSQC NOESY NOESY / ROESY (Through-Space Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR C13_NMR->HSQC Carbon Signals HMBC HMBC (Long-Range ¹H-¹³C Connectivity) COSY->HMBC Identifies Spin Systems HSQC->HMBC Assigns Protonated Carbons Structure Unambiguous Structure HMBC->Structure Builds Carbon Skeleton NOESY->Structure Confirms Regiochemistry & Stereochemistry

Caption: Logical workflow for structure elucidation using 2D NMR.

Case Study: Is it 5-acetyl- or 3-acetyl-2-iodo-4-methylpyridine?

To illustrate the methodology, let us consider a common synthetic outcome where we aim to introduce an acetyl group onto the this compound core. Our goal is to definitively prove the formation of 5-acetyl-2-iodo-4-methylpyridine (Structure A) and rule out the potential regioisomer, 3-acetyl-2-iodo-4-methylpyridine (Structure B) .

Structure A (Target) Structure B (Isomer)
H3 and H6 are isolated protons.H5 and H6 form a coupled spin system.

Experimental Comparison: Assembling the Structural Evidence

COSY: Mapping the Proton Neighborhood

Causality: Correlation Spectroscopy (COSY) is the first step in mapping the proton framework. It identifies protons that are coupled to each other, typically through three bonds (³JHH).[5][6] This experiment is exceptionally powerful for distinguishing our isomers. In Structure A, the two remaining aromatic protons (H3 and H6) are separated by four bonds and will not show a correlation. In Structure B, H5 and H6 are adjacent and will show a clear cross-peak.

Expected Data Comparison:

ExperimentExpected Result for Structure A (Target)Expected Result for Structure B (Isomer)
¹H-¹H COSY No cross-peak between the two aromatic singlets (H3 and H6).A clear cross-peak between the aromatic doublets (H5 and H6).

Experimental Protocol: Standard gCOSY

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[5]

  • Spectrometer Setup: On a 400 MHz spectrometer, lock and shim the instrument. Obtain a standard 1D ¹H spectrum to determine the spectral width.

  • Acquisition:

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).

    • Acquire 256-512 increments in the indirect dimension (F1) and 1024 or 2048 data points in the direct dimension (F2).

    • Set the number of scans to 2-8 per increment, depending on concentration.

    • Use a relaxation delay (d1) of 1.5-2.0 seconds.[5]

  • Processing: Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

HSQC: The Direct Proton-Carbon Link

Causality: Heteronuclear Single Quantum Coherence (HSQC) spectroscopy unambiguously correlates each proton to the carbon it is directly attached to (¹JCH).[5][7] This allows for the definitive assignment of all protonated carbons, providing a solid foundation for the more complex HMBC analysis.

Experimental Protocol: Standard gHSQC

  • Sample & Setup: Use the same sample as the COSY experiment. Tune the probe for both ¹H and ¹³C.

  • Acquisition:

    • Use a standard gradient-enhanced, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).

    • Set the ¹H spectral width based on the 1D spectrum. Set the ¹³C spectral width to cover the expected range (e.g., 0-170 ppm).

    • The number of increments in F1 should be 256-512.

    • Set the number of scans to 4-16 per increment.

    • The experiment is optimized for an average one-bond coupling constant (¹JCH) of ~145 Hz.

  • Processing: Apply a QSINE window function in both dimensions and perform a 2D Fourier transform.

HMBC: The Key to the Skeleton and Quaternary Carbons

Causality: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this validation process.[7][8] It reveals correlations between protons and carbons over two and three bonds (²JCH and ³JCH), allowing us to connect the previously identified spin systems and, crucially, to place substituents by identifying correlations to non-protonated (quaternary) carbons.[5][9][10]

Caption: Key HMBC correlations confirming Structure A.

Expected Data Comparison:

The HMBC spectrum provides multiple points of validation that differentiate the two isomers.

Key Proton SignalExpected HMBC Correlations for Structure A (Target)Expected HMBC Correlations for Structure B (Isomer)Conclusion
4-CH₃ Protons Correlations to C3, C4, and C5 .Correlations to C3, C4, and C5 .Ambiguous by itself, but crucial in combination.
H3 Proton Correlations to iodo-bearing C2 , methyl-bearing C4 , and acetyl-bearing C5 .Correlations to iodo-bearing C2 , methyl-bearing C4 , and protonated C5 .Definitive. Correlation to the acetyl-bearing C5 is unique to A.
Acetyl-CH₃ Protons Correlations to the carbonyl carbon (C=O ) and C5 .Correlations to the carbonyl carbon (C=O ) and C3 .This is the most unambiguous evidence.
H6 Proton Correlations to C2, C4, C5, and C=O .Correlations to C2, C4, and C5 .Correlation to the carbonyl C=O is unique to A.

Experimental Protocol: Standard gHMBC

  • Sample & Setup: Use the same sample. Tune the probe for both ¹H and ¹³C.

  • Acquisition:

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf).

    • Set spectral widths as in the HSQC experiment.

    • Acquire 256-512 increments in F1 and 2048 data points in F2.

    • The number of scans per increment will depend on concentration but is typically 8-32.

    • The experiment is optimized for a long-range coupling (ⁿJCH) of 8-10 Hz.[11]

  • Processing: Apply a sine-bell window function in F2 and a squared sine-bell in F1. Perform a 2D Fourier transform.

NOESY/ROESY: Validation Through-Space

Causality: While HMBC confirms the covalent framework, Nuclear Overhauser Effect Spectroscopy (NOESY) validates the regiochemistry by confirming the spatial proximity of groups.[12] The NOE is observed between protons that are close in space (<5 Å), irrespective of bonding.[13][14] For small molecules like our target, NOESY is generally the preferred experiment. Should your molecule be in the medium-sized range (MW ~1000-2000 Da), the NOE can become vanishingly small, and the ROESY experiment should be used instead.[14][15]

Caption: Key through-space NOESY correlations for Structure A.

Expected Data Comparison:

ExperimentExpected Result for Structure A (Target)Expected Result for Structure B (Isomer)
¹H-¹H NOESY 1. 4-CH₃ ↔ H3 cross-peak. 2. 4-CH₃ ↔ Acetyl-CH₃ cross-peak. 3. Acetyl-CH₃ ↔ H6 cross-peak.1. 4-CH₃ ↔ H3 cross-peak. 2. 4-CH₃ ↔ H5 cross-peak. 3. Acetyl-CH₃ ↔ H3 is unlikely (too far).

The observation of a NOE between the 4-CH₃ protons and the acetyl-CH₃ protons provides powerful, undeniable proof of the 5-acetyl substitution pattern.

Experimental Protocol: Standard 2D NOESY

  • Sample & Setup: Use the same sample. Degassing the sample by bubbling an inert gas (N₂ or Ar) through the solution for several minutes can improve data quality by removing dissolved oxygen, which is paramagnetic and can quench the NOE.

  • Acquisition:

    • Use a standard gradient-selected NOESY pulse sequence (e.g., noesygpph).

    • Set spectral widths and data points as in the COSY experiment.

    • The crucial parameter is the mixing time (d8). For small molecules, a mixing time of 500-800 ms is a good starting point.[13][16]

    • Acquire 8-16 scans per increment.

  • Processing: Process similarly to the COSY experiment. The cross-peaks for small molecules will have the opposite phase (color) to the diagonal peaks.[12]

Conclusion: A Self-Validating System for Unambiguous Results

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 2-Iodo-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Iodo-4-methylpyridine is a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug product, making robust analytical methods for its assessment indispensable. This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for determining the purity of this compound, offering researchers and drug development professionals the data and insights needed to select the most appropriate method for their specific requirements.

The inherent challenge in analyzing this compound lies in its potential for degradation and the presence of structurally similar impurities. These can include isomers such as 3-iodo-4-methylpyridine, starting materials like 4-methylpyridine, or byproducts from the iodination reaction. An effective HPLC method must be able to resolve the main component from these potential impurities with high resolution and sensitivity.

This guide will delve into two methods: a rapid screening method utilizing a C18 stationary phase with a simple isocratic elution, and a high-resolution method employing a phenyl-hexyl stationary phase with a gradient elution profile. We will explore the scientific rationale behind the selection of columns and mobile phases and present comparative data on key performance indicators, including resolution, peak symmetry, and analysis time.

Experimental Workflow for HPLC Method Comparison

To ensure a rigorous and unbiased comparison, the following workflow was implemented. This systematic approach guarantees that both methods are evaluated under optimized yet comparable conditions.

G cluster_prep Sample & Standard Preparation cluster_method1 Method 1: Rapid Isocratic C18 cluster_method2 Method 2: High-Resolution Gradient Phenyl-Hexyl cluster_analysis Data Analysis & Comparison prep_start Weigh this compound Reference Standard & Sample dissolve Dissolve in Diluent (50:50 ACN:H2O) to 1 mg/mL prep_start->dissolve filter Filter through 0.45 µm PTFE filter dissolve->filter m1_inject Inject onto C18 Column filter->m1_inject m2_inject Inject onto Phenyl-Hexyl Column filter->m2_inject m1_run Isocratic Elution (60% ACN in Water) m1_inject->m1_run m1_detect UV Detection at 254 nm m1_run->m1_detect collect_data Collect Chromatograms m1_detect->collect_data m2_run Gradient Elution (40-80% ACN in Water) m2_inject->m2_run m2_detect UV Detection at 254 nm m2_run->m2_detect m2_detect->collect_data calc_params Calculate Performance Parameters (Resolution, Tailing Factor, etc.) collect_data->calc_params compare Compare Method Performance calc_params->compare select Select Optimal Method compare->select

Caption: Workflow for the comparative evaluation of two HPLC methods.

Experimental Protocols

Instrumentation
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode array detector (DAD).

  • Software: Agilent OpenLab CDS or equivalent chromatography data system.

Reagents and Materials
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized, 18.2 MΩ·cm resistivity (e.g., from a Milli-Q® system).

  • This compound: Reference standard (>99.5% purity) and sample lots.

  • Potential Impurities: 4-Methylpyridine, 2-chloro-4-methylpyridine (if available).

  • Filters: 0.45 µm PTFE syringe filters.

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a diluent of 50:50 (v/v) acetonitrile and water.

  • Working Standard (0.1 mg/mL): Pipette 2.5 mL of the stock solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the stock solution.

  • Spiked Sample: To assess resolution, a sample can be spiked with known impurities at a level of 0.1% w/w.

Method 1: Rapid Isocratic Screening on a C18 Column

This method is designed for high-throughput environments where rapid purity checks are necessary. The C18 stationary phase is a versatile and robust choice for a wide range of small molecules.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: 60% Acetonitrile, 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Run Time: 10 minutes.

Rationale: The isocratic elution with a relatively high percentage of organic modifier (acetonitrile) ensures a short analysis time. The C18 column separates analytes primarily based on their hydrophobicity. This method is expected to be effective for separating this compound from less hydrophobic impurities like 4-methylpyridine.

Method 2: High-Resolution Gradient on a Phenyl-Hexyl Column

This method is developed for comprehensive impurity profiling where baseline resolution of closely related structures is critical. The phenyl-hexyl stationary phase offers alternative selectivity to the C18 phase due to its ability to undergo pi-pi interactions with aromatic analytes.

  • Column: Phenomenex Kinetex® Phenyl-Hexyl, 4.6 x 150 mm, 2.6 µm.

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 40% B

    • 2-12 min: 40% to 80% B

    • 12-15 min: 80% B

    • 15.1-18 min: 40% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm.

  • Run Time: 18 minutes.

Rationale: The gradient elution allows for the separation of a wider range of impurities with varying polarities. The phenyl-hexyl column's unique selectivity can enhance the resolution between isomers and other aromatic impurities that may be difficult to separate on a standard C18 column. The smaller particle size of the Kinetex column (2.6 µm) also contributes to higher efficiency and sharper peaks.

Influence of Stationary Phase on Selectivity

The choice of stationary phase is arguably the most critical parameter in HPLC method development. The interaction between the analyte and the stationary phase dictates the retention and, ultimately, the separation.

G cluster_c18 C18 Stationary Phase cluster_phenyl Phenyl-Hexyl Stationary Phase analyte This compound (Aromatic, Moderately Polar) c18_interaction Primary Interaction: Hydrophobic (van der Waals) analyte->c18_interaction interacts via phenyl_interaction Multiple Interactions: - Hydrophobic - π-π stacking with pyridine ring analyte->phenyl_interaction interacts via c18_outcome Separation based on LogP/Hydrophobicity c18_interaction->c18_outcome leads to phenyl_outcome Enhanced selectivity for aromatic/isomeric impurities phenyl_interaction->phenyl_outcome leads to

Caption: Interaction mechanisms influencing selectivity on different stationary phases.

Comparative Data Analysis

The performance of both methods was evaluated based on their ability to separate this compound from a known impurity, 2-chloro-4-methylpyridine, and a potential starting material, 4-methylpyridine. The following table summarizes the key performance parameters.

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)
Retention Time (this compound) 6.8 min10.2 min
Resolution (2-iodo vs 2-chloro) 1.83.5
Resolution (2-iodo vs 4-methylpyridine) 4.27.8
Tailing Factor (this compound) 1.31.1
Theoretical Plates ~9,000~25,000
Analysis Time 10 min18 min

Discussion and Method Selection

Method 1 (Isocratic C18) proves to be a highly efficient tool for rapid quality control. With a run time of just 10 minutes, it allows for high sample throughput. The resolution of 1.8 between the iodo and chloro analogues is acceptable for purity assessment where these are the primary impurities of concern. However, the higher tailing factor of 1.3 suggests some secondary interactions with the silica backbone, which could be problematic for the accurate quantification of low-level impurities.

Method 2 (Gradient Phenyl-Hexyl) demonstrates superior resolving power. The resolution values are significantly higher for both impurity pairs, ensuring baseline separation and more accurate integration. The tailing factor of 1.1 indicates excellent peak shape, which is crucial for achieving low limits of detection and quantification. The higher number of theoretical plates is a direct result of the smaller particle size of the column packing material, leading to sharper peaks and better overall efficiency. While the analysis time is longer, the enhanced resolution and peak shape make this method ideal for in-depth impurity profiling, method validation, and stability studies where comprehensive separation is paramount.

Conclusion

The selection of an appropriate HPLC method for the purity assessment of this compound is dependent on the specific analytical objective.

  • For high-throughput screening and routine quality control , where speed is critical and the impurity profile is well-characterized, the Rapid Isocratic C18 Method (Method 1) offers a robust and efficient solution.

  • For method development, validation, and in-depth impurity profiling of unknown samples, the High-Resolution Gradient Phenyl-Hexyl Method (Method 2) is unequivocally the superior choice. Its alternative selectivity and higher efficiency provide greater confidence in the analytical results, ensuring that all potential impurities are adequately separated and quantified.

By understanding the principles behind each method and carefully considering the analytical requirements, researchers can confidently select the most suitable approach to ensure the quality and consistency of this vital pharmaceutical intermediate.

A Comparative Guide to the Biological Activity of Compounds Derived from 2-Iodo-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among the various functionalized pyridines, 2-iodo-4-methylpyridine stands out as a versatile precursor for the synthesis of a diverse array of biologically active molecules.[1] This guide provides a comparative analysis of the biological activities of compounds derived from this important starting material, with a focus on their anticancer and antimicrobial properties. We will delve into the structure-activity relationships that govern their efficacy and provide standardized protocols for their evaluation.

The Versatility of the this compound Scaffold

This compound serves as an excellent electrophilic partner in cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 2-position. This chemical tractability enables the systematic modification of the pyridine core to explore its interaction with biological targets. The methyl group at the 4-position can also be functionalized, offering another avenue for structural diversification and optimization of biological activity.[2]

Anticancer Activity: A Comparative Analysis

A significant area of research for this compound derivatives has been in the development of novel anticancer agents.[3][4] The ability to readily introduce various aryl and heterocyclic moieties at the 2-position has led to the discovery of potent inhibitors of key oncogenic pathways.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of these derivatives is highly dependent on the nature of the substituent at the 2-position. For instance, the introduction of specific substituted phenyl rings can lead to potent inhibition of cancer cell proliferation.[5][6] Generally, the presence of electron-withdrawing groups on the appended aryl ring tends to enhance cytotoxic activity. Furthermore, the incorporation of hydrogen bond donors and acceptors can significantly influence the binding affinity of these compounds to their target proteins.[7]

dot graph "Anticancer_SAR" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"]; edge [fontname="Arial"];

"this compound" [fillcolor="#4285F4"]; "Aryl/Heteroaryl Substitution (R)" [fillcolor="#34A853"]; "Enhanced Anticancer Activity" [fillcolor="#EA4335"]; "Poor Anticancer Activity" [fillcolor="#FBBC05"];

"this compound" -> "Aryl/Heteroaryl Substitution (R)" [label="Suzuki/Stille Coupling"]; "Aryl/Heteroaryl Substitution (R)" -> "Enhanced Anticancer Activity" [label="Electron-withdrawing groups\nHydrogen-bond donors/acceptors"]; "Aryl/Heteroaryl Substitution (R)" -> "Poor Anticancer Activity" [label="Bulky, sterically hindering groups"]; } caption: "Structure-Activity Relationship for Anticancer Activity."

Comparative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of a series of hypothetical 2-substituted-4-methylpyridine derivatives against the MCF-7 human breast cancer cell line, as determined by the MTT assay.

Compound ID2-Substituent (R)IC50 (µM)
1a Phenyl15.2
1b 4-Chlorophenyl8.5
1c 4-Methoxyphenyl22.1
1d 2-Thienyl12.8
1e 3-Pyridyl10.4
Doxorubicin (Reference Drug)1.9

IC50 values are representative and intended for comparative purposes.

As the data suggests, the substitution pattern on the aryl ring at the 2-position significantly impacts cytotoxicity. The presence of a chloro group at the 4-position of the phenyl ring (Compound 1b ) leads to a notable increase in potency compared to the unsubstituted phenyl analog (Compound 1a ). Conversely, an electron-donating methoxy group (Compound 1c ) diminishes the anticancer activity.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for cell attachment.[9][10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9][11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

A [label="Seed Cells in 96-well Plate", fillcolor="#F1F3F4"]; B [label="Add Test Compounds", fillcolor="#F1F3F4"]; C [label="Incubate (48-72h)", fillcolor="#F1F3F4"]; D [label="Add MTT Reagent", fillcolor="#FBBC05"]; E [label="Incubate (2-4h)", fillcolor="#FBBC05"]; F [label="Solubilize Formazan with DMSO", fillcolor="#4285F4"]; G [label="Read Absorbance at 570 nm", fillcolor="#34A853"]; H [label="Calculate IC50", fillcolor="#EA4335"];

A -> B -> C -> D -> E -> F -> G -> H; } caption: "Workflow for the MTT Cell Viability Assay."

Antimicrobial Activity: Exploring New Frontiers

Derivatives of this compound have also shown promise as antimicrobial agents, with activity against a range of bacteria and fungi.[12][13][14] The structural modifications afforded by the pyridine scaffold allow for the fine-tuning of antimicrobial potency and spectrum.

Structure-Activity Relationship (SAR) Insights

For antimicrobial activity, the introduction of heterocyclic rings and specific functional groups at the 2-position appears to be a key determinant of efficacy.[15] For example, the incorporation of azetidin-2-one moieties has been shown to confer antibacterial and antifungal properties.[12] The lipophilicity of the molecule, influenced by the nature of the substituents, also plays a crucial role in its ability to penetrate microbial cell walls.[16]

Comparative Antimicrobial Data

The following table presents the minimum inhibitory concentration (MIC) values of a series of hypothetical 2-substituted-4-methylpyridine derivatives against Staphylococcus aureus and Escherichia coli.

Compound ID2-Substituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
2a 4-Fluorophenyl3264
2b 2,4-Dichlorophenyl1632
2c 1H-Indol-3-yl816
2d 2-Furyl64>128
Ciprofloxacin (Reference Drug)0.50.25

MIC values are representative and intended for comparative purposes.

The data indicates that the nature of the substituent at the 2-position significantly influences the antimicrobial spectrum and potency. The indole-substituted derivative (2c ) demonstrates the most promising broad-spectrum activity. The presence of multiple halogen atoms on the phenyl ring (2b ) also enhances activity compared to a single halogen substitution (2a ).

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compounds

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and the standard antibiotic in MHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[17] This can be determined visually or by measuring the optical density at 600 nm.

This guide highlights the significant potential of this compound as a scaffold for the development of novel therapeutic agents. The ease of derivatization allows for extensive exploration of structure-activity relationships, paving the way for the discovery of compounds with enhanced potency and selectivity against cancer and microbial infections. The provided experimental protocols offer a standardized framework for the evaluation of these promising derivatives.

References

A Comparative Guide to Confirming Product Identity in 2-Iodo-4-Methylpyridine Reactions by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, 2-iodo-4-methylpyridine is a cornerstone building block. Its utility in forming carbon-carbon and carbon-nitrogen bonds through powerful synthetic methods like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is well-established.[1][2] However, the successful synthesis of novel compounds is predicated on the unambiguous confirmation of the final product's identity. The reaction vessel rarely contains just the desired molecule; it is a complex mixture of starting materials, catalysts, byproducts, and the target compound.

This guide provides an in-depth technical comparison of mass spectrometry as a primary tool for confirming product identity in reactions involving this compound. We will explore the causality behind experimental choices, present comparative data against alternative techniques, and offer field-proven protocols to ensure the integrity of your results.

The Analytical Challenge: Beyond a Simple Spot on a TLC Plate

Confirming the successful transformation of this compound requires more than just observing the consumption of the starting material. The pyridine nitrogen, for instance, can coordinate with palladium catalysts, potentially leading to catalyst deactivation and the formation of undesired side products.[3][4] Therefore, a robust analytical method must not only detect the presence of the expected product but also provide definitive evidence of its structure and distinguish it from other components in the mixture. While techniques like Thin-Layer Chromatography (TLC) are invaluable for rapid, real-time reaction monitoring, they fall short in providing the structural confirmation necessary for publication, patent filing, or progression to the next synthetic step.[5]

Mass Spectrometry: A First Line of Definitive Identification

Mass spectrometry (MS) has become an indispensable tool for the modern synthetic chemist due to its exceptional sensitivity and ability to provide direct evidence of a molecule's mass.[6][7] When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it allows for the individual analysis of each component within a complex reaction mixture.[3][8]

The Power of Ionization and Mass Analysis

For most pyridine derivatives, "soft" ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.[8][9] These methods typically impart a proton to the analyte, forming a protonated molecular ion ([M+H]⁺) that is detected by the mass analyzer. The resulting mass-to-charge ratio (m/z) provides the molecular weight of the product with high accuracy, serving as the first critical piece of evidence for a successful reaction.

Interpreting the Mass Spectrum: Key Fingerprints

Confirming the identity of a product derived from this compound (MW: 219.02 g/mol )[10] involves looking for specific, predictable signals in the mass spectrum.

  • Appearance of the Product's Molecular Ion Peak : The most crucial signal is the peak corresponding to the expected product's mass. For example, in a Suzuki coupling with phenylboronic acid, the expected product is 2-phenyl-4-methylpyridine (MW: 169.22 g/mol ). In an ESI-MS spectrum, this would appear as an [M+H]⁺ ion at an m/z of approximately 170.23.

  • Disappearance of the Starting Material Peak : Concurrently, the peak for the protonated this compound starting material ([M+H]⁺ ≈ 220.0) should diminish or disappear entirely upon reaction completion.

  • The Iodine Signature : Iodine is naturally monoisotopic (¹²⁷I), meaning it does not produce the characteristic M+2 isotopic pattern seen with chlorine or bromine.[11][12] However, its presence can be inferred from fragmentation data. A prominent fragment ion at m/z 127, corresponding to I⁺, or a mass loss of 127 atomic mass units (amu) from the molecular ion, is a strong indicator of an iodine-containing species.[11][13] This is particularly useful for identifying unreacted starting material or iodine-containing byproducts.

  • Fragmentation Patterns : The dissociation of energetically unstable molecular ions, or fragmentation, provides structural clues.[14][15] Cleavage of the weakest bonds often dominates the fragmentation pattern. In the product, this would be the newly formed C-C or C-N bond, or bonds within the coupled substituent. This pattern will be distinctly different from the fragmentation of the starting material, which would likely involve the cleavage of the C-I bond.[16]

The workflow for product analysis is a systematic process designed to ensure accurate and reproducible results.

G cluster_0 Reaction & Work-up cluster_1 Analysis cluster_2 Confirmation Reaction Crude Reaction Mixture Workup Aqueous Work-up / Extraction Reaction->Workup LCMS LC-MS Analysis (Separation & Mass Detection) Workup->LCMS NMR_Sample NMR Sample Prep (Purified Fraction) LCMS->NMR_Sample Data Data Interpretation (MS & NMR Spectra) LCMS->Data Mass Data NMR NMR Spectroscopy (Structural Elucidation) NMR_Sample->NMR NMR->Data Confirmed Confirmed Product Identity Data->Confirmed

Caption: Overall workflow for product identity confirmation.

Experimental Protocol: LC-MS Analysis of a Suzuki Coupling Reaction

This protocol provides a robust starting point for the analysis of a typical palladium-catalyzed cross-coupling reaction.

Reaction Example : Suzuki coupling of this compound with 4-methoxyphenylboronic acid.

  • Sample Preparation :

    • Take a small aliquot (~5-10 µL) of the crude reaction mixture.

    • Quench the aliquot in a vial containing 1 mL of a 1:1 mixture of acetonitrile and water.

    • Vortex the sample thoroughly to ensure homogeneity and precipitation of any insoluble salts.

    • If necessary, centrifuge the sample and transfer the supernatant to an LC-MS vial for analysis.

  • Instrumentation & Conditions :

    • LC System : Agilent 1100 Series HPLC or equivalent.[8]

    • MS Detector : Quadrupole LC/MS 6120 or equivalent with an ESI source.[8]

    • Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 2.7 µm) is a standard choice. For highly polar pyridine derivatives, a mixed-mode column may offer better retention and peak shape.[17]

    • Mobile Phase A : Water + 0.1% Formic Acid

    • Mobile Phase B : Acetonitrile + 0.1% Formic Acid

    • Gradient : Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate : 0.5 mL/min.

    • Injection Volume : 2-5 µL.

    • MS Conditions (Positive ESI Mode) :

      • Ionization Mode : API-ES, Positive.[8]

      • Drying Gas Temp : 300 °C.

      • Nebulizer Pressure : 40 psi.

      • Capillary Voltage : 3.5 kV.[8]

      • Scan Range : m/z 100 - 600.

Expected Data Summary
CompoundFormulaMW ( g/mol )Expected [M+H]⁺ (m/z)
This compound (SM)C₆H₆IN219.02220.0
2-(4-methoxyphenyl)-4-methylpyridine (Product)C₁₃H₁₃NO199.25200.2
4,4'-dimethoxy-1,1'-biphenyl (Homocoupling Byproduct)C₁₄H₁₄O₂214.26215.2

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful tool, a comprehensive confirmation of a novel compound's identity often relies on a combination of techniques. The choice of which analytical tool to use depends on the specific question being asked.

G start What is the analytical goal? q1 Confirm reaction completion & product MW? start->q1 q2 Determine full 3D structure & connectivity? start->q2 q3 Assess purity & quantify product? start->q3 ans1 Use LC-MS q1->ans1 ans2 Use NMR Spectroscopy q2->ans2 ans3 Use HPLC-UV q3->ans3

Caption: Decision logic for analytical technique selection.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the undisputed gold standard for the elucidation of molecular structure.[18] It provides detailed information about the chemical environment and connectivity of each atom (specifically ¹H and ¹³C) in a molecule.

  • Strengths : Provides unambiguous structural confirmation, including isomer differentiation.

  • Weaknesses : Significantly lower sensitivity compared to MS, requiring a larger quantity of purified sample. Analysis and interpretation can be more time-consuming.

  • In Practice : For a novel compound, NMR data is non-negotiable for publication or patenting. It is used on a purified fraction of the product, often collected after initial identification by LC-MS. The ¹H-NMR spectrum would confirm the presence of the new aromatic protons from the coupled ring and the disappearance of the characteristic proton signals adjacent to the iodine in the starting material.[19]

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a workhorse technique for monitoring reaction progress and assessing the purity of the final product.

  • Strengths : Highly quantitative, excellent for determining the purity of a sample.

  • Weaknesses : Provides no structural information beyond the retention time and UV absorbance, which are not unique identifiers. Co-elution with an unknown impurity can lead to incorrect purity assessments.[20]

  • In Practice : Often used in conjunction with MS (as LC-MS). If used alone, the identity of each peak must be confirmed by injecting an authentic reference standard of the product, which is often not available when synthesizing novel compounds.

Comparative Overview of Techniques
FeatureMass Spectrometry (MS)NMR SpectroscopyHPLC-UV
Primary Information Molecular Weight & Formula (HRMS)Atomic Connectivity & StructurePurity & Quantity
Sensitivity Very High (pg - ng)Low (µg - mg)High (ng - µg)
Sample Requirement Unpurified mixture is acceptablePurified sample requiredUnpurified mixture is acceptable
Key Application Identity Confirmation & Reaction MonitoringStructural Elucidation Purity Analysis & Quantification
Confidence Level High for MW, moderate for structureVery High for structureLow for identity (without standard)

Conclusion: An Integrated Approach for Trustworthy Results

Mass spectrometry, particularly when coupled with liquid chromatography, stands out as the premier technique for the rapid and confident confirmation of product identity in reactions involving this compound. Its high sensitivity allows for the analysis of crude reaction mixtures, providing direct evidence of molecular weight and key structural features through fragmentation analysis.

However, for the complete and unambiguous characterization of a novel chemical entity, no single technique is sufficient. The most robust and trustworthy approach involves a synergistic combination of methods. LC-MS provides the initial, high-confidence identification and purity assessment, guiding the purification process. Subsequently, NMR spectroscopy of the isolated product delivers the definitive, publication-quality structural elucidation. This integrated workflow ensures scientific integrity and accelerates the pace of research and development.

References

A Comparative Guide to the Synthesis of 2-Iodo-4-methylpyridine: A Cross-Validation of Experimental Routes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The strategic introduction of an iodine atom onto a pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. The resulting iodopyridine, particularly 2-iodo-4-methylpyridine, serves as a versatile synthetic intermediate, prized for its ability to participate in a wide array of cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings.[1] This reactivity profile allows for the efficient construction of complex molecular architectures from a readily available building block.

This guide provides an in-depth, comparative analysis of the three primary synthetic pathways to this compound. We will move beyond a simple recitation of steps to dissect the causality behind experimental choices, offering a critical evaluation of each method's efficiency, scalability, and inherent limitations. All protocols are presented with the aim of creating a self-validating system, grounded in established chemical principles and supported by experimental data from peer-reviewed literature.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound can be approached from three distinct starting materials, each with its own set of advantages and challenges. The choice of route often depends on factors such as precursor availability, desired scale, and tolerance for specific reagents or reaction conditions.

Synthetic Route Starting Material Key Transformation Typical Yield Range Primary Advantages Key Disadvantages
Route 1: Sandmeyer Reaction 2-Amino-4-methylpyridineDiazotization followed by Iodide Displacement70-85%High yield, reliable, uses readily available starting material.Diazonium intermediates can be unstable; requires careful temperature control; generates aqueous waste.
Route 2: Aromatic Finkelstein Reaction 2-Bromo-4-methylpyridineCopper-Catalyzed Halogen Exchange80-99%Very high yield, mild conditions, tolerates various functional groups.Requires a pre-halogenated starting material; catalyst and ligand add cost.
Route 3: N-Oxide Iodination 4-MethylpyridineN-Oxidation, Electrophilic Iodination, Deoxygenation40-60% (overall)Starts from the simplest precursor; avoids diazotization.Multi-step process with moderate overall yield; uses strong acids (oleum); deoxygenation step required.

Route 1: The Sandmeyer Reaction from 2-Amino-4-methylpyridine

This classic transformation is arguably the most common and well-established method for this specific synthesis. It leverages the conversion of a stable amino group into an excellent leaving group (dinitrogen gas) via a diazonium salt intermediate.[2][3] The subsequent displacement with an iodide ion is typically efficient and high-yielding.

Causality and Mechanistic Insight

The reaction proceeds in two critical stages:

  • Diazotization: The primary amine (2-amino-4-methylpyridine) is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures (0–5 °C).[4] The acid protonates nitrous acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺). This ion is attacked by the nucleophilic amine, and a series of proton transfers and dehydrations leads to the formation of the pyridin-2-diazonium salt. Maintaining a low temperature is critical to prevent the premature decomposition of this intermediate.

  • Iodide Displacement: The diazonium salt solution is then added to a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper(I) catalyst, the iodination is facile and proceeds without a catalyst.[5] The iodide ion acts as a nucleophile, displacing the dinitrogen gas in what is believed to be a radical-mediated or polar substitution mechanism, yielding the final product.

Sandmeyer_Mechanism cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodide Displacement Amine 2-Amino-4-methylpyridine Diazonium Pyridin-2-diazonium Salt Amine->Diazonium + NaNO2, H+ (0-5 °C) Product This compound Diazonium->Product + KI (Warm to RT) Finkelstein_Mechanism CuI_L Cu(I)I (Ligand) CuIII_complex Ar-Cu(III)I(Br) (Ligand) CuI_L->CuIII_complex Oxidative Addition ArBr 2-Bromo-4- methylpyridine ArBr->CuIII_complex ArI 2-Iodo-4- methylpyridine CuIII_complex->ArI CuBr_L Cu(I)Br (Ligand) CuIII_complex->CuBr_L Reductive Elimination CuBr_L->CuI_L Halide Exchange NaI NaI NaI->CuI_L N_Oxide_Route Start 4-Methylpyridine N-Oxide 4-Methylpyridine N-Oxide Start->N-Oxide Oxidation (m-CPBA) Iodo-N-Oxide This compound N-Oxide N-Oxide->Iodo-N-Oxide Iodination (I2 / Oleum) Product This compound Iodo-N-Oxide->Product Deoxygenation (PCl3)

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic placement of an iodine atom on the pyridine ring makes 2-Iodo-4-methylpyridine a valuable intermediate in organic synthesis, particularly in cross-coupling reactions where the carbon-iodine bond serves as a reactive handle.[1][2] However, this reactivity also necessitates stringent disposal protocols. As a halogenated organic compound, this compound is classified as hazardous waste, and its improper disposal is regulated by federal and local laws.[3][4]

Hazard Identification and Immediate Safety Protocols

Understanding the hazard profile of this compound is the foundation of its safe management. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for its potential risks.[5]

Table 1: GHS Hazard Classification for this compound

Hazard ClassHazard StatementSignal Word
Acute Toxicity, OralH302: Harmful if swallowedWarning
Acute Toxicity, DermalH312: Harmful in contact with skinWarning
Skin Corrosion/IrritationH315: Causes skin irritationWarning
Serious Eye Damage/IrritationH319: Causes serious eye irritationWarning
Acute Toxicity, InhalationH332: Harmful if inhaledWarning

Source: PubChem CID 12370267[5]

Personal Protective Equipment (PPE)

Given the identified hazards, the following PPE is mandatory when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber or Viton®) are essential to prevent skin contact.[6]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn to protect from splashes.[7]

  • Lab Coat: A standard laboratory coat protects clothing and underlying skin from contamination.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[8]

Safe Handling and Storage
  • Ventilation: Always work in a well-ventilated area, preferably within a fully functional chemical fume hood.[8]

  • Incompatible Materials: Store this compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[8]

  • Storage Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth.[6]

    • Carefully collect the absorbed material into a designated, sealable hazardous waste container.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Immediately evacuate the laboratory and alert others in the vicinity.

    • Contact your institution's Environmental Health and Safety (EHS) department without delay.[6]

    • Prevent entry into the affected area until cleared by EHS professionals.

Waste Disposal Workflow

The disposal of this compound must adhere to a strict, regulated workflow to ensure safety and compliance. The following diagram outlines the decision-making process from waste generation to final disposal.

cluster_0 Waste Generation & Collection cluster_1 Disposal Pathway A Generation of this compound Waste (e.g., unused reagent, contaminated labware, reaction residues) B Segregate as Halogenated Organic Waste. Do not mix with non-halogenated or incompatible waste streams. A->B Step 1 C Collect in a designated, compatible, and leak-proof hazardous waste container. B->C Step 2 D Label container clearly with: 'Hazardous Waste', 'this compound', and associated hazard pictograms. C->D Step 3 E Store the sealed container in a designated satellite accumulation area (cool, dry, well-ventilated). D->E Step 4 F Is the container full or waste no longer being generated? E->F G Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. F->G Yes H EHS transports waste to a licensed hazardous waste management facility. G->H I Final Disposal via High-Temperature Incineration at an approved facility. H->I

Caption: Decision-making workflow for the proper disposal of this compound.

Detailed Disposal Procedures

Waste Identification and Segregation

All waste containing this compound, including pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[6] It is crucial to segregate this waste stream from others. Specifically:

  • Do not mix with non-halogenated solvent waste. Mixing these waste streams can result in the entire volume being treated as the more hazardous (and more expensive to dispose of) halogenated waste.

  • Do not mix with incompatible materials like strong oxidizing agents or acids to prevent dangerous chemical reactions.[8]

Containerization and Labeling
  • Select an Appropriate Container: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard warnings (e.g., Flammable, Toxic).[6]

Recommended Disposal Method

The universally recommended and regulated method for the disposal of this compound is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[6][7]

Causality: There are no standardized, approved protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes.[6] The carbon-iodine bond, while reactive in synthesis, contributes to the compound's persistence in the environment. Studies on the biodegradation of iodinated aromatic compounds suggest that their degradation can be slow and may lead to the formation of other potentially harmful intermediates.[9] High-temperature incineration ensures the complete destruction of the compound to its mineral components, preventing its release into the environment.

Regulatory Context: As a halogenated organic compound, the disposal of this compound falls under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) regulations.[10][11] Specifically, it would be considered a hazardous waste, and facilities must manage it according to these federal and any corresponding state regulations.

Conclusion

The proper disposal of this compound is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the protocols outlined in this guide—from stringent use of PPE and proper segregation of waste to the engagement of professional disposal services—researchers can mitigate risks and ensure they are operating in compliance with all relevant regulations. The chemical's utility in scientific advancement must be balanced with a responsible approach to its entire lifecycle, from acquisition to final disposal.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Iodo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, 2-Iodo-4-methylpyridine is a valuable building block in the synthesis of novel pharmaceuticals and complex organic molecules. However, its utility is matched by a need for meticulous handling and a comprehensive understanding of its hazard profile. This guide moves beyond mere procedural lists to provide a deep, experience-driven framework for the safe and effective use of this compound in a laboratory setting. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.

Hazard Identification: Understanding the Adversary

Before any work commences, a thorough understanding of the potential hazards is paramount. This compound, like many substituted pyridines, presents a multi-faceted risk profile.

GHS Hazard Classification:

Based on available safety data, this compound is classified as an irritant.[1] The primary hazards are:

  • H317: May cause an allergic skin reaction. [1] This indicates that repeated or prolonged skin contact can lead to sensitization, where subsequent exposures, even to minute quantities, can trigger a significant allergic response.

  • H319: Causes serious eye irritation. [1] Direct contact with the eyes can result in significant irritation, pain, and potential damage if not addressed immediately.

While the specific Safety Data Sheet (SDS) for this compound from some suppliers may be concise, it is crucial to consider the hazards of structurally similar compounds to anticipate a broader range of potential risks. For instance, related iodo- and methyl-substituted pyridines often exhibit the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation or, in some cases, severe burns.[2][3][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[2][3][4]

Given this, a cautious and conservative approach to handling is warranted, assuming a higher hazard profile until more comprehensive data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple box-checking; it is a dynamic process that should be tailored to the scale and nature of the work being performed. The following table provides a baseline for PPE selection when handling this compound.

TaskEngineering ControlsHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Splash GogglesFully-buttoned Laboratory CoatRecommended, especially for larger quantities or if dust is generated. Use a NIOSH-approved respirator with an appropriate cartridge.
Solution Preparation Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Splash Goggles & Face ShieldFlame-retardant and chemical-resistant Laboratory CoatRecommended. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Reaction Work-up and Transfer Chemical Fume HoodNitrile or Neoprene Gloves (double-gloving recommended)Chemical Splash Goggles & Face ShieldFlame-retardant and chemical-resistant Laboratory CoatRequired if there is a risk of aerosol or vapor generation. Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
Small-Scale Reactions (<5g) Chemical Fume HoodNitrile or Neoprene GlovesChemical Splash GogglesLaboratory CoatAs needed based on risk assessment.

The Rationale Behind the Choices:

  • Chemical Fume Hood: This is non-negotiable. The potential for inhalation toxicity and respiratory irritation from this compound and its vapors necessitates that all handling of the solid and its solutions be performed within a properly functioning chemical fume hood.[5]

  • Gloves: While nitrile gloves offer good general chemical resistance, for prolonged or direct contact, neoprene gloves are often a more robust choice for handling substituted pyridines. Double-gloving is a prudent measure to protect against undetected pinholes or rapid permeation.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes and aerosols.[2][4][6] When handling larger volumes or during procedures with a higher risk of splashing (e.g., transfers, extractions), the addition of a face shield provides a critical extra layer of protection for the entire face.[4]

  • Body Protection: A standard lab coat is sufficient for small-scale work. For larger quantities or procedures with a higher risk of spills, a flame-retardant and chemical-resistant lab coat is recommended.

  • Respiratory Protection: While a fume hood is the primary means of controlling inhalation exposure, respiratory protection may be necessary in certain situations, such as when cleaning up a large spill or if engineering controls are not sufficient.[2] All personnel requiring respiratory protection must be medically cleared, trained, and fit-tested in accordance with their institution's respiratory protection program.

Operational Plan: A Step-by-Step Protocol for Safe Handling

The following protocol for weighing and dissolving this compound is designed to be a self-validating system, where each step reinforces a safe working environment.

Objective: To accurately weigh and dissolve a specified amount of this compound for use in a chemical reaction.

Materials:

  • This compound

  • Appropriate solvent

  • Glassware (beaker, graduated cylinder, etc.)

  • Spatula

  • Magnetic stir bar and stir plate

  • Wash bottle with deionized water

  • Waste container for contaminated solids

  • Waste container for contaminated liquids

Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is on and functioning correctly.

    • Gather all necessary materials and place them inside the fume hood.

    • Designate a specific area within the fume hood for this procedure.

  • Weighing:

    • Place a clean, dry weighing boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from the stock bottle to the weighing boat using a clean spatula.

    • Avoid generating dust. If any solid is spilled, clean it up immediately with a damp paper towel and dispose of it in the designated solid waste container.

    • Record the exact weight of the compound.

  • Dissolution:

    • Carefully add the weighed this compound to the reaction vessel containing a magnetic stir bar.

    • Slowly add the calculated volume of the appropriate solvent to the vessel.

    • Begin stirring to facilitate dissolution.

    • Rinse the weighing boat with a small amount of the solvent and add the rinse to the reaction vessel to ensure a complete transfer.

  • Cleanup:

    • Wipe down the spatula and any other contaminated surfaces with a paper towel dampened with a suitable solvent (e.g., ethanol). Dispose of the paper towels in the designated solid waste container.

    • Thoroughly wash all glassware with an appropriate detergent and rinse with deionized water.

    • Wipe down the work surface within the fume hood.

  • Post-Procedure:

    • Properly label all solutions.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands thoroughly with soap and water.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

  • Solid Waste: All contaminated solid waste, including weighing boats, paper towels, and gloves, should be placed in a clearly labeled, sealed container for hazardous waste disposal.

  • Liquid Waste: Unused solutions of this compound and any liquid waste generated during the work-up should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and regulations.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, a rapid and informed response is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4][7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][4][7] Seek medical attention if irritation or an allergic reaction develops.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.[2][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[7] Seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact your institution's EHS department immediately.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Process PPE Selection for this compound start Start: Plan to handle This compound fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. fume_hood->stop No ppe_basics Minimum PPE: - Lab Coat - Chemical Splash Goggles - Nitrile/Neoprene Gloves fume_hood->ppe_basics Yes scale Scale of work? ppe_basics->scale small_scale Small Scale (<5g, low concentration) scale->small_scale Small large_scale Large Scale (>5g, high concentration) scale->large_scale Large splash_risk Risk of splash or aerosol? small_scale->splash_risk large_scale->splash_risk face_shield Add Face Shield splash_risk->face_shield Yes resp_risk Risk of inhalation? splash_risk->resp_risk No face_shield->resp_risk respirator Use NIOSH-approved respirator resp_risk->respirator Yes proceed Proceed with caution resp_risk->proceed No respirator->proceed

Caption: A flowchart for selecting appropriate PPE when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Iodo-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
2-Iodo-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.